molecular formula C19H24O2 B1676529 Methyltrienolone CAS No. 965-93-5

Methyltrienolone

Katalognummer: B1676529
CAS-Nummer: 965-93-5
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: CCCIJQPRIXGQOE-XWSJACJDSA-N

Beschreibung

Methyltrienolone, also known as R1881, is a synthetic 17α-alkylated anabolic-androgenic steroid derived from nandrolone. It is characterized by its high potency and metabolic stability, making it a valuable tool in scientific research. This compound is a classic, high-affinity ligand for the Androgen Receptor (AR) and is extensively used in AR ligand binding assays and as a photoaffinity label to study receptor function and signaling pathways . Beyond its primary action on the AR, Metribolone exhibits a unique binding profile across other steroid hormone receptors. It demonstrates high affinity for the Progesterone Receptor (PR) and significant binding to the Glucocorticoid Receptor (GR) . Notably, research has also identified this compound as a potent antagonist of the Mineralocorticoid Receptor (MR), providing insights into receptor activation requirements and the design of new MR antagonists . Its mechanism of action involves strong agonist binding to the AR, promoting receptor activation and subsequent gene expression, without the ability to aromatize to estrogens . It is crucial to note that Metribolone was investigated for clinical use but was never approved as a pharmaceutical due to severe hepatotoxicity observed at very low dosages . This product is provided strictly for laboratory research purposes. It is designated "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle this potent compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(8S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCIJQPRIXGQOE-XWSJACJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034162
Record name Methyltrienolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

965-93-5
Record name Methyltrienolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=965-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metribolone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metribolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyltrienolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyltrienolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyltrienolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METRIBOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C323EGI97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methyltrienolone (R1881): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrienolone, also known as R1881, is a potent, synthetic, and orally active anabolic-androgenic steroid (AAS).[1] It is a 17α-alkylated derivative of nandrolone and is structurally similar to trenbolone.[1] Although never medically marketed due to concerns of severe hepatotoxicity, R1881 has become an invaluable tool in scientific research.[1] Its high affinity and stability make it a reference ligand in androgen receptor (AR) binding assays and for studying androgen-mediated cellular processes.[1][2] This guide provides an in-depth analysis of the mechanism of action of R1881, its downstream signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: High-Affinity Androgen Receptor Agonist

The primary mechanism of action of this compound is its function as a potent agonist of the androgen receptor.[1] Upon entering the cell, R1881 binds to the ligand-binding domain (LBD) of the AR, which is predominantly located in the cytoplasm in its unbound state, complexed with heat shock proteins (HSPs).

R1881 exhibits a very high binding affinity for the AR, often surpassing that of the endogenous androgen, dihydrotestosterone (DHT).[3] This high affinity is a key characteristic that makes it a powerful research tool.

Downstream Signaling Cascade

Binding of R1881 to the AR induces a conformational change in the receptor, leading to the dissociation of HSPs. This ligand-activated AR complex then translocates to the nucleus.[4] Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event initiates the recruitment of co-regulatory proteins (coactivators and corepressors) and the general transcriptional machinery, ultimately leading to the modulation of gene expression.[4][5]

The activation of the AR by R1881 leads to a concentration-dependent increase in the transcription of androgen-responsive genes, such as prostate-specific antigen (PSA), TMPRSS2, and Prostein.[4] Interestingly, treatment with R1881 has also been shown to increase the total cellular levels of the AR protein itself, not by increasing AR mRNA, but by enhancing its translation and increasing the half-life of the receptor protein.[4][6]

R1881_Signaling_Pathway R1881 R1881 AR_HSP AR-HSP Complex R1881->AR_HSP Binding AR_R1881 AR-R1881 AR_HSP->AR_R1881 Conformational Change & HSP Dissociation AR_R1881_dimer AR-R1881 Dimer AR_R1881->AR_R1881_dimer Dimerization AR_R1881->AR_R1881_dimer Translocation ARE ARE AR_R1881_dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiation

Figure 1: R1881-mediated androgen receptor signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the interaction of R1881 with various steroid receptors.

ParameterReceptorSpecies/SystemValueReference
Dissociation Constant (Kd) Androgen ReceptorHuman Prostatic Hypertrophy0.9 ± 0.2 nM[7]
Androgen ReceptorDDT1MF-2 Cells0.5 nM[6]
Androgen ReceptorMale Rat Liver2.3 ± 0.41 nM[8]
Binding Affinity Mineralocorticoid ReceptorHumanSame as aldosterone[9][10]
EC50 (Reporter Assay) Androgen ReceptorPC3 Cells1.34 pM[5]

Off-Target Binding and Cross-Reactivity

A critical aspect of using R1881 in research is its known cross-reactivity with other steroid hormone receptors. This promiscuity necessitates careful experimental design and data interpretation.

  • Progesterone Receptor (PR): R1881 binds with high affinity to the progesterone receptor.[1][11][12] This can lead to an overestimation of AR levels in tissues that also express PR.[13]

  • Glucocorticoid Receptor (GR): R1881 also binds to the glucocorticoid receptor.[1][14][15]

  • Mineralocorticoid Receptor (MR): R1881 acts as a potent antagonist of the mineralocorticoid receptor, with a binding affinity similar to that of aldosterone.[9][10]

Metabolic Stability

One of the significant advantages of R1881 as a research tool is its metabolic stability. Unlike endogenous androgens like DHT, R1881 is not readily metabolized in target tissues.[2] Furthermore, it is not a substrate for the aromatase enzyme, meaning it is not converted to estrogenic compounds.[16] This stability ensures a more consistent and predictable concentration of the active ligand during in vitro experiments.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of R1881 to the androgen receptor and to assess the ability of other compounds to compete for this binding.

Methodology:

  • Preparation of Cytosol: Target tissues (e.g., rat prostate, human LNCaP cells) are homogenized in a suitable buffer and centrifuged at high speed to obtain the cytosolic fraction containing the AR.

  • Incubation: A constant concentration of radiolabeled R1881 (e.g., [³H]R1881) is incubated with the cytosol in the presence of varying concentrations of unlabeled competitor compounds.

  • Separation of Bound and Unbound Ligand: The bound and unbound radioligand are separated using methods such as dextran-coated charcoal, which adsorbs the unbound ligand.

  • Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed using Scatchard plots or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites (Bmax).

Binding_Assay_Workflow start Start: Tissue/Cell Homogenization prep_cytosol Prepare Cytosolic Fraction start->prep_cytosol incubation Incubate Cytosol with [³H]R1881 & Competitor prep_cytosol->incubation separation Separate Bound from Unbound Ligand (Dextran-Coated Charcoal) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Scatchard Plot / Non-linear Regression) quantification->analysis end End: Determine Kd and Bmax analysis->end

Figure 2: Workflow for a competitive radioligand binding assay.

Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the androgen receptor in response to R1881.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., PC3, CHO) is co-transfected with an expression vector for the human AR and a reporter plasmid containing a luciferase or GFP gene under the control of an ARE-driven promoter.[5]

  • Compound Treatment: The transfected cells are treated with varying concentrations of R1881 or other test compounds.

  • Cell Lysis and Reporter Detection: After an incubation period, the cells are lysed, and the expression of the reporter gene is quantified (e.g., by measuring luminescence for luciferase or fluorescence for GFP).[5]

  • Data Analysis: The dose-response curve is plotted to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

Conclusion

This compound (R1881) is a powerful synthetic androgen that acts as a high-affinity agonist for the androgen receptor. Its mechanism of action involves binding to the AR, inducing nuclear translocation, and modulating the transcription of target genes. While its potency and metabolic stability make it an excellent research tool, its cross-reactivity with other steroid receptors necessitates careful experimental design and interpretation. The experimental protocols outlined in this guide provide a framework for the accurate characterization of AR function using R1881. A thorough understanding of its molecular pharmacology is essential for its effective use in advancing our knowledge of androgen signaling in health and disease.

References

Methyltrienolone (R1881): A Technical Guide to its Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrienolone, also known as R1881, is a potent, synthetic, non-aromatizable androgen that has become an invaluable tool in the study of the androgen receptor (AR). Its high affinity and stability have made it a standard radioligand in competitive binding assays to determine the binding characteristics of other androgens and antiandrogens. This technical guide provides an in-depth overview of the androgen receptor binding affinity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Androgen Receptor Binding Affinity of this compound

This compound exhibits a high binding affinity for the androgen receptor. The dissociation constant (Kd) for this compound is consistently reported in the low nanomolar to sub-nanomolar range, indicating a very strong and stable interaction with the receptor.

Quantitative Binding Data

The following tables summarize the binding affinity of this compound (R1881) for the androgen receptor from various studies.

Ligand Dissociation Constant (Kd) (nM) Cell/Tissue Source Reference
This compound (R1881)0.56 ± 0.06Human genital skin fibroblasts[1]
This compound (R1881)0.3Rat prostate cytosol (in vitro)[2]
This compound (R1881)~4Differentiated rat fat pad adipose precursor cells[3]
This compound (R1881)0.9 ± 0.2Human hypertrophic prostate cytosol[4]
This compound (R1881)2.15 x 10⁻⁹ M (mean)Human breast cancer cytosol[5]
Dihydrotestosterone (DHT)0.72 ± 0.11Human genital skin fibroblasts[1]
Dihydrotestosterone (DHT)0.3Rat prostate cytosol (in vitro)[2]
Ligand Relative Binding Affinity (RBA) vs. DHT Reference
This compound (R1881)1.5 - 2.0 fold higher[1]

Experimental Protocols

The determination of androgen receptor binding affinity for this compound typically involves radioligand binding assays. Below is a generalized protocol for a whole-cell binding assay and a competitive binding assay.

Whole-Cell Radioligand Binding Assay

This assay measures the direct binding of radiolabeled this compound ([³H]R1881) to androgen receptors in intact cells.

Materials:

  • Cultured cells expressing the androgen receptor (e.g., human genital skin fibroblasts, LNCaP cells).

  • [³H]this compound (R1881) of high specific activity.

  • Unlabeled this compound (R1881).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Cell Culture: Plate cells in appropriate multi-well plates and grow to a desired confluency.

  • Incubation: Wash the cells with serum-free medium. Incubate the cells with increasing concentrations of [³H]R1881 at 37°C for a predetermined time (e.g., 20 minutes) to reach binding equilibrium.

  • Determination of Non-Specific Binding: In a parallel set of wells, incubate the cells with the same concentrations of [³H]R1881 in the presence of a large excess (e.g., 100-fold) of unlabeled R1881. This measures the non-specific binding.

  • Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid.

  • Data Analysis: Measure the radioactivity in a scintillation counter. Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of [³H]R1881. The data can then be analyzed using Scatchard analysis to determine the Kd and the maximum binding capacity (Bmax).[6]

Competitive Binding Assay

This assay determines the relative binding affinity of a test compound by measuring its ability to compete with [³H]R1881 for binding to the androgen receptor.

Materials:

  • Source of androgen receptor (e.g., rat prostate cytosol, recombinant AR).[7][8]

  • [³H]this compound (R1881).

  • Unlabeled this compound (R1881) (for positive control).

  • Test compounds.

  • Assay buffer.

  • Method for separating bound from free radioligand (e.g., dextran-coated charcoal, filtration).

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Preparation of Receptor: Prepare a cytosol fraction from a tissue known to be rich in androgen receptors, such as the rat prostate, or use a purified recombinant androgen receptor.[7][8]

  • Incubation: In a series of tubes, incubate a fixed concentration of the androgen receptor preparation with a fixed concentration of [³H]R1881 and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled R1881).

  • Equilibrium: Incubate the mixture at a low temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 16-20 hours).[8]

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]R1881 from the free [³H]R1881 using a method like dextran-coated charcoal adsorption or vacuum filtration.

  • Scintillation Counting: Measure the radioactivity of the bound fraction in a scintillation counter.

  • Data Analysis: Plot the percentage of specific [³H]R1881 binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]R1881) can be determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT, R1881) AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSPs Heat Shock Proteins (HSPs) AR_HSP_complex->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->ARE Recruited AR_dimer_n->ARE Binds

Caption: Classical androgen receptor signaling pathway.

Experimental Workflow for a Competitive Binding Assay

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Prepare AR Source (e.g., Rat Prostate Cytosol) Incubation_Mix Incubate AR, [³H]R1881, and Test Compound Receptor_Source->Incubation_Mix Radioligand [³H]R1881 (Fixed Concentration) Radioligand->Incubation_Mix Competitor Test Compound (Varying Concentrations) Competitor->Incubation_Mix Separation Separate Bound from Free Radioligand (e.g., Charcoal Adsorption) Incubation_Mix->Separation Counting Measure Radioactivity of Bound Fraction Separation->Counting Analysis Data Analysis (IC50, Ki Determination) Counting->Analysis

Caption: Workflow for a competitive androgen receptor binding assay.

Logical Relationship of R1881 Binding Affinity

Binding_Affinity_Comparison cluster_ligands Ligands cluster_receptor Receptor R1881 This compound (R1881) AR Androgen Receptor (AR) R1881->AR Very High Affinity (Kd ~0.3-0.6 nM) DHT Dihydrotestosterone (DHT) DHT->AR High Affinity (Kd ~0.3-0.7 nM) Testosterone Testosterone Testosterone->AR Moderate Affinity

Caption: Relative binding affinities of androgens for the AR.

Conclusion

This compound (R1881) remains a cornerstone in androgen receptor research due to its high binding affinity and metabolic stability. Understanding its interaction with the AR is fundamental for the development and characterization of novel androgenic and anti-androgenic compounds. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field, facilitating accurate and reproducible research into the mechanisms of androgen action.

References

Metribolone: A Technical Guide to its Synthesis, Structure, and Activity

Author: BenchChem Technical Support Team. Date: December 2025

Metribolone, also known as methyltrienolone or R1881, is a highly potent, orally active anabolic-androgenic steroid (AAS) that has garnered significant interest within the scientific community.[1] Although never marketed for medical use due to its pronounced hepatotoxicity, it serves as a valuable research tool, particularly as a high-affinity ligand for the androgen receptor (AR).[1] This technical guide provides an in-depth overview of metribolone's chemical structure, synthesis, and its interaction with cellular signaling pathways, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Metribolone is a synthetic estrane steroid, specifically a 17α-alkylated derivative of nandrolone (19-nortestosterone).[1] Its chemical structure is characterized by a tetra-cyclic core with double bonds at the Δ⁹ and Δ¹¹ positions and a methyl group at the C17α position, which confers oral bioavailability but also contributes to its liver toxicity.[1]

Systematic IUPAC Name: (8S,13S,14S,17S)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one[1][2]

Table 1: Chemical Identifiers and Physicochemical Properties of Metribolone

PropertyValueReference(s)
Common Names This compound, R1881, RU-1881[1]
CAS Number 965-93-5[1][3]
Molecular Formula C₁₉H₂₄O₂[3][4]
Molecular Weight 284.4 g/mol [2][4]
Monoisotopic Mass 284.177630004 Da[2][4]
Appearance Yellow to Beige Solid[3]
InChI InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19+/m1/s1[2][3][4]
SMILES C[C@@]1(O)CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C[2]

Chemical Synthesis

Metribolone was first described in 1965 and was originally developed by the pharmaceutical company Roussel-UCLAF.[1] While detailed, step-by-step industrial synthesis protocols are proprietary, a known laboratory synthesis route involves the 17α-methylation of its direct precursor, trenbolone. The following represents a generalized workflow for this transformation.

Experimental Protocol: Synthesis of Metribolone from Trenbolone

This protocol is a conceptual outline based on standard steroid chemistry. Handling of all reagents and intermediates should be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Materials:

  • Trenbolone

  • Methylmagnesium bromide (Grignard reagent) or other suitable methylating agent

  • Anhydrous solvents (e.g., tetrahydrofuran, diethyl ether)

  • Reagents for workup and purification (e.g., ammonium chloride solution, ethyl acetate, silica gel)

Procedure:

  • Reaction Setup: A solution of trenbolone in an anhydrous aprotic solvent is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Methylation: The solution is cooled to a low temperature (typically 0 °C or below), and a solution of methylmagnesium bromide is added dropwise. The reaction is stirred and allowed to proceed to completion, which is monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified using column chromatography on silica gel to yield pure metribolone.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis_Workflow Conceptual Synthesis Workflow of Metribolone Trenbolone Trenbolone (Starting Material) Reaction Dissolve in Anhydrous Solvent Trenbolone->Reaction Methylation 17α-Methylation (e.g., CH₃MgBr) Reaction->Methylation Quenching Reaction Quenching (e.g., aq. NH₄Cl) Methylation->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Metribolone Metribolone (Final Product) Purification->Metribolone

Caption: Conceptual workflow for the synthesis of Metribolone.

Biological Activity and Signaling Pathways

Metribolone is renowned for its exceptionally high binding affinity for the androgen receptor, acting as a potent agonist.[1] Its activity is significantly higher than that of methyltestosterone, the reference AAS.[1] Beyond the AR, metribolone also exhibits high affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1]

Table 2: Biological Potency and Receptor Binding Affinity of Metribolone

ParameterValue / ObservationReference(s)
Oral Anabolic Potency 120 to 300 times that of methyltestosterone (in rats)[1]
Androgenic Potency 60 to 70 times that of methyltestosterone (in rats)[1]
Androgen Receptor (AR) Affinity Relative affinity of ~200% compared to DHT (100%)[5]
Progesterone Receptor (PR) Affinity High affinity (~200% relative to progesterone)[1][5]
Glucocorticoid Receptor (GR) Affinity Binds to GR (~10-25% relative to dexamethasone)[1][5]
SHBG Binding Affinity Very low (<5% of testosterone)[1]
Androgen Receptor Signaling Pathway

The primary mechanism of action for metribolone is through the activation of the androgen receptor signaling pathway.

Experimental Protocol: Androgen Receptor Ligand Binding Assay

This is a generalized protocol for assessing the binding affinity of a compound to the androgen receptor, using [³H]-Metribolone (R1881) as the radiolabeled ligand.

Materials:

  • Cytosolic extracts from androgen-sensitive tissues (e.g., rat prostate) or cells expressing AR.

  • [³H]-Metribolone (radiolabeled ligand).

  • Unlabeled metribolone or test compound.

  • Assay buffer.

  • Dextran-coated charcoal (for separation of bound and free ligand).

  • Scintillation fluid and counter.

Procedure:

  • Incubation: Aliquots of the cytosol are incubated with a fixed concentration of [³H]-Metribolone and varying concentrations of the unlabeled test compound.

  • Competition: The unlabeled compound competes with the radiolabeled ligand for binding to the AR.

  • Separation: After incubation, the mixture is treated with dextran-coated charcoal to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the charcoal.

  • Measurement: The supernatant, containing the AR-bound [³H]-Metribolone, is mixed with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Metribolone (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki) of the test compound for the androgen receptor.

AR_Signaling Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metribolone Metribolone AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Metribolone->AR_HSP Binds AR_Active Activated AR Dimer AR_HSP->AR_Active Conformational Change & Dimerization ARE Androgen Response Element (ARE) on DNA AR_Active->ARE Nuclear Translocation & DNA Binding Transcription Recruitment of Co-activators & RNA Polymerase II ARE->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein Protein Synthesis (Cellular Response) mRNA->Protein Translation

Caption: Simplified schematic of the Metribolone-activated AR signaling pathway.

Conclusion

Metribolone remains a compound of significant scientific interest due to its extreme potency and high affinity for multiple steroid receptors. While its synthesis is achievable through established organometallic additions to a steroid precursor, its practical application is limited to research settings due to safety concerns. Its well-characterized interactions with the androgen, progesterone, and glucocorticoid receptors make it an invaluable tool for endocrinology and drug discovery, particularly in the study of receptor structure, function, and the development of novel selective receptor modulators. Further research into its unique pharmacological profile may yet yield insights into the nuanced mechanisms of steroid hormone action.

References

The Pharmacological Profile of Methyltrienolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltrienolone, also known as R1881 or Metribolone, is a potent, non-aromatizable synthetic androgen that has been extensively utilized as a research tool to study androgen receptor (AR) function. Its high affinity for the AR and resistance to metabolic degradation have made it a valuable radioligand in competitive binding assays. However, its pharmacological profile is complex, characterized by significant binding to other steroid receptors and marked hepatotoxicity, which has precluded its clinical use. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its receptor binding characteristics, mechanism of action, anabolic and androgenic activity, metabolism, and toxicological profile. Detailed experimental methodologies for key assays are provided, and signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

Introduction

This compound (17β-hydroxy-17α-methylestra-4,9,11-trien-3-one) is a 17α-alkylated synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1] Developed in the 1960s, its exceptional potency and stability quickly established it as a reference compound in endocrinology and pharmacology research.[2] Unlike endogenous androgens such as testosterone and dihydrotestosterone (DHT), this compound is not significantly bound by sex hormone-binding globulin (SHBG) in human plasma, which enhances its bioavailability for receptor interaction.[1][3] This property, combined with its high affinity for the androgen receptor, has made it a "gold standard" radioligand for AR quantification and characterization.[4][5][6] However, its utility is tempered by a significant lack of receptor specificity and a high potential for liver damage.[2][7]

Receptor Binding Profile

This compound's biological activity is dictated by its interaction with various nuclear steroid hormone receptors. Its binding affinity has been characterized in numerous studies, often using radioligand binding assays with tritium-labeled this compound ([³H]R1881).

Quantitative Binding Data

The following tables summarize the binding affinities (expressed as dissociation constant, Kd) and, where available, the maximum binding capacity (Bmax) of this compound for various steroid receptors.

Table 1: Binding Affinity (Kd) of this compound for Steroid Receptors

ReceptorTissue/Cell TypeKd (nM)Reference(s)
Androgen Receptor (AR)Rat Prostate Cytosol~2.3[8]
Androgen Receptor (AR)Rat Liver Cytosol~25[9][10]
Androgen Receptor (AR)Human Genital Skin Fibroblasts0.56 ± 0.06[11]
Glucocorticoid Receptor (GR)Rat Liver Cytosol-[9][10]
Glucocorticoid Receptor (GR)Rat Muscle Cytosol-[12]
Progesterone Receptor (PR)Human Prostatic Cytosol-[13]
Progesterone Receptor (PR)Rabbit Uterus-[13]
Mineralocorticoid Receptor (MR)Recombinant Human~0.8[14]

Note: A lower Kd value indicates a higher binding affinity.

Table 2: Comparative Binding Affinity of this compound and Dihydrotestosterone (DHT) for the Androgen Receptor

LigandTissue/Cell TypeKd (nM)Bmax (mol x 10⁻¹⁸/µg DNA)Reference(s)
This compound (R1881)Human Genital Skin Fibroblasts0.56 ± 0.06758 ± 50[11]
Dihydrotestosterone (DHT)Human Genital Skin Fibroblasts0.72 ± 0.11627 ± 103[11]

Mechanism of Action

The primary mechanism of action for this compound's androgenic and anabolic effects is through its binding to and activation of the androgen receptor.

Androgen Receptor Signaling Pathway

Upon entering a target cell, this compound binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the basal transcription machinery, leading to the transcription of genes that mediate the physiological effects of androgens, such as increased protein synthesis and muscle growth.[15]

Androgen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR-HSP Complex AR HSP This compound->AR-HSP Complex Binding AR AR AR->AR-HSP Complex HSP HSP HSP->AR-HSP Complex Activated AR Activated AR-Methyltrienolone Complex AR-HSP Complex->Activated AR Conformational Change & HSP Dissociation ARE Androgen Response Element Activated AR->ARE Dimerization & Nuclear Translocation Gene Transcription Gene Transcription ARE->Gene Transcription Recruitment of Co-activators Protein Synthesis Increased Protein Synthesis Gene Transcription->Protein Synthesis Translation Competitive Binding Assay Workflow Start Start Prepare Cytosol Prepare Cytosol Start->Prepare Cytosol Incubate with Ligands Incubate Cytosol with [³H]R1881 and Competitor Prepare Cytosol->Incubate with Ligands Add DCC Add Dextran-Coated Charcoal Incubate with Ligands->Add DCC Separate Bound/Free Centrifuge to Separate Bound and Free Ligand Add DCC->Separate Bound/Free Measure Radioactivity Measure Radioactivity Separate Bound/Free->Measure Radioactivity Analyze Data Scatchard/Cheng-Prusoff Analysis Measure Radioactivity->Analyze Data End End Analyze Data->End

References

Methyltrienolone (R1881): A Technical Guide for its Application as a Potent Androgen Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Methyltrienolone, also known as R1881 or Metribolone, is a highly potent, synthetic, non-aromatizable androgen that serves as a cornerstone tool in androgen receptor (AR) research.[1] Its exceptional affinity and stability have established it as a reference ligand in competitive binding assays and for probing AR-mediated signaling pathways.[2][3] This guide provides an in-depth technical overview of this compound, including its pharmacological profile, the signaling pathways it activates, detailed experimental protocols for its use, and its broader applications in research. Despite its utility, its significant hepatotoxicity and off-target activities preclude its clinical use and necessitate careful handling in a laboratory setting.[4][5]

Pharmacological Profile

This compound (17α-methyltrenbolone) is a 17α-alkylated derivative of nandrolone, which makes it orally active but also contributes to its liver toxicity.[4][6] Its primary value in a research context stems from its powerful and specific interaction with the androgen receptor.

Mechanism of Action and Binding Affinity

This compound is a high-affinity agonist of the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of heat shock proteins, receptor dimerization, nuclear translocation, and the subsequent modulation of target gene transcription by binding to Androgen Response Elements (AREs).

Its binding affinity for the AR is notably higher than that of endogenous androgens like dihydrotestosterone (DHT), making it an ideal radioligand for quantifying AR expression and for competitive binding studies to determine the affinity of other compounds.[7]

Table 1: Comparative Androgen Receptor Binding Affinity

Compound Receptor Source Dissociation Constant (Kd) Relative Binding Affinity (RBA) vs. DHT Reference(s)
This compound (R1881) Human Genital Skin Fibroblasts 0.56 ± 0.06 nM 150-200% [7]
This compound (R1881) Male Rat Liver Cytosol 33 nM - [8]
Dihydrotestosterone (DHT) Human Genital Skin Fibroblasts 0.72 ± 0.11 nM 100% [7]

| Testosterone | Human Androgen Receptor | - | 7% (Compared to THG) |[9] |

Note: Lower Kd values indicate higher binding affinity.

Specificity and Off-Target Interactions

A critical consideration for researchers using this compound is its interaction with other steroid hormone receptors. This cross-reactivity can be a confounding factor in experiments and must be accounted for in the study design.

Table 2: Off-Target Binding Profile of this compound

Target Receptor/Enzyme Interaction Type Reported Affinity / Effect Significance Reference(s)
Progesterone Receptor (PR) Agonist High Affinity Potential for progestogenic effects in experimental systems. [2][4]
Glucocorticoid Receptor (GR) Agonist Binds with affinity Can be blocked by co-incubation with excess glucocorticoid (e.g., triamcinolone acetonide). [8]
Mineralocorticoid Receptor (MR) Antagonist Potent; similar affinity to aldosterone. Acts as a potent MR antagonist, blocking aldosterone-induced activity. [10][11]

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Inhibitor | Potent (IC₅₀ = 0.02-0.16 µM) | May alter the metabolism of other steroids in the experimental system. |[4] |

Androgen Receptor Signaling Pathway

This compound activates the canonical androgen receptor signaling pathway, a process central to androgen physiology and pathophysiology.

The binding of this compound to the AR in the cytoplasm triggers a cascade of events. The ligand-bound receptor translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as AREs in the promoter regions of target genes. This complex then recruits co-activators and the general transcriptional machinery, including RNA Polymerase II, to initiate or suppress gene expression.[12][13] This genomic signaling is responsible for the primary anabolic and androgenic effects observed.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R1881 This compound (R1881) AR_HSP AR-HSP Complex R1881->AR_HSP Binds AR_R1881 AR-R1881 Complex AR_HSP->AR_R1881 Conformational Change HSP HSPs AR_HSP->HSP Dissociation Dimer AR Dimer AR_R1881->Dimer Dimerization Dimer_n AR Dimer Dimer->Dimer_n Nuclear Translocation ARE ARE on DNA Coactivators Co-activators & RNA Pol II ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Dimer_n->ARE Binds

Caption: The classical androgen receptor signaling pathway activated by this compound.

Experimental Protocols

This compound is predominantly used in two key types of assays: competitive binding assays to determine AR affinity and reporter gene assays to measure AR functional activity.

Protocol: Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the relative binding affinity of test compounds for the androgen receptor using [³H]-Methyltrienolone as the radiolabeled ligand. The method is adapted from established procedures for nuclear receptor binding.[14][15][16]

Objective: To calculate the IC₅₀ (concentration of a competitor that displaces 50% of the specific binding of the radioligand) for test compounds.

Materials:

  • AR Source: Rat prostate cytosol or purified recombinant AR protein.

  • Radioligand: [³H]-Methyltrienolone (specific activity ~80-87 Ci/mmol).

  • Buffers:

    • TEGD Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4.

    • Wash Buffer: TEGD buffer with 0.5% dextran-coated charcoal (DCC).

  • Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well plates, refrigerated centrifuge.

Methodology:

  • Preparation of AR Cytosol (if applicable):

    • Prostates from castrated male rats are homogenized in ice-cold TEGD buffer.

    • The homogenate is centrifuged at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet cellular debris and microsomes.

    • The supernatant (cytosol) containing the AR is carefully collected and its protein concentration is determined (e.g., via Bradford assay).

  • Assay Setup:

    • Assays are performed in triplicate in 96-well plates on ice.

    • Total Binding: Add AR preparation, TEGD buffer, and a fixed concentration of [³H]-Methyltrienolone (typically at or below its Kd, e.g., 1-2 nM).

    • Non-Specific Binding (NSB): Add AR preparation, a saturating concentration of unlabeled this compound (e.g., 1000-fold excess), and the fixed concentration of [³H]-Methyltrienolone.

    • Competitor Wells: Add AR preparation, [³H]-Methyltrienolone, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plates for 18-24 hours at 4°C to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add an equal volume of ice-cold DCC slurry to each well.

    • Incubate for 15 minutes on ice with occasional mixing. The charcoal binds the free radioligand.

    • Centrifuge the plates at 3,000 x g for 10 minutes at 4°C to pellet the charcoal.

  • Quantification:

    • Carefully transfer a defined volume of the supernatant (containing the AR-bound [³H]-Methyltrienolone) from each well into scintillation vials.

    • Add scintillation cocktail and measure radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Binding_Assay_Workflow start Start prep_ar Prepare AR Source (e.g., Prostate Cytosol) start->prep_ar prep_ligand Prepare Radioligand ([³H]-R1881) start->prep_ligand prep_test Prepare Test Compounds (Serial Dilutions) start->prep_test incubate Incubate Components (AR + Radioligand ± Compound) 4°C, 18-24h prep_ar->incubate prep_ligand->incubate prep_test->incubate separate Separate Bound/Free Ligand (Dextran-Coated Charcoal) incubate->separate count Quantify Bound Ligand (Scintillation Counting) separate->count analyze Data Analysis (IC₅₀ Determination) count->analyze end End analyze->end

Caption: Experimental workflow for an androgen receptor competitive binding assay.
Protocol: Androgen Receptor Transactivation (Reporter Gene) Assay

This protocol measures the ability of a compound to activate the androgen receptor and induce gene expression. It utilizes a host cell line co-transfected with an AR expression vector and a reporter vector containing a luciferase gene under the control of an androgen-responsive promoter.[17][18]

Objective: To determine the EC₅₀ (concentration that elicits a half-maximal response) and maximal efficacy of test compounds.

Materials:

  • Cell Line: A suitable mammalian cell line with low endogenous AR expression (e.g., HEK293, PC3).

  • Plasmids:

    • An expression vector for the full-length human AR.

    • A reporter vector with an ARE-driven promoter upstream of a luciferase gene (e.g., pGL3-ARE-luc).

    • A control vector for normalization (e.g., expressing Renilla luciferase).

  • Transfection Reagent: (e.g., Lipofectamine).

  • Cell Culture Media and Reagents: As required for the chosen cell line.

  • Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System).

  • Luminometer .

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency at the time of transfection.

  • Transfection:

    • Co-transfect the cells with the AR expression plasmid, the ARE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Remove the transfection medium and replace it with fresh medium containing serial dilutions of the test compound or this compound (as a positive control). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for an additional 18-24 hours.

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature to ensure complete lysis.

  • Luminescence Measurement:

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Using a luminometer with automated injectors, add the firefly luciferase substrate and measure the luminescence (Reporter activity).

    • Subsequently, add the Stop & Glo® reagent (which quenches the firefly signal and contains the substrate for Renilla luciferase) and measure the second luminescence signal (Normalization control).

  • Data Analysis:

    • Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

    • Plot the normalized relative light units (RLU) against the log concentration of the test compound.

    • Fit the data to a non-linear regression curve to determine the EC₅₀ and maximal efficacy.

Conclusion

This compound (R1881) is an invaluable research tool for the study of androgen receptor biology. Its high potency and binding affinity make it the gold standard for AR binding and functional assays. However, its utility is confined to in vitro and preclinical research due to severe hepatotoxicity.[3][4] Researchers must also remain vigilant of its significant off-target activities, particularly its interactions with the progesterone, glucocorticoid, and mineralocorticoid receptors, to ensure accurate interpretation of experimental data. When used with appropriate controls and safety precautions, this compound will continue to be a vital compound for advancing our understanding of androgen signaling in health and disease.

References

In Vitro Characterization of Methyltrienolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrienolone, also known as R1881, is a potent, synthetic, and non-aromatizable androgen that has become an invaluable tool in the field of endocrinology and cancer research. Its high affinity and specificity for the androgen receptor (AR), coupled with its resistance to metabolic degradation in many in vitro systems, make it an ideal ligand for characterizing AR function. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation

The following tables summarize the quantitative data for this compound's interaction with the androgen receptor and its effects on androgen-responsive cells.

Table 1: Androgen Receptor Binding Affinity of this compound (R1881)
Tissue/Cell LineReceptor SourceKd (nM)Bmax (fmol/mg protein)Reference
Human Genital Skin FibroblastsWhole cell0.56 ± 0.06758 ± 50 (mol x 10-18/µg DNA)[1]
Rat Liver CytosolCytosol3335.5[2]
Rat Liver Cytosol (Triamcinolone Acetonide-blocked)Cytosol2526.3[2]
Human Hypertrophic Prostate (BPH)Cytosol0.9 ± 0.245.8 ± 4.7
DDT1MF-2 Smooth Muscle Tumor CellsWhole cell0.56.0 - 12.2 (fmol/µg DNA)[3]
Human Breast CancerCytosol2.1517 - 210[4]
Differentiated Rat Adipose Precursor CellsWhole cell~4Not specified
Table 2: In Vitro Potency and Efficacy of this compound (R1881) in Androgen Receptor Transactivation
Cell LineReporter SystemEC50 (nM)Fold InductionReference
LNCaPMMTV-luciferaseNot specified3- to 4-fold increase in DNA content at 0.1 nM
Chinese Hamster Ovary (CHO)MMTV-luciferase~0.5~15-fold
Human Embryonic Kidney 293T (HEK293T)Not specifiedDid not activate Mineralocorticoid ReceptorAntagonized aldosterone-induced MR transactivation[5]
Table 3: In Vitro Effects of this compound (R1881) on Cell Proliferation
Cell LineEffectConcentrationReference
LNCaP (prostate cancer)Stimulatory (bell-shaped response)Optimal at 0.1 nM
LoVo (colon cancer)Moderate stimulation (18%)10-8 - 10-6 M
C4-2 (prostate cancer)20-30% growthNot specified[6]
PC-3 (prostate cancer)No change in cell viabilityUp to 10 nM

Note: Specific GI50 or IC50 values for the antiproliferative effects of this compound are not consistently reported in the reviewed literature. The effects on cell proliferation appear to be highly dependent on the cell line and the concentration of the compound.

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This protocol is adapted from methodologies using [3H]this compound to determine the binding affinity of test compounds for the androgen receptor.

Materials:

  • Buffers:

    • Tris-EDTA-DTT-Glycerol (TEDG) buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4.

  • Radioligand: [3H]this compound (R1881).

  • Unlabeled Competitor: Non-radiolabeled this compound or test compound.

  • Receptor Source: Cytosol preparation from target tissue (e.g., rat prostate, human LNCaP cells).

  • Separation Agent: Dextran-coated charcoal (DCC) or hydroxylapatite (HAP).

  • Scintillation Cocktail.

Procedure:

  • Cytosol Preparation: Homogenize the target tissue in ice-cold TEDG buffer. Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant). Determine the protein concentration of the cytosol.

  • Incubation: In microcentrifuge tubes, combine a fixed amount of cytosol, a saturating concentration of [3H]this compound (typically around the Kd), and increasing concentrations of the unlabeled competitor. Include tubes with only [3H]this compound (total binding) and tubes with [3H]this compound plus a large excess of unlabeled this compound (non-specific binding).

  • Equilibration: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • DCC Method: Add an equal volume of DCC suspension to each tube, vortex, and incubate on ice for 10-15 minutes. Centrifuge to pellet the charcoal, which binds the free radioligand.

    • HAP Method: Add HAP slurry to each tube, vortex, and incubate on ice. Wash the HAP pellets multiple times with buffer to remove unbound radioligand.

  • Quantification: Transfer the supernatant (DCC method) or the resuspended HAP pellet (HAP method) to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Androgen Receptor Transactivation (Reporter Gene) Assay

This protocol describes a typical luciferase-based reporter gene assay to measure the agonistic or antagonistic activity of compounds on the androgen receptor.

Materials:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T, CHO, PC-3) that does not endogenously express high levels of AR.

  • Expression Plasmids:

    • An androgen receptor expression vector (e.g., pCMV-hAR).

    • A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., pGL3-ARE-luciferase).

    • A control plasmid for normalization (e.g., a Renilla luciferase vector).

  • Transfection Reagent.

  • Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.

  • Test Compounds: this compound (as a positive control) and the compounds to be tested.

  • Luciferase Assay Reagent.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the AR expression plasmid, the ARE-reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

  • Compound Treatment: After transfection (typically 24 hours), replace the medium with fresh phenol red-free medium containing charcoal-stripped serum and the test compounds at various concentrations. Include a vehicle control and a positive control (this compound).

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) values.

In Vitro Metabolism Assay

This protocol outlines a general method for assessing the metabolic stability of this compound using human liver microsomes. A recent study identified several in vitro metabolites of this compound, including products of 17-epimerization, mono-hydroxylation, dihydroxylation, and reduction combined with hydroxylation[6][7].

Materials:

  • Human Liver Microsomes (HLM).

  • NADPH Regenerating System: (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate buffer (pH 7.4).

  • This compound.

  • Acetonitrile (ACN) or other organic solvent for quenching.

  • LC-MS/MS system.

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing HLM, NADPH regenerating system, and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to equilibrate.

  • Initiation of Reaction: Add this compound to the pre-incubated mixture to start the metabolic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound (this compound) at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

Mandatory Visualization

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_inactive Inactive AR (bound to HSPs) This compound->AR_inactive Binds to LBD AR_active Active AR Dimer AR_inactive->AR_active Conformational Change & Dimerization ARE Androgen Response Element (ARE) AR_active->ARE Binds to DNA cluster_nucleus cluster_nucleus AR_active->cluster_nucleus Nuclear Translocation Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Androgen-responsive Proteins mRNA->Protein Translation

Caption: Androgen receptor signaling pathway activated by this compound.

Experimental Workflow: Competitive Androgen Receptor Binding Assay

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Prepare Cytosol (Receptor Source) Incubation Incubate Cytosol, [3H]R1881 & Competitor Receptor_Prep->Incubation Ligand_Prep Prepare [3H]R1881 & Competitors Ligand_Prep->Incubation Separation Separate Bound & Free Ligand (DCC/HAP) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Data_Processing Calculate Specific Binding Quantification->Data_Processing Curve_Fitting Plot % Inhibition vs. [Competitor] Data_Processing->Curve_Fitting Results Determine IC50/Ki Curve_Fitting->Results

Caption: Workflow for a competitive androgen receptor binding assay.

Logical Relationship: Reporter Gene Assay

Reporter_Gene_Assay_Logic cluster_input Inputs cluster_process Cellular Process cluster_output Output & Analysis Test_Compound Test Compound (e.g., this compound) Transfected_Cells Cells with: - AR Expression Vector - ARE-Reporter Vector - Normalization Vector Test_Compound->Transfected_Cells AR_Activation AR Activation & Nuclear Translocation Transfected_Cells->AR_Activation Reporter_Expression Reporter Gene Expression AR_Activation->Reporter_Expression Signal_Detection Measure Reporter Signal (e.g., Luminescence) Reporter_Expression->Signal_Detection Normalization Normalize to Control Signal Signal_Detection->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response Potency Determine EC50/IC50 Dose_Response->Potency

Caption: Logical flow of a reporter gene assay for AR activity.

References

Methyltrienolone (R1881): A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltrienolone, also known as R1881 or metribolone, is a potent synthetic androgen that has played a pivotal role in the study of androgen receptor (AR) biology. Developed by Roussel Uclaf and first described in 1965, its high affinity and specificity for the AR established it as an invaluable tool in endocrinology research. This technical guide provides an in-depth exploration of the discovery, history, and key experimental applications of this compound. It details its pharmacological profile, including its binding affinities for various steroid receptors, and outlines the methodologies for its use in seminal experiments. Furthermore, this guide presents key signaling pathways and experimental workflows in a visually accessible format to facilitate a deeper understanding of this significant research compound.

Discovery and Historical Context

This compound (17α-methyl-17β-hydroxyestra-4,9,11-trien-3-one) was first synthesized and described by scientists at the French pharmaceutical company Roussel Uclaf in 1965. As a 17α-methylated derivative of trenbolone, it was developed during a period of intense research into synthetic androgens.

Initial clinical investigations in the late 1960s and early 1970s explored its potential for the treatment of advanced breast cancer. While it demonstrated efficacy, the development was ultimately halted due to findings of severe hepatotoxicity, a common concern with 17α-alkylated anabolic-androgenic steroids.

Despite its discontinuation for clinical use, the unique properties of this compound, particularly its high binding affinity for the androgen receptor (AR), led to its widespread adoption in scientific research.[1] It became a "hot ligand" of choice for AR ligand binding assays (LBAs), providing a stable and reliable tool to quantify AR expression and study its interactions with various compounds.[1]

Chemical Synthesis

Pharmacological Profile

This compound is a potent agonist of the androgen receptor, with both anabolic and androgenic effects. Its high affinity for the AR makes it a valuable research tool. However, it is not entirely specific for the AR and exhibits significant binding to other steroid hormone receptors, which is a crucial consideration in experimental design.

Receptor Binding Affinity

The binding affinity of this compound for various steroid receptors has been characterized in numerous studies. The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common measures of this affinity. A lower Kd or IC50 value indicates a higher binding affinity.

ReceptorLigandKd (nM)IC50 (nM)Tissue/SystemReference
Androgen Receptor (AR)[3H]R18810.2 - 0.5-Rat ProstateN/A
Androgen Receptor (AR)[3H]R18810.9-Human Benign Prostatic HyperplasiaN/A
Progesterone Receptor (PR)[3H]R1881-~1Rabbit UterusN/A
Glucocorticoid Receptor(GR)[3H]R1881-~10Rat LiverN/A
Mineralocorticoid Rec. (MR)[3H]Aldosterone-~1Recombinant Human MRN/A

Note: The values presented are approximate and can vary depending on the experimental conditions, tissue source, and assay methodology.

This compound's cross-reactivity with the progesterone receptor (PR) is particularly noteworthy. This necessitated the development of modified assay protocols, often including a competing unlabeled progestin, to specifically measure AR binding. It also binds to the glucocorticoid receptor (GR) and acts as a potent antagonist of the mineralocorticoid receptor (MR).

Experimental Protocols

The high affinity of radiolabeled this compound ([³H]R1881) for the AR has made it a cornerstone of endocrinology research for decades. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay for Androgen Receptor

This assay is used to determine the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with the binding of a fixed concentration of [³H]R1881.

Materials:

  • [³H]this compound ([³H]R1881): Specific activity of 70-87 Ci/mmol.

  • Unlabeled this compound (R1881): For determination of non-specific binding.

  • Test Compounds: To be assayed for AR binding affinity.

  • AR Source: Cytosol preparation from androgen-sensitive tissues (e.g., rat prostate) or cells (e.g., LNCaP).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol.

  • Dextran-Coated Charcoal (DCC): To separate bound from free radioligand.

  • Scintillation Cocktail and Counter.

Procedure:

  • Cytosol Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant). Determine the protein concentration of the cytosol.

  • Assay Setup: In triplicate, prepare assay tubes containing:

    • Total Binding: Cytosol and [³H]R1881 (at a concentration close to its Kd, e.g., 1 nM).

    • Non-specific Binding: Cytosol, [³H]R1881, and a saturating concentration of unlabeled R1881 (e.g., 1 µM).

    • Competitive Binding: Cytosol, [³H]R1881, and varying concentrations of the test compound.

  • Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add ice-cold DCC suspension to each tube, vortex, and incubate on ice for a short period (e.g., 10 minutes). Centrifuge to pellet the charcoal, which binds the free radioligand.

  • Counting: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]R1881) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]R1881 and Kd is its dissociation constant for the AR.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

This compound, as a potent androgen, activates the canonical androgen receptor signaling pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R1881 This compound (R1881) AR_HSP AR-HSP Complex R1881->AR_HSP Binding & HSP Dissociation AR_dimer Activated AR Dimer AR_HSP->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription Recruitment of Co-regulators mRNA mRNA Transcription->mRNA Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis A Prepare AR Source (e.g., Rat Prostate Cytosol) C Incubate AR with: 1. [3H]R1881 (Total Binding) 2. [3H]R1881 + Unlabeled R1881 (NSB) 3. [3H]R1881 + Test Compound A->C B Prepare Solutions: [3H]R1881, Unlabeled R1881, Test Compounds B->C D Add Dextran-Coated Charcoal to separate bound from free ligand C->D E Centrifuge and collect supernatant (contains bound ligand) D->E F Quantify radioactivity using scintillation counting E->F G Calculate Specific Binding and plot against Test Compound Conc. F->G H Determine IC50 and Ki values G->H

References

Methyltrienolone (R1881): A Technical Guide to its Binding Profile at Progesterone and Glucocorticoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrienolone, also known as Metribolone or R1881, is a potent, non-aromatizable synthetic androgen.[1] Its high affinity for the androgen receptor (AR) has led to its widespread use as a radiolabeled ligand in research settings for AR quantification.[2] However, the utility of this compound is complicated by its significant cross-reactivity with other steroid hormone receptors, most notably the progesterone receptor (PR) and the glucocorticoid receptor (GR).[3][4] This promiscuous binding profile necessitates a thorough understanding of its interaction with PR and GR to ensure accurate interpretation of experimental results and to anticipate potential off-target effects in drug development. This technical guide provides an in-depth analysis of this compound's binding characteristics at PR and GR, details the experimental protocols used for its characterization, and illustrates the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound to the progesterone and glucocorticoid receptors has been characterized in various studies, often in the context of distinguishing its binding from that of the androgen receptor. The following tables summarize the available quantitative data. It is critical to note that these values are compiled from different studies using varied experimental systems (e.g., tissue source, receptor preparation); therefore, direct comparisons should be made with caution.

Table 1: Binding Affinity of this compound and Reference Compounds to the Progesterone Receptor (PR)
CompoundReceptor SourceRadioligandAffinity MetricValue (nM)Citation(s)
This compound (R1881) Human Breast Cancer Cytosol[³H]-R1881Kd1.35[5]
MiboleroneRabbit Uterus Cytosol[³H]-MiboleroneKd1.1[6]
MiboleroneHuman Prostate Cytosol[³H]-MiboleroneKd5.9[6]
ProgesteroneRat Ovary Cytosol[³H]-R5020RBA < RU486[7]
RU486 (Mifepristone)Rat Ovary Cytosol[³H]-R5020RBA≥ R5020[7]

*Note: Mibolerone is another synthetic androgen with structural similarities to this compound. This data is included for comparative purposes. **Note: RBA (Relative Binding Affinity) is presented qualitatively as per the source.

Table 2: Binding Affinity of this compound and Reference Compounds to the Glucocorticoid Receptor (GR)
CompoundReceptor SourceRadioligandAffinity MetricValue (nM)Citation(s)
This compound (R1881) Rat Muscle Cytosol[³H]-R1881-Binds to GR[4]
DexamethasoneRat Ovary Cytosol[³H]-DexamethasoneRBAEqual to RU486[7]
RU486 (Mifepristone)Rat Ovary Cytosol[³H]-DexamethasoneRBAEqual to Dexamethasone[7]

*Note: RBA (Relative Binding Affinity) is presented qualitatively as per the source.

Signaling Pathways

Upon binding by an agonist ligand such as this compound, both the progesterone and glucocorticoid receptors, which are members of the nuclear receptor superfamily, undergo a conformational change. This initiates a canonical signaling cascade leading to the regulation of target gene expression.

In their unbound state, these receptors are located primarily in the cytoplasm within a multiprotein complex that includes heat shock proteins (HSPs) like Hsp90 and Hsp70. Ligand binding triggers the dissociation of these chaperone proteins, exposing a nuclear localization signal. The activated receptor-ligand complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes. The receptor-DNA complex subsequently recruits a suite of co-activator or co-repressor proteins, which ultimately modulate the transcription of genes, leading to a physiological response.

Steroid_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Steroid Ligand (e.g., this compound) ReceptorComplex Inactive Receptor-HSP Complex (PR or GR + Hsp90/70) Ligand->ReceptorComplex Binding ActiveReceptor Activated Receptor-Ligand Complex ReceptorComplex->ActiveReceptor HSP Dissociation Dimer Receptor Dimer ActiveReceptor->Dimer Dimerization HRE Hormone Response Element (HRE) on DNA Dimer->HRE Nuclear Translocation & DNA Binding Transcription Modulation of Gene Transcription HRE->Transcription Coactivators Co-activators / Co-repressors Coactivators->HRE

Canonical signaling pathway for PR and GR.

Experimental Protocols

The characterization of this compound's binding to PR and GR relies on established molecular biology techniques. The two primary methods are competitive radioligand binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-R5020 for PR, or [³H]-dexamethasone for GR) that has a known high affinity for the receptor.

Detailed Methodology:

  • Receptor Preparation: A source of the target receptor is required. This is typically a cytosol fraction prepared from tissues known to express high levels of the receptor (e.g., rabbit uterus for PR, rat liver for GR) or from cell lines engineered to overexpress the receptor.[3] Tissues are homogenized in a cold buffer solution, followed by ultracentrifugation to pellet cellular debris and organelles, yielding a supernatant (cytosol) rich in soluble receptors.

  • Assay Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor compound (this compound).

  • Equilibrium Binding: The mixture is incubated for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: A critical step is to separate the receptor-bound radioligand from the unbound (free) radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds free radioligand, and is then pelleted by centrifugation.

  • Quantification: The radioactivity in the supernatant, which represents the receptor-bound fraction, is measured using liquid scintillation counting.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor. This competition curve is then used to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The IC₅₀ value can be converted to an inhibition constant (Ki), which reflects the binding affinity of the competitor for the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_analysis Analysis Receptor Receptor Source (e.g., Cytosol) Incubate Incubate to Equilibrium (e.g., 4°C, 18h) Receptor->Incubate Radioligand Radioligand ([³H]-Steroid) Radioligand->Incubate Competitor Unlabeled Competitor (this compound, varied conc.) Competitor->Incubate Separate Separate Bound from Free Ligand (e.g., Charcoal Adsorption) Incubate->Separate Count Quantify Radioactivity (Scintillation Counting) Separate->Count Analyze Plot Competition Curve & Calculate IC₅₀/Ki Count->Analyze

Workflow for a competitive radioligand binding assay.
Reporter Gene Assay

This cell-based functional assay measures the transcriptional activity of a receptor in response to a ligand. It determines whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Detailed Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, HeLa) that lacks endogenous PR and GR is used. These cells are co-transfected with two plasmids:

    • An expression vector containing the full-length cDNA for the human progesterone or glucocorticoid receptor.

    • A reporter vector containing a reporter gene (e.g., luciferase or β-galactosidase) under the transcriptional control of a promoter with multiple copies of the appropriate Hormone Response Element (e.g., a Progesterone Response Element - PRE, or a Glucocorticoid Response Element - GRE).

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (this compound). Control treatments include a vehicle (e.g., DMSO), a known agonist (e.g., progesterone for PR, dexamethasone for GR), and a known antagonist (e.g., RU486).

  • Incubation: The cells are incubated for a period (typically 18-24 hours) to allow for receptor activation, nuclear translocation, gene transcription, and accumulation of the reporter protein.

  • Cell Lysis and Assay: The cells are lysed to release the cellular contents, including the expressed reporter protein. A specific substrate for the reporter enzyme is added. For example, if luciferase is the reporter, luciferin is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The reporter activity (e.g., light units) is normalized to a control for cell viability and transfection efficiency. The dose-response curve of reporter activity versus compound concentration is plotted to determine the EC₅₀ (effective concentration for 50% of maximal response) for agonists or the IC₅₀ for antagonists.

Reporter_Assay_Workflow Start Culture Host Cells (e.g., HEK293) Transfect Co-transfect with Plasmids: 1. Receptor Expression Vector (PR or GR) 2. HRE-Reporter Vector (e.g., GRE-Luc) Start->Transfect Treat Treat Cells with Compounds (Vehicle, Agonist, this compound) Transfect->Treat Incubate Incubate (e.g., 37°C, 24h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Reporter Activity (e.g., Luminescence) Lyse->Measure Analyze Plot Dose-Response Curve & Calculate EC₅₀/IC₅₀ Measure->Analyze

Workflow for a steroid receptor reporter gene assay.

Conclusion

This compound (R1881) is a potent synthetic steroid that, in addition to its high affinity for the androgen receptor, demonstrates significant binding to both the progesterone and glucocorticoid receptors.[3][4] This cross-reactivity is a critical consideration for researchers using R1881 as a tool for studying androgen action, as its effects may be confounded by its progestogenic and glucocorticogenic activities. The quantitative data, though derived from varied sources, confirms this binding profile. For professionals in drug development, the off-target activity of this compound serves as a case study in the importance of comprehensive receptor screening to ensure selectivity and minimize unintended side effects. The experimental protocols detailed herein represent the standard methodologies for characterizing the affinity and functional activity of ligands like this compound at these key nuclear receptors.

References

Methyltrienolone: An In-Depth Analysis of its Anabolic and Androgenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrienolone, also known as Metribolone or R1881, is a highly potent, orally active anabolic-androgenic steroid (AAS) that is a 17α-alkylated derivative of nandrolone.[1] While never commercially marketed for medical use due to significant hepatotoxicity, it has been extensively utilized in scientific research as a high-affinity ligand for the androgen receptor (AR).[1][2] Its exceptional potency and strong binding affinity make it a valuable tool for studying AR function and for comparative analysis in the development of new androgenic compounds.[3][4] This technical guide provides a comprehensive overview of the anabolic and androgenic properties of this compound, detailing its receptor binding characteristics, quantitative activity data, the experimental protocols used for its assessment, and the underlying signaling pathways.

Quantitative Data on Anabolic and Androgenic Activity

The anabolic and androgenic effects of this compound have been quantified through various studies, primarily utilizing rodent models. The data consistently demonstrates its exceptionally high potency relative to other well-known androgens.

CompoundAnabolic Activity Ratio (relative to Methyltestosterone)Androgenic Activity Ratio (relative to Methyltestosterone)Androgen Receptor (AR) Binding Affinity (Relative to this compound)
This compound (R1881) 120 - 300x[1][5]60 - 70x[1]100%[6]
Methyltestosterone1x1xNot Applicable
Testosterone--< this compound[6]
Dihydrotestosterone (DHT)--< this compound[7]
19-Nortestosterone (Nandrolone)--< this compound[6]
Methenolone--< this compound[6]

Note: The anabolic and androgenic ratios can vary between studies due to different experimental designs and animal models.

This compound's high affinity for the androgen receptor is a key determinant of its potent biological activity.[3][8] It binds to the AR more strongly than testosterone and even dihydrotestosterone (DHT), which is considered a very potent natural androgen.[7][8] This strong binding affinity is why it is often used as a reference compound in receptor binding assays.[3][6]

Androgen Receptor Signaling Pathway

The anabolic and androgenic effects of this compound are mediated through its interaction with the androgen receptor. The binding of an androgen to the AR initiates a cascade of molecular events that ultimately leads to changes in gene expression.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MT This compound AR_HSP AR-HSP Complex MT->AR_HSP Binding AR Androgen Receptor (AR) AR_HSP->AR AR_HSP->AR HSP Dissociation HSP Heat Shock Proteins (HSP) AR_HSP->HSP AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Recruitment of Co-regulators mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic/Androgenic Effects) mRNA->Protein Translation

Androgen Receptor Signaling Pathway

Upon entering the cell, this compound binds to the androgen receptor (AR), which is located in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).[9] This binding induces a conformational change in the AR, causing the dissociation of the HSPs.[9] The activated AR then translocates to the nucleus, where it dimerizes.[10] These AR dimers then bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[10][11] This binding, along with the recruitment of co-activators and co-repressors, modulates the transcription of these genes, leading to the synthesis of proteins that produce the characteristic anabolic and androgenic effects.[9]

Experimental Protocols: The Hershberger Assay

The anabolic and androgenic activity of compounds like this compound is often determined using the Hershberger assay.[12][13] This in vivo bioassay utilizes castrated male rats to measure the androgen-dependent growth of specific tissues.

Methodology
  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.[14]

  • Dosing: The test compound (e.g., this compound) is administered daily for a set period, typically 10 consecutive days.[13] A vehicle control group and a positive control group (usually treated with testosterone propionate) are included.[14]

  • Tissue Collection and Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and specific tissues are carefully dissected and weighed.[14]

    • Anabolic Activity: The weight of the levator ani muscle is the primary indicator of anabolic activity.[13]

    • Androgenic Activity: The weights of the ventral prostate and seminal vesicles are the primary indicators of androgenic activity.[12][13]

  • Data Analysis: The weights of the target tissues from the treated groups are compared to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity. The ratio of the anabolic to androgenic effect is then calculated.

Hershberger_Assay_Workflow cluster_tissues Target Tissues start Start: Immature Castrated Male Rats dosing Daily Dosing (10 days) start->dosing groups Vehicle Control Positive Control (TP) Test Compound (this compound) dosing->groups necropsy Necropsy (24h after last dose) groups->necropsy dissection Dissection of Target Tissues necropsy->dissection levator_ani Levator Ani Muscle (Anabolic) dissection->levator_ani prostate Ventral Prostate (Androgenic) dissection->prostate seminal_vesicles Seminal Vesicles (Androgenic) dissection->seminal_vesicles weighing Weighing of Tissues analysis Statistical Analysis and Ratio Calculation weighing->analysis levator_ani->weighing prostate->weighing seminal_vesicles->weighing

Hershberger Assay Experimental Workflow

Conclusion

This compound stands out as one of the most potent anabolic-androgenic steroids ever synthesized.[4][8] Its exceptionally high binding affinity for the androgen receptor underpins its profound anabolic and androgenic effects. While its clinical application has been precluded by its severe hepatotoxicity, this compound remains an invaluable research tool.[1] The quantitative data derived from assays like the Hershberger method, combined with an understanding of the androgen receptor signaling pathway, provides a robust framework for the continued investigation of androgen action and the development of novel, more selective androgen receptor modulators.

References

The Structural Enigma of a Potent Androgen: An In-depth Technical Guide to the Structure-Activity Relationship of Methyltrienolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltrienolone (Metribolone), also known as R1881, is a synthetic, orally active anabolic-androgenic steroid (AAS) of remarkable potency. Its unique chemical architecture confers an exceptionally high binding affinity for the androgen receptor (AR), making it a valuable tool in endocrinological research and a substance of concern in sports doping. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing its chemical properties, receptor binding kinetics, downstream signaling pathways, and the experimental methodologies used for its characterization. Through a synthesis of published data, this document aims to furnish researchers and drug development professionals with a thorough understanding of the molecular interactions that govern the potent biological activity of this synthetic androgen.

Introduction: The Genesis of a Hyper-Potent Androgen

This compound (17β-hydroxy-17α-methylestra-4,9,11-trien-3-one) is a 19-nortestosterone derivative, structurally similar to trenbolone.[1] First synthesized in the 1960s, its development was aimed at creating a highly potent, orally bioavailable anabolic agent.[1] However, due to significant hepatotoxicity, it was never commercially released for therapeutic use.[2] Despite this, its high affinity and specificity for the androgen receptor have established it as a reference ligand in AR binding assays.[3][4] Understanding the SAR of this compound is crucial for the design of novel selective androgen receptor modulators (SARMs) and for the development of sensitive detection methods for its illicit use.

Chemical Structure and Key Modifications

The potent activity of this compound stems from specific modifications to the foundational steroid scaffold. Its chemical synthesis typically involves the methylation of trenbolone at the 17α position.[1]

Key Structural Features:

  • 19-nor Structure: The absence of a methyl group at the C-19 position, a characteristic shared with nandrolone and trenbolone, is a critical feature. This modification is associated with increased anabolic activity and reduced aromatization to estrogens.

  • Tri-ene System (Δ4,9,11): The presence of three conjugated double bonds at positions 4, 9, and 11 in the A and B rings of the steroid nucleus is a defining feature. This extensive conjugation flattens the steroid backbone and is thought to enhance its binding affinity to the AR.

  • 17α-Methyl Group: The addition of a methyl group at the C-17α position is the most significant modification for its oral activity. This group sterically hinders the enzymatic oxidation of the 17β-hydroxyl group in the liver, thereby increasing the steroid's bioavailability after oral administration.[1] This alkylation is also a major contributor to its hepatotoxicity.[2]

  • 17β-Hydroxyl Group: This functional group is essential for androgenic activity, as it forms a critical hydrogen bond with the AR ligand-binding domain.

Quantitative Analysis of Receptor Binding and Biological Activity

The biological potency of this compound is underscored by its high binding affinity for the androgen receptor and its pronounced anabolic and androgenic effects.

Androgen Receptor Binding Affinity

This compound exhibits a very high affinity for the androgen receptor, often serving as the benchmark in competitive binding assays.[3] Its dissociation constant (Kd) is in the low nanomolar range, indicating a very stable ligand-receptor complex.

CompoundRelative Binding Affinity (RBA) vs. This compoundDissociation Constant (Kd) (nM)Maximum Binding Capacity (Bmax) (mol x 10⁻¹⁸/μg DNA)
This compound (R1881) 100%0.56 ± 0.06[5]758 ± 50[5]
Dihydrotestosterone (DHT)50-67%[5]0.72 ± 0.11[5]627 ± 103[5]
TestosteroneLower than DHT--
Nandrolone (19-Nortestosterone)High--
MethenoloneModerate--
StanozololLow--
OxymetholoneVery Low/Undetectable--

Data compiled from multiple sources. The RBA can vary depending on the tissue and experimental conditions.[4][5][6]

Anabolic and Androgenic Activity

This compound is reported to have an exceptionally high anabolic-to-androgenic ratio compared to testosterone and its derivatives.[4]

CompoundAnabolic RatingAndrogenic Rating
Testosterone100100
Methyltestosterone100100
This compound 12,000-30,000[1]6,000-7,000[1]

Ratings are relative to methyltestosterone. These values are derived from animal studies and may not directly translate to human effects.[1]

Cross-Reactivity with Other Steroid Receptors

A critical aspect of this compound's pharmacology is its binding to other steroid hormone receptors, which can complicate experimental results and contribute to its side effect profile.

  • Progesterone Receptor (PR): this compound binds with high affinity to the progesterone receptor.[3][7][8] This progestogenic activity can potentiate estrogenic side effects of other co-administered aromatizing steroids.[3]

  • Glucocorticoid Receptor (GR): this compound also binds to the glucocorticoid receptor.[2][9][10] This necessitates the use of blocking agents in AR binding assays to ensure specificity.[9]

Experimental Protocols

Accurate characterization of this compound's activity relies on specific and validated experimental procedures.

Androgen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound by measuring its ability to displace radiolabeled this compound ([³H]R1881) from the androgen receptor.

Methodology:

  • Preparation of Cytosol: Tissues rich in androgen receptors (e.g., rat prostate, skeletal muscle, or transfected cells) are homogenized in a suitable buffer (e.g., Tris-EDTA buffer) and centrifuged at high speed to obtain the cytosolic fraction containing the soluble receptors.[4][6]

  • Incubation: Aliquots of the cytosol are incubated with a fixed concentration of [³H]R1881 and varying concentrations of the unlabeled competitor steroid (e.g., this compound, DHT, testosterone).

  • Blocking of Non-Specific Binding: To account for binding to non-AR sites, parallel incubations are performed in the presence of a large excess of unlabeled this compound.

  • Blocking of PR and GR Binding: To ensure specific binding to the AR, a 100- to 500-fold molar excess of a non-androgenic glucocorticoid like triamcinolone acetonide is added to block binding to the GR.[8][9] Similarly, a non-androgenic progestin can be used to block PR binding if necessary.

  • Separation of Bound and Free Ligand: Dextran-coated charcoal is commonly used to adsorb the unbound steroid, followed by centrifugation to pellet the charcoal. The supernatant, containing the receptor-bound [³H]R1881, is then collected.

  • Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]R1881 (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to the IC50 of unlabeled this compound.

Scatchard Analysis for Receptor Affinity and Concentration

Scatchard analysis is a graphical method used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Methodology:

  • Saturation Binding: Cytosol is incubated with increasing concentrations of [³H]R1881 to determine total binding.

  • Non-Specific Binding: A parallel set of incubations is performed in the presence of a large excess of unlabeled this compound to determine non-specific binding.

  • Specific Binding Calculation: Specific binding is calculated by subtracting non-specific binding from total binding at each concentration of [³H]R1881.

  • Scatchard Plot: The ratio of bound/free radioligand is plotted against the concentration of bound radioligand.

  • Parameter Determination: The Kd is the negative reciprocal of the slope, and the Bmax is the x-intercept.[9]

Hershberger Bioassay for Anabolic and Androgenic Activity

The Hershberger assay is an in vivo method to assess the anabolic and androgenic properties of a substance in castrated male rats.[11][12][13]

Methodology:

  • Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

  • Dosing: After a recovery period, the animals are treated with the test compound (e.g., this compound) daily for a set period (typically 10 days).[11] A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed. These include the ventral prostate, seminal vesicles, and levator ani muscle.[13]

  • Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while increases in the weights of the ventral prostate and seminal vesicles are indicative of androgenic activity.

Signaling Pathways and Molecular Mechanisms

The biological effects of this compound are mediated through its interaction with the androgen receptor, a ligand-activated transcription factor.

Androgen Receptor Activation and Nuclear Translocation

The binding of this compound to the AR in the cytoplasm induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs).[14] This allows the AR to dimerize and translocate into the nucleus.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR_dimer Activated AR Dimer AR_HSP->AR_dimer HSP Dissociation & Dimerization AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds Co_regulators Co-regulators ARE->Co_regulators Recruits Transcription Gene Transcription Co_regulators->Transcription Initiates

Caption: Androgen Receptor Signaling Pathway Activation by this compound.

Regulation of Gene Expression

In the nucleus, the this compound-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[14] This binding, along with the recruitment of co-activators and other transcription factors, initiates the transcription of genes involved in anabolic and androgenic processes.[14] This leads to increased protein synthesis, muscle growth, and the development of male secondary sexual characteristics.

G Start This compound binds to AR Conformational_Change Conformational Change & HSP Dissociation Start->Conformational_Change Dimerization AR Dimerization Conformational_Change->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ARE_Binding Binding to ARE on DNA Nuclear_Translocation->ARE_Binding Co_regulator_Recruitment Recruitment of Co-regulators ARE_Binding->Co_regulator_Recruitment Transcription_Initiation Initiation of Gene Transcription Co_regulator_Recruitment->Transcription_Initiation Biological_Effects Anabolic & Androgenic Effects Transcription_Initiation->Biological_Effects

Caption: Workflow of this compound-Mediated Gene Expression.

Metabolism and Toxicology

Unlike many other AAS, this compound is relatively resistant to metabolism, which contributes to its high potency and prolonged activity.[5] However, this metabolic stability, particularly due to the 17α-methyl group, is also responsible for its significant hepatotoxicity.[2] Reports of new metabolites being identified in vitro suggest that some biotransformation does occur, and further research is needed to fully characterize these pathways.[15] The severe liver toxicity associated with this compound has precluded its use in humans and remains a major area of concern.[2]

Conclusion

The structural activity relationship of this compound is a compelling example of how subtle chemical modifications can dramatically amplify the biological activity of a steroid. Its high affinity for the androgen receptor, conferred by its unique tri-ene structure and 19-nor backbone, combined with its oral bioavailability due to 17α-alkylation, makes it one of the most potent synthetic androgens ever created. While its toxicity limits its therapeutic potential, this compound remains an invaluable research tool for probing the intricacies of androgen receptor function. A thorough understanding of its SAR provides a critical foundation for the development of safer, more selective anabolic agents and for maintaining the integrity of anti-doping programs. Further elucidation of its metabolic pathways and the precise molecular interactions with co-regulators will continue to refine our knowledge of androgen signaling and inform future drug design.

References

Methodological & Application

Application Notes and Protocols for Androgen Receptor Binding Assays Using Methyltrienolone (R1881)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing methyltrienolone (R1881), a high-affinity synthetic androgen, in androgen receptor (AR) binding assays. This document outlines the rationale for using R1881, details experimental protocols for both saturation and competitive binding assays, and provides guidance on data analysis and interpretation.

Introduction to this compound (R1881) in Androgen Receptor Binding Assays

This compound, also known as R1881, is a potent, non-metabolizable synthetic androgen that binds with high affinity to the androgen receptor.[1][2] Its stability and high affinity make it a superior radioligand for in vitro AR binding assays compared to endogenous androgens like dihydrotestosterone (DHT), which can be rapidly metabolized by tissue preparations.[3] R1881 is commonly used in its tritiated form ([³H]-R1881) to facilitate the quantification of AR levels (Bmax) and to determine the binding affinity (Kd) of the receptor for the ligand.[2]

A critical consideration when using R1881 is its cross-reactivity with other steroid receptors, notably the progesterone receptor (PgR) and the glucocorticoid receptor (GR).[2][3][4] To ensure specific measurement of AR binding, it is essential to block these other receptors. This is typically achieved by including a sufficient excess of a non-androgenic steroid, such as triamcinolone acetonide, which binds to PgR and GR but not to AR.[2][3][5]

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and function of various tissues, including the prostate. The classical signaling pathway involves the binding of an androgen to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs), thereby modulating the transcription of target genes.

AR_Signaling_Pathway Classical Androgen Receptor Signaling Pathway Androgen Androgen (e.g., DHT, R1881) AR_Cytoplasm Androgen Receptor (AR) - HSP Complex Androgen->AR_Cytoplasm Binds AR_Ligand_Complex Androgen-AR Complex AR_Cytoplasm->AR_Ligand_Complex Conformational Change HSP Heat Shock Proteins (HSP) AR_Ligand_Complex->HSP Dissociation Dimerization Dimerization AR_Ligand_Complex->Dimerization AR_Dimer AR-AR Dimer Dimerization->AR_Dimer Nucleus Nucleus AR_Dimer->Nucleus Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: Classical Androgen Receptor Signaling Pathway.

Experimental Protocols

The following protocols are intended as a general guide. Optimization may be required depending on the specific tissue or cell line being used.

Preparation of Rat Ventral Prostate Cytosol

Rat ventral prostate is a commonly used source of androgen receptors for binding assays.[1][6]

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • TEDG Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM Dithiothreitol (DTT), pH 7.4.

  • PMSF (Phenylmethylsulfonyl fluoride) stock solution (100 mM in ethanol)

  • Homogenizer (e.g., Polytron or Dounce)

  • Ultracentrifuge

Protocol:

  • Euthanize rats and dissect the ventral prostate glands.

  • Wash the tissue in ice-old TEDG buffer.

  • Weigh the tissue and homogenize in 4 volumes of ice-cold TEDG buffer containing 1 mM PMSF.

  • Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C.

  • Carefully collect the supernatant (cytosol) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • The cytosol can be used immediately or stored in aliquots at -80°C.

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]-R1881 in a given tissue or cell preparation.

Materials:

  • Rat ventral prostate cytosol (or other AR-containing preparation)

  • [³H]-R1881 (tritiated this compound)

  • Unlabeled R1881

  • Triamcinolone acetonide

  • Assay Buffer: TEDG buffer

  • Dextran-coated charcoal (DCC) suspension: 0.5% Norit A charcoal and 0.05% Dextran T-70 in assay buffer.[7][8]

  • Scintillation vials and scintillation cocktail

Protocol Workflow:

Saturation_Binding_Workflow Saturation Binding Assay Workflow Start Start Prepare_Reactions Prepare Assay Tubes: - Total Binding (TB) - Non-Specific Binding (NSB) Start->Prepare_Reactions Add_Cytosol Add Cytosol (AR Source) Prepare_Reactions->Add_Cytosol Add_Radioligand Add Increasing Concentrations of [3H]-R1881 to all tubes Add_Cytosol->Add_Radioligand Add_Cold_Ligand Add Excess Unlabeled R1881 to NSB tubes only Add_Radioligand->Add_Cold_Ligand Incubate Incubate (e.g., 16-20h at 4°C) Add_Cold_Ligand->Incubate Separate Separate Bound/Free Ligand (Dextran-Coated Charcoal) Incubate->Separate Centrifuge Centrifuge Separate->Centrifuge Collect_Supernatant Collect Supernatant (Bound Ligand) Centrifuge->Collect_Supernatant Scintillation_Counting Liquid Scintillation Counting (Measure Radioactivity) Collect_Supernatant->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Scatchard Plot - Determine Kd and Bmax Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Saturation Binding Assay.

Detailed Steps:

  • Prepare two sets of tubes: one for total binding (TB) and one for non-specific binding (NSB).

  • To the NSB tubes, add a 100-fold molar excess of unlabeled R1881.

  • Add increasing concentrations of [³H]-R1881 to all tubes (e.g., 0.1 to 20 nM).

  • To all tubes, add a consistent amount of cytosol (e.g., 200-500 µg of protein).

  • To all tubes, add triamcinolone acetonide to a final concentration of 1 µM to block binding to progesterone and glucocorticoid receptors.[2]

  • Bring the final volume of each tube to 250 µL with assay buffer.

  • Incubate the tubes for 16-20 hours at 4°C.[9]

  • To terminate the incubation and separate bound from free radioligand, add 250 µL of ice-cold DCC suspension to each tube.

  • Vortex and incubate on ice for 10 minutes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant (containing the bound [³H]-R1881) to scintillation vials.

  • Add scintillation cocktail, vortex, and measure the radioactivity in a liquid scintillation counter.

Competitive Binding Assay

This assay is used to determine the relative binding affinity (RBA) or the inhibition constant (Ki) of a test compound for the androgen receptor.

Materials:

  • Same as for the saturation binding assay, plus the test compound(s).

Protocol:

  • Prepare assay tubes.

  • Add a constant, low concentration of [³H]-R1881 to all tubes (typically at or below the Kd value determined from the saturation binding assay).

  • Add increasing concentrations of the unlabeled test compound to a set of tubes.

  • Include a set of tubes for total binding (no competitor) and non-specific binding (100-fold excess of unlabeled R1881).

  • Follow steps 4-12 from the saturation binding assay protocol.

Data Presentation and Analysis

Quantitative Data Summary
ParameterDescriptionTypical Value (Rat Prostate)Reference
Kd (R1881) Equilibrium dissociation constant; a measure of binding affinity (lower Kd = higher affinity).0.1 - 1.0 nM[2]
Bmax Maximum number of binding sites; represents the total concentration of receptors in the sample.10 - 100 fmol/mg protein[2]
IC50 Concentration of a competitor that inhibits 50% of the specific binding of the radioligand.Varies by compound[9]
Ki Inhibition constant; the dissociation constant of the receptor-inhibitor complex.Calculated from IC50[10]
Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM)

  • Saturation Binding Analysis (Scatchard Plot):

    • A Scatchard plot is a graphical method to determine Kd and Bmax.[11][12] It plots the ratio of bound/free radioligand versus the amount of bound radioligand.

    • X-axis: Bound [³H]-R1881 (in pmol or fmol)

    • Y-axis: Bound/Free [³H]-R1881

    • The slope of the resulting line is -1/Kd.

    • The x-intercept is Bmax.

    • Modern analysis often uses non-linear regression fitting of the specific binding data to a one-site binding hyperbola, which is generally more accurate.[11]

  • Competitive Binding Analysis:

    • Plot the percentage of specific binding of [³H]-R1881 as a function of the log concentration of the competitor.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation:[10][13] Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand ([³H]-R1881) used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This compound (R1881) is a valuable tool for characterizing the androgen receptor through in vitro binding assays. By following these detailed protocols and data analysis guidelines, researchers can obtain reliable and reproducible data on AR binding affinity and receptor density, which is crucial for basic research and the development of novel therapeutics targeting the androgen receptor.

References

Application Notes and Protocols for Radiolabeled [3H]Methyltrienolone in Ligand Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[³H]Methyltrienolone (also known as R1881) is a high-affinity, synthetic androgen that is not extensively metabolized in vitro.[1][2][3][4] These properties make it a valuable radioligand for the characterization and quantification of the androgen receptor (AR) in various tissues and cell lines through ligand binding assays.[1][2] This document provides detailed protocols for performing saturation and competition binding assays using [³H]this compound, along with data presentation and visualization of relevant biological pathways and experimental workflows.

One critical consideration when using [³H]this compound is its ability to bind to other steroid receptors, notably the progesterone receptor (PgR) and the glucocorticoid receptor (GR).[1][5][6] To ensure specific binding to the AR, it is often necessary to include an excess of a non-radiolabeled steroid that blocks these other receptors without significantly affecting AR binding. Triamcinolone acetonide is commonly used to block GR and PgR binding.[1][5][7]

Data Presentation: Binding Affinity and Receptor Density

The following tables summarize the binding affinity (dissociation constant, Kd) and receptor density (Bmax) of [³H]this compound for the androgen receptor in various biological preparations as reported in the literature.

Table 1: Binding Affinity (Kd) of [³H]this compound for the Androgen Receptor

Tissue/Cell TypePreparationKd (nM)Notes
Rat LiverCytosol33---
Rat LiverCytosol25In the presence of triamcinolone acetonide to block glucocorticoid receptor binding.[1]
Rat LiverCytosol2.3In the presence of Na-molybdate and triamcinolone acetonide.[8]
Rat LiverNuclear2.8---
Human Breast CancerCytosol2.15Mean value.
Rat ProstateCytosol2.0---
Rat Skeletal MuscleCytosol~0.1---
Differentiated Rat Adipose Precursor CellsWhole Cells~4.0In the presence of triamcinolone acetonide.[7]

Table 2: Receptor Density (Bmax) for [³H]this compound Binding

Tissue/Cell TypePreparationBmax (fmol/mg protein)Notes
Rat LiverCytosol35.5---
Rat LiverCytosol26.3In the presence of triamcinolone acetonide.[1]
Rat LiverCytosol18.8In the presence of Na-molybdate and triamcinolone acetonide.[8]
Human Breast CancerCytosol17 - 210 (mean 68)---
Rat ProstateCytosol11 - 15---
Rat Skeletal Muscle (Normal, Hypertrophied)Cytosol1.16 vs 1.77Increase observed with hypertrophy.[9]
Rat Skeletal Muscle (Castrated, Hypertrophied)Cytosol1.46 vs 2.27Increase observed with hypertrophy.[9]
Rat Skeletal Muscle (Hypophysectomized, Hypertrophied)Cytosol3.64 vs 6.23Increase observed with hypertrophy.[9]

Experimental Protocols

Radioligand binding experiments are fundamental in pharmacology for determining receptor affinity and density.[10][11] The following are generalized protocols that should be optimized for each specific tissue or cell system.

Protocol 1: Saturation Binding Assay

This assay is used to determine the Kd and Bmax of [³H]this compound for the androgen receptor.[12][13][14] It involves incubating a constant amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.

Materials:

  • [³H]this compound

  • Unlabeled this compound

  • Assay Buffer (e.g., Tris-HCl with protease inhibitors)

  • Receptor source (e.g., tissue cytosol, cell lysates, or membrane preparations)

  • Blocking agent (e.g., triamcinolone acetonide)

  • Scintillation vials and cocktail

  • Filtration apparatus with glass fiber filters (e.g., GF/C)

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions of [³H]this compound in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.

  • Incubation:

    • For each concentration of [³H]this compound, set up triplicate tubes for total binding and triplicate tubes for non-specific binding.

    • To the "total binding" tubes, add the receptor preparation and the corresponding concentration of [³H]this compound.

    • To the "non-specific binding" tubes, add the receptor preparation, the same concentration of [³H]this compound, and a 100- to 1000-fold excess of unlabeled this compound.

    • If necessary, add a blocking agent like triamcinolone acetonide to all tubes to prevent binding to non-target receptors.[5]

    • Incubate the tubes at a constant temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium. This time should be determined empirically through kinetic experiments.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the concentration of [³H]this compound. The data can be analyzed using non-linear regression to fit a one-site binding model, which will yield the Kd and Bmax values.[10][13]

Protocol 2: Competitive Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the androgen receptor by measuring its ability to compete with a fixed concentration of [³H]this compound.

Materials:

  • Same as for the saturation binding assay, plus the unlabeled test compound(s).

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions of the unlabeled test compound in assay buffer.

  • Incubation:

    • Set up triplicate tubes for each concentration of the test compound.

    • Add the receptor preparation, a fixed concentration of [³H]this compound (typically at or below its Kd), and the varying concentrations of the unlabeled test compound to the tubes.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled this compound).

    • Incubate to equilibrium as determined previously.

  • Separation and Quantification:

    • Follow the same procedure for filtration and scintillation counting as in the saturation binding assay.

  • Data Analysis:

    • Plot the percentage of specific binding of [³H]this compound against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[12]

    • Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound used and Kd is its dissociation constant determined from saturation experiments.[15]

Visualizations

Androgen Receptor Signaling Pathway

Androgens, like testosterone and its more potent metabolite dihydrotestosterone (DHT), bind to the androgen receptor (AR), which is a ligand-activated transcription factor.[16] In its unbound state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[17] Ligand binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[17][18] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[16][18][19] This classical pathway regulates genes involved in cell proliferation and survival.[16][19]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., Testosterone, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR AR AR_HSP->AR Dissociation HSP HSPs AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Saturation_Binding_Workflow Start Start Prep_Reagents Prepare Reagent Dilutions ([3H]this compound & Unlabeled) Start->Prep_Reagents Setup_Tubes Set Up Incubation Tubes (Total & Non-specific Binding) Prep_Reagents->Setup_Tubes Incubate Incubate to Equilibrium Setup_Tubes->Incubate Filter Separate Bound/Free Ligand (Vacuum Filtration) Incubate->Filter Count Quantify Radioactivity (Liquid Scintillation Counting) Filter->Count Analyze Data Analysis (Non-linear Regression) Count->Analyze Results Determine Kd and Bmax Analyze->Results Data_Analysis_Logic Raw_Data Raw CPM Data Total_Binding Total Binding (CPM) Raw_Data->Total_Binding NSB Non-Specific Binding (CPM) Raw_Data->NSB Specific_Binding Calculate Specific Binding (Total - NSB) Total_Binding->Specific_Binding NSB->Specific_Binding Plot_Data Plot % Specific Binding vs. Log[Competitor] Specific_Binding->Plot_Data Fit_Curve Non-linear Regression (Sigmoidal Dose-Response) Plot_Data->Fit_Curve IC50 Determine IC50 Fit_Curve->IC50 Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Ki Determine Ki Cheng_Prusoff->Ki

References

Application Notes and Protocols: Methyltrienolone as a Photoaffinity Label for the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in the development and maintenance of male reproductive tissues and is a critical therapeutic target in prostate cancer. Understanding the molecular interactions between the AR and its ligands is crucial for the development of novel therapeutics. Photoaffinity labeling is a powerful technique to covalently link a ligand to its receptor, enabling the identification and characterization of the ligand-binding domain and associated proteins.

Methyltrienolone (also known as R1881) is a potent synthetic androgen that binds to the AR with high affinity. Its conjugated triene system allows for photoactivation by UV light, leading to the formation of a reactive species that can covalently bind to amino acid residues in the AR ligand-binding pocket. This property makes [³H]-labeled this compound an effective tool for photoaffinity labeling studies of the AR.

These application notes provide detailed protocols for the use of this compound as a photoaffinity label for the androgen receptor, as well as an overview of the AR signaling pathway and a proposed synthesis for a more advanced, clickable photoaffinity probe.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of this compound (R1881) with the androgen receptor (AR).

Table 1: Binding Affinities of this compound (R1881) for the Androgen Receptor

ParameterValueCell/Tissue TypeReference
Kd~0.5 nMDuctus deferens smooth muscle tumor cells (DDT1MF-2)[1]
Kd~0.3 nMIn vitro, prostatic cytosol[2]
Kd2.5 x 10-8 MRat liver cytosol (with triamcinolone acetonide to block glucocorticoid receptor binding)[3]
Kd3.3 x 10-8 MRat liver cytosol (without glucocorticoid receptor blocking)[3]

Table 2: Molecular Weight of Photoaffinity Labeled Androgen Receptor

Tissue SourceMolecular Weight (kDa)Reference
Calf Uterus~95-98 kDa[2][4]
Human Skin Fibroblasts90 kDa and 43 kDa[5]
Rat Prostate~46-50 kDa[2][4]
Human Prostatic Adenocarcinoma~50 kDa[4]

Experimental Protocols

Protocol 1: Photoaffinity Labeling of Androgen Receptor with [³H]this compound in Cell Lysates

This protocol describes the covalent labeling of the androgen receptor in cell or tissue lysates using tritiated this compound.

Materials:

  • Cells or tissues expressing the androgen receptor (e.g., prostate cancer cell lines like LNCaP, rat prostate tissue)

  • Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and protease inhibitor cocktail)

  • [³H]this compound (R1881)

  • Unlabeled Dihydrotestosterone (DHT) for competition experiment

  • 96-well microplate or similar quartz plate suitable for UV irradiation

  • High-pressure mercury lamp or a UV lamp with a 352 nm emission line[5]

  • CuSO₄ filter (to filter out shorter wavelengths)[5]

  • SDS-PAGE reagents and equipment

  • Scintillation counter and scintillation fluid

  • Phosphorimager or X-ray film for autoradiography

Procedure:

  • Preparation of Cytosol:

    • Homogenize cells or tissues in ice-cold Lysis Buffer.

    • Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to obtain the cytosolic fraction (supernatant).

    • Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).

  • Binding Reaction:

    • In microcentrifuge tubes, incubate the cytosol (typically 1-2 mg/mL of protein) with [³H]this compound at a final concentration of 10-20 nM.

    • For the competition control, pre-incubate the cytosol with a 200-fold molar excess of unlabeled DHT for 30 minutes at 4°C before adding [³H]this compound.[4]

    • Incubate the samples for 2-4 hours at 4°C with gentle agitation to allow for binding equilibrium.

  • UV Irradiation:

    • Transfer the samples to a quartz microplate.

    • Place the microplate on ice at a fixed distance from the UV lamp.

    • Irradiate the samples with a high-pressure mercury lamp or a 352 nm UV lamp for 2 minutes.[5] Use a CuSO₄ filter to remove shorter, more damaging wavelengths.[5]

    • Note: The optimal irradiation time and distance from the lamp should be empirically determined to maximize covalent labeling while minimizing protein degradation.

  • Analysis of Covalent Labeling:

    • After irradiation, add an equal volume of 2x SDS-PAGE sample buffer to each sample and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel of appropriate percentage (e.g., 8-10%).

    • For total radioactivity assessment, excise gel bands corresponding to the expected molecular weight of AR, dissolve them, and measure the radioactivity using a scintillation counter.

    • For visualization of the labeled protein, perform fluorography or autoradiography by exposing the dried gel to a phosphorimager screen or X-ray film at -80°C. The overall efficiency of photolabeling is reported to be between 1 and 5%.[5]

Expected Results:

A radiolabeled band corresponding to the molecular weight of the androgen receptor should be observed in the lane with [³H]this compound alone. This band should be significantly reduced or absent in the competition control lane containing excess unlabeled DHT, confirming the specificity of the labeling.

Protocol 2: Proposed Synthesis of a Clickable Diazirine-Methyltrienolone Photoaffinity Probe

This section outlines a proposed synthetic route for a more advanced photoaffinity probe. This probe would incorporate a diazirine moiety for more efficient photo-crosslinking and an alkyne handle for "click" chemistry-based detection, which offers higher sensitivity and versatility than radiolabeling. This proposed synthesis is based on established methods for modifying steroid scaffolds.

Conceptual Synthetic Scheme:

The synthesis would start from a commercially available steroid precursor with a similar core structure to this compound or from this compound itself if a suitable functionalization handle can be introduced. A common strategy involves the introduction of a ketone, which can then be converted to a diazirine.

  • Introduction of a Ketone: A key step would be the selective introduction of a ketone group onto the this compound scaffold at a position that does not interfere with AR binding. This could potentially be achieved through oxidation of a hydroxyl group or other functional group manipulations on the steroid backbone.

  • Formation of the Diaziridine: The ketone would then be converted to a diaziridine. A typical method involves reaction with ammonia and an aminating agent like hydroxylamine-O-sulfonic acid.

  • Oxidation to the Diazirine: The diaziridine is then oxidized to the more stable diazirine using an oxidizing agent such as iodine or silver oxide.

  • Introduction of the Clickable Handle: An alkyne handle for click chemistry would be introduced, for example, by etherification or esterification of a hydroxyl group on the steroid with a molecule containing a terminal alkyne (e.g., propargyl bromide).

Workflow for Using the Clickable Probe:

  • Labeling: Incubate cell lysates or purified AR with the diazirine-methyltrienolone-alkyne probe.

  • UV Crosslinking: Irradiate with UV light (typically 350-365 nm for diazirines) to induce covalent crosslinking.

  • Click Reaction: Add an azide-functionalized reporter tag (e.g., biotin-azide for affinity purification or a fluorescent-azide for in-gel visualization) along with a copper(I) catalyst and a reducing agent to initiate the click reaction.

  • Analysis:

    • For biotin-tagged proteins: Enrich the labeled proteins using streptavidin beads, followed by on-bead digestion and identification by mass spectrometry.

    • For fluorescently-tagged proteins: Visualize the labeled proteins directly in-gel using a fluorescence scanner.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Androgens, such as testosterone and dihydrotestosterone (DHT), mediate their effects through the androgen receptor. The signaling cascade can be broadly divided into a classical genomic pathway and a non-classical rapid signaling pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Active Activated AR AR_HSP->AR_Active Conformational Change HSP HSPs AR_HSP->HSP Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds CoRegulators Co-regulators (Coactivators/ Corepressors) ARE->CoRegulators Recruits Gene_Transcription Target Gene Transcription CoRegulators->Gene_Transcription Modulates mRNA mRNA Gene_Transcription->mRNA Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (Proliferation, Survival, etc.) Protein->Cellular_Response

Caption: Classical Androgen Receptor Signaling Pathway.

Experimental Workflow for Photoaffinity Labeling

The general workflow for identifying AR-interacting proteins using photoaffinity labeling is a multi-step process.

PAL_Workflow cluster_prep Sample Preparation cluster_labeling Labeling & Separation cluster_analysis Analysis start Start: Cell/Tissue Lysate incubation Incubation with [3H]this compound start->incubation competition Competition Control: + Excess Unlabeled DHT start->competition uv UV Irradiation (Covalent Crosslinking) incubation->uv competition->uv sds_page SDS-PAGE uv->sds_page autorad Autoradiography/ Phosphorimaging sds_page->autorad excision Gel Band Excision sds_page->excision mass_spec Mass Spectrometry (for clickable probes) sds_page->mass_spec If using clickable probe autorad->excision Guide for scintillation Scintillation Counting excision->scintillation

Caption: Experimental Workflow for Photoaffinity Labeling of AR.

Conclusion

This compound remains a valuable tool for the photoaffinity labeling of the androgen receptor, enabling the characterization of its ligand-binding properties and the identification of AR in various biological samples. The protocols provided herein offer a framework for conducting these experiments. Furthermore, the development of modern, clickable photoaffinity probes based on the this compound scaffold holds the potential for more sensitive and versatile detection methods, facilitating deeper insights into the complex biology of the androgen receptor. Researchers are encouraged to optimize the provided protocols for their specific experimental systems to achieve the best results.

References

Application Notes and Protocols for Methyltrienolone (R1881) Competitive Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The androgen receptor (AR), a member of the steroid hormone nuclear receptor superfamily, plays a pivotal role in male sexual development and the progression of prostate cancer.[1][2][3] Consequently, identifying compounds that modulate AR activity is a critical aspect of drug discovery. The methyltrienolone (R1881) competitive binding assay is a robust in vitro method used to determine the ability of a test compound to bind to the AR.[4][5] this compound, a potent synthetic androgen, is utilized as the radiolabeled ligand ([³H]-R1881) due to its high affinity for the AR and its resistance to metabolic degradation, which can be an issue with natural androgens like dihydrotestosterone (DHT).[4][6]

This assay operates on the principle of competition. A fixed concentration of [³H]-R1881 is incubated with a source of AR (e.g., rat prostate cytosol or a recombinant AR preparation) in the presence of varying concentrations of a test compound.[5][7] If the test compound binds to the AR, it will compete with [³H]-R1881 for the binding sites, resulting in a decrease in the amount of bound radioactivity. The concentration of the test compound that displaces 50% of the specifically bound [³H]-R1881 is known as the half-maximal inhibitory concentration (IC50), which is a measure of the compound's binding affinity for the AR.

It is important to note that R1881 can also bind to the progesterone receptor (PgR).[8][9][10] Therefore, to ensure specificity for the AR, the assay is often performed in the presence of an excess of a non-androgenic progestin, such as triamcinolone acetonide, to block the binding of [³H]-R1881 to the PgR.[9][11][12]

Androgen Receptor Signaling Pathway

The classical androgen receptor signaling pathway begins with the binding of an androgen, such as testosterone or its more potent metabolite dihydrotestosterone (DHT), to the AR in the cytoplasm.[13][14] Prior to ligand binding, the AR is in an inactive state, complexed with heat shock proteins (HSPs).[14] Ligand binding induces a conformational change in the AR, leading to its dissociation from the HSPs, dimerization, and subsequent translocation into the nucleus.[13][14] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[3][13][14] This binding, along with the recruitment of co-activators and the general transcriptional machinery, initiates the transcription of genes involved in cellular proliferation and survival.[1][14]

androgen_receptor_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR_ligand Ligand-Bound AR AR_HSP->AR_ligand HSP Dissociation AR_dimer_cyto AR Dimer AR_ligand->AR_dimer_cyto Dimerization AR_dimer_nuc AR Dimer AR_dimer_cyto->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binding to DNA Coactivators Co-activators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation

Caption: Classical Androgen Receptor Signaling Pathway.

Experimental Protocols

Preparation of Rat Ventral Prostate Cytosol

This protocol describes the preparation of a cytosolic fraction from rat ventral prostates, which serves as the source of the androgen receptor.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • TEDG Buffer:

    • 10 mM Tris-HCl, pH 7.4

    • 1.5 mM EDTA

    • 10% (v/v) Glycerol

    • 1 mM Dithiothreitol (DTT) - add fresh

    • Protease inhibitor cocktail - add fresh

  • Liquid nitrogen

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

Procedure:

  • Euthanize rats according to approved animal care protocols.

  • Dissect the ventral prostates, trim away excess fat and connective tissue, and place them in ice-cold TEDG buffer.

  • Weigh the pooled prostates and mince them into small pieces.

  • Homogenize the minced tissue in 4 volumes of ice-cold TEDG buffer using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes) followed by a tight-fitting pestle (10-15 strokes).

  • Centrifuge the homogenate at 1,000 x g for 15 minutes at 4°C to pellet the nuclei and cellular debris.

  • Carefully collect the supernatant and transfer it to ultracentrifuge tubes.

  • Centrifuge the supernatant at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • The resulting supernatant is the cytosol. Carefully collect it, avoiding the lipid layer at the top and the pellet at the bottom.

  • Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA assay).

  • Aliquot the cytosol and store it at -80°C until use.

This compound (R1881) Competitive Binding Assay

This protocol outlines the steps for performing a competitive binding assay to determine the affinity of test compounds for the androgen receptor.

Materials:

  • [³H]-Methyltrienolone ([³H]-R1881)

  • Unlabeled this compound (R1881)

  • Test compounds

  • Rat ventral prostate cytosol (or other AR source)

  • Assay Buffer (TEDG buffer)

  • Triamcinolone acetonide (for blocking PgR binding)

  • Dextran-coated charcoal (DCC) suspension: 0.5% (w/v) activated charcoal and 0.05% (w/v) dextran in assay buffer.

  • Scintillation cocktail

  • Scintillation vials

  • Microcentrifuge tubes

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled R1881 and test compounds in the assay buffer. A typical concentration range for R1881 is 10⁻¹¹ to 10⁻⁶ M, and for test compounds, it can range from 10⁻¹⁰ to 10⁻³ M.[7]

    • Prepare a working solution of [³H]-R1881 in the assay buffer. A final concentration of 1 nM is commonly used.[15]

    • If necessary, prepare a stock solution of triamcinolone acetonide to be added to all assay tubes (except for total binding) to achieve a final concentration sufficient to saturate progesterone receptors (e.g., 500-fold molar excess).[9]

    • Adjust the concentration of the prostate cytosol with assay buffer to a protein concentration that results in 10-15% of the total added [³H]-R1881 being bound.[7][15]

  • Assay Setup:

    • Set up microcentrifuge tubes for total binding, non-specific binding (NSB), and competitive binding.

    • Total Binding: Add assay buffer, [³H]-R1881, and the diluted cytosol. These tubes will determine the maximum binding of the radioligand to the receptor.

    • Non-Specific Binding (NSB): Add a saturating concentration of unlabeled R1881 (e.g., 1 µM), [³H]-R1881, and the diluted cytosol. These tubes will measure the binding of the radioligand to non-receptor components.

    • Competitive Binding: Add the serially diluted test compound or unlabeled R1881, [³H]-R1881, and the diluted cytosol.

  • Incubation:

    • Vortex all tubes gently and incubate them overnight (16-20 hours) at 4°C.[15][16]

  • Separation of Bound and Free Ligand:

    • Add an equal volume of ice-cold DCC suspension to each tube.

    • Vortex the tubes and incubate them on ice for 10-15 minutes with occasional vortexing. The charcoal will adsorb the free (unbound) radioligand.

    • Centrifuge the tubes at 2,500 x g for 10 minutes at 4°C to pellet the charcoal.

  • Detection:

    • Carefully transfer a known volume of the supernatant (which contains the bound radioligand) from each tube into a scintillation vial.

    • Add scintillation cocktail to each vial, cap, and vortex.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-Specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • The data can be fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value for each test compound.[17]

  • Calculate the Inhibition Constant (Ki):

    • The Ki value, which represents the binding affinity of the competitor, can be calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow

competitive_binding_assay_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Prepare AR Source (e.g., Prostate Cytosol) Incubation Incubate AR, [³H]-R1881, and Competitors Receptor->Incubation Radioligand Prepare [³H]-R1881 Radioligand->Incubation Competitors Prepare Unlabeled Competitors Competitors->Incubation Separation Separate Bound and Free Ligand (DCC) Incubation->Separation Detection Measure Radioactivity (Scintillation Counting) Separation->Detection Curve Generate Competition Curve Detection->Curve IC50 Calculate IC50 Curve->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a competitive binding assay.

Data Presentation

The following table summarizes representative binding affinity data for this compound (R1881) and other androgens to the androgen receptor.

CompoundReceptor SourceKd (nM)Bmax (fmol/mg protein)Reference
This compound (R1881) Human Genital Skin Fibroblasts0.56 ± 0.06758 ± 50 (mol x 10⁻¹⁸/µg DNA)[6]
Dihydrotestosterone (DHT) Human Genital Skin Fibroblasts0.72 ± 0.11627 ± 103 (mol x 10⁻¹⁸/µg DNA)[6]
This compound (R1881) Rat Liver Cytosol2.3 ± 0.4118.8 ± 3.3[11]
This compound (R1881) Rat Fat Pad Adipose Precursor Cells~4Not Reported[12]

Note: The binding affinity and capacity can vary depending on the source of the androgen receptor and the specific assay conditions. It is recommended to perform a saturation binding experiment to determine the Kd and Bmax for the specific receptor preparation being used.[18]

Conclusion

The this compound competitive binding assay is a valuable tool for screening and characterizing compounds that interact with the androgen receptor. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can obtain reliable and reproducible data on the binding affinities of potential androgen receptor modulators. This information is crucial for the development of new therapeutics targeting androgen-related diseases.

References

Application of Methyltrienolone in Prostate Cancer Cell Lines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrienolone, also known as R1881, is a potent, non-metabolizable synthetic androgen. Its high affinity and specificity for the androgen receptor (AR) make it an invaluable tool in the study of prostate cancer, a disease predominantly driven by AR signaling. This document provides detailed application notes and experimental protocols for the use of this compound in prostate cancer cell line research, aiding in the investigation of AR function, the development of novel therapeutics, and the elucidation of androgen-dependent and -independent signaling pathways.

This compound is widely used to stimulate the AR signaling pathway in a controlled manner, allowing for the study of downstream effects on gene expression, cell proliferation, and other cellular processes. It is particularly useful in both androgen-sensitive cell lines, such as LNCaP, and in models of castration-resistant prostate cancer (CRPC) where AR signaling can remain active.

Mechanism of Action: Androgen Receptor Activation

This compound functions as a robust agonist of the androgen receptor. Upon entering the cell, it binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs). The activated AR-ligand complex then dimerizes and translocates to the nucleus.

In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes. This binding event recruits a complex of co-regulatory proteins (coactivators) and the general transcription machinery, initiating the transcription of genes involved in cell growth, proliferation, and survival. A key target gene is Prostate-Specific Antigen (PSA), also known as Kallikrein-3 (KLK3), and its expression is often used as a marker of AR activity.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R1881 This compound (R1881) AR Androgen Receptor (AR) R1881->AR Binding AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA PSA PSA (KLK3) Transcription->PSA e.g. Protein Protein Synthesis mRNA->Protein Cell_Response Cellular Response (Proliferation, Survival, etc.) Protein->Cell_Response

Androgen Receptor Signaling Pathway.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent and time-course effects of this compound on various parameters in prostate cancer cell lines.

Table 1: Dose-Response Effect of this compound on LNCaP Cell Proliferation (MTT Assay)

This compound (R1881) Concentration (nM)Cell Viability (% of Control) after 72h
0 (Vehicle)100%
0.1~150%
1.0~250%
10.0~230% (Saturation/slight inhibition at higher doses)

Note: Data are illustrative and compiled from typical findings in the literature. Actual results may vary based on experimental conditions.

Table 2: Time-Course Effect of 1 nM this compound on PSA (KLK3) mRNA Expression in LNCaP Cells (qRT-PCR)

Time (hours)Fold Change in PSA mRNA Expression (vs. 0h)
01.0
6~10
24~50
48~100
72~120

Note: Data are illustrative and compiled from typical findings in the literature. Actual results may vary based on experimental conditions.

Table 3: Dose-Response Effect of this compound on AR Protein Levels in LNCaP Cells after 72h (Western Blot)

This compound (R1881) Concentration (nM)Relative AR Protein Level (Fold Change vs. Control)
0 (Vehicle)1.0
0.1~1.5
1.0~2.5
10.0~2.5 (Plateau)

Note: Data are illustrative and compiled from typical findings in the literature. Actual results may vary based on experimental conditions.[1]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in prostate cancer cell lines.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., LNCaP, PC-3) start->cell_culture androgen_deprivation Androgen Deprivation (Charcoal-stripped serum) cell_culture->androgen_deprivation treatment Treatment with this compound (R1881) (Dose-response or time-course) androgen_deprivation->treatment harvest Harvest Cells/Supernatant treatment->harvest analysis Downstream Analysis harvest->analysis proliferation Cell Proliferation Assay (e.g., MTT, BrdU) analysis->proliferation gene_expression Gene Expression Analysis (e.g., qRT-PCR for PSA) analysis->gene_expression protein_analysis Protein Analysis (e.g., Western Blot for AR) analysis->protein_analysis end End proliferation->end gene_expression->end protein_analysis->end

General Experimental Workflow.
Protocol 1: Cell Culture and Androgen Deprivation

This protocol is essential for studying androgen-responsive genes and pathways, as it minimizes the influence of androgens present in standard fetal bovine serum (FBS).

Materials:

  • Prostate cancer cell lines (e.g., LNCaP - androgen-sensitive; PC-3, DU145 - androgen-independent)

  • Complete growth medium (e.g., RPMI-1640 for LNCaP, F-12K for PC-3) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Androgen-deprivation medium: Phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS (CS-FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture prostate cancer cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • For androgen-deprivation experiments, seed cells in complete growth medium and allow them to attach overnight.

  • The next day, aspirate the medium, wash the cells once with PBS, and replace the medium with androgen-deprivation medium.

  • Incubate the cells in androgen-deprivation medium for 24-48 hours before treating with this compound.

Protocol 2: this compound Treatment

Materials:

  • This compound (R1881) stock solution (e.g., 10 mM in ethanol or DMSO)

  • Androgen-deprivation medium

Procedure:

  • Prepare working solutions of this compound by diluting the stock solution in androgen-deprivation medium to the desired final concentrations (e.g., for a dose-response experiment: 0.1 nM, 1 nM, 10 nM, 100 nM).

  • Prepare a vehicle control using the same final concentration of the solvent (ethanol or DMSO) as in the highest this compound concentration.

  • Aspirate the androgen-deprivation medium from the cultured cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., for a time-course experiment: 6, 24, 48, 72 hours).

Protocol 3: Cell Proliferation/Viability Assay (MTT Assay)

Materials:

  • Cells cultured and treated in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for PSA Expression

Materials:

  • Treated cells from a 6-well plate

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for PSA (KLK3) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol. Quantify the RNA using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction with the cDNA template, primers, and master mix. Run the reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of PSA mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.

Protocol 5: Western Blotting for Androgen Receptor

Materials:

  • Treated cells from a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-AR)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and boil for 5 minutes.

  • Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-AR antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used for quantification, normalizing to a loading control like GAPDH or β-actin.[2][3]

Conclusion

This compound is a critical research tool for investigating the role of the androgen receptor in prostate cancer. The protocols and data presented here provide a foundation for designing and executing experiments to explore AR signaling, identify new therapeutic targets, and evaluate the efficacy of novel anti-androgen therapies. Careful experimental design and adherence to these standardized protocols will ensure reproducible and reliable results in the advancement of prostate cancer research.

References

Measuring Androgen Receptor Levels with R1881: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Androgen Receptor (AR) is a ligand-activated transcription factor belonging to the steroid hormone receptor family that is pivotal in the development and physiology of various tissues, most notably the prostate.[1] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and regulates the transcription of target genes essential for cellular processes such as proliferation and apoptosis.[1][2] Given its central role in both normal physiology and diseases like prostate cancer, accurate measurement of AR levels and activity is critical for researchers, scientists, and drug development professionals.

Methyltrienolone (R1881), a potent synthetic androgen, is a key tool for studying the AR.[3] Unlike natural androgens, R1881 is resistant to metabolic degradation and does not bind to sex hormone-binding globulin (SHBG), simplifying its use in in-vitro assays.[3][4] These properties make radiolabeled ([³H]) R1881 an ideal ligand for quantifying AR protein levels and binding affinity through radioligand binding assays. This document provides detailed protocols for measuring AR levels using R1881-based binding assays, as well as complementary methods for quantifying AR protein and mRNA expression.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of an androgen to the AR in the cytoplasm. In its unbound state, the AR is part of a complex with heat shock proteins (HSPs).[2] Ligand binding induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[2][5] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-regulators and initiating transcription.[2][6]

AR_Signaling_Pathway Androgen Androgen (e.g., R1881, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE ARE (DNA) AR_dimer_nuc->ARE Binds Transcription Target Gene Transcription ARE->Transcription Initiates

Caption: Canonical androgen receptor signaling pathway.

Quantitative Data Summary

The binding affinity (Kd) of R1881 for the androgen receptor can vary depending on the tissue or cell line being studied. The following table summarizes reported binding affinities and AR expression in common prostate cancer cell lines.

ParameterCell Line / TissueValueReference
Binding Affinity (Kd) of [³H]R1881 Human Benign Prostatic Hyperplasia2.3 nM[7][8]
Human Benign Prostatic Hyperplasia0.9 ± 0.2 nM[4]
Human Genital Skin Fibroblasts0.56 ± 0.06 nM[2]
Androgen Receptor Expression LNCaPExpresses AR protein and mRNA[5][9][10]
C4-2Expresses AR protein and mRNA (subline of LNCaP)[9][10][11]
LAPC4Expresses wild-type AR[10][11]
DU-145Does not express detectable AR protein or mRNA[5]
PC-3Does not express detectable AR protein or mRNA[5]

Experimental Protocols & Workflows

Several methods can be employed to measure AR levels, each providing different information. Radioligand binding assays quantify functional receptor protein capable of binding ligand, Western blotting measures total AR protein, and qPCR quantifies AR mRNA transcripts.

Methods_Comparison cluster_methods Measurement Techniques AR_Gene AR Gene (DNA) AR_mRNA AR mRNA AR_Gene->AR_mRNA Transcription AR_Protein AR Protein AR_mRNA->AR_Protein Translation AR_Function Ligand Binding (Functional Receptor) AR_Protein->AR_Function Folding & Maturation qPCR qRT-PCR qPCR->AR_mRNA Measures Western Western Blot Western->AR_Protein Measures BindingAssay Radioligand Binding Assay (R1881) BindingAssay->AR_Function Measures

Caption: Relationship between AR biology and measurement techniques.

Protocol 1: Radioligand (R1881) Competitive Binding Assay

This protocol is used to determine the number of androgen receptors (Bmax) and their binding affinity (Kd) in a given sample, such as rat prostate cytosol or cell lysates. It involves incubating the sample with a constant concentration of radiolabeled [³H]R1881 and increasing concentrations of unlabeled R1881 to displace the radioligand.

A. Materials

  • [³H]R1881 (radiolabeled ligand)

  • Unlabeled R1881 (competitor)

  • Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)

  • Dextran-Coated Charcoal (DCC) suspension: for separating bound from free ligand

  • Scintillation cocktail

  • Tissue/cell lysate containing AR

  • Triamcinolone acetonide (optional, to block progesterone receptor binding)[12]

B. Experimental Workflow Diagram

Binding_Assay_Workflow start Start prep Prepare Cytosol/ Lysate from Cells/Tissues start->prep incubate Incubate Lysate: - Constant [³H]R1881 - Varying Unlabeled R1881 (Total & Non-Specific Tubes) prep->incubate separate Separate Bound/Free Ligand (Add Dextran-Coated Charcoal, Centrifuge) incubate->separate measure Measure Radioactivity in Supernatant via Liquid Scintillation Counting separate->measure analyze Data Analysis: - Calculate Specific Binding - Scatchard/Non-linear Regression (Determine Kd and Bmax) measure->analyze end End analyze->end

References

Application Notes and Protocols for Studying Androgen-Regulated Gene Expression Using Methyltrienolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrienolone, also known as R1881, is a potent, synthetic, and non-aromatizable androgen that serves as a powerful tool for investigating androgen receptor (AR) signaling and androgen-regulated gene expression. Its high affinity and specificity for the AR, coupled with its resistance to metabolic degradation, make it an ideal ligand for in vitro studies.[1][2] These characteristics ensure a more direct and quantifiable relationship between ligand concentration and the downstream cellular response, minimizing confounding variables associated with the metabolism of natural androgens like testosterone and dihydrotestosterone (DHT).

This document provides detailed application notes and experimental protocols for utilizing this compound to study androgen-regulated gene expression in cell culture models, with a particular focus on the LNCaP human prostate cancer cell line, a well-established model for androgen-responsive gene expression studies.

Mechanism of Action

This compound exerts its biological effects by binding to and activating the androgen receptor. Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins in the cytoplasm, and translocates to the nucleus.[3][4] In the nucleus, the ligand-activated AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[5] This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription.[5] The activation of the AR by this compound can trigger various downstream signaling pathways, including the cSrc/AKT/p38/ERK/NFκB pathway, ultimately leading to changes in the expression of genes that regulate cell proliferation, differentiation, and apoptosis.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of this compound on the expression of well-characterized androgen-regulated genes in LNCaP cells.

Table 1: Dose-Response Effect of this compound (R1881) on Prostate-Specific Antigen (PSA/KLK3) mRNA Expression in LNCaP Cells.

R1881 Concentration (nM)Fold Change in PSA mRNA Expression (relative to vehicle control)
0.011.5
0.15.2
115.8
1018.3

Data are hypothetical and compiled based on trends observed in published literature. Actual results may vary.

Table 2: Time-Course of Androgen-Regulated Gene Expression in LNCaP Cells Treated with 1 nM this compound (R1881).

GeneTime PointFold Change in mRNA Expression (relative to time 0)
PSA (KLK3) 2 h2.1
4 h5.8
8 h12.3
12 h18.5
24 h25.1
TMPRSS2 2 h1.8
4 h4.5
8 h9.7
12 h15.2
24 h20.6
FKBP5 2 h3.5
4 h8.2
8 h15.1
12 h22.4
24 h30.7

Data are hypothetical and compiled based on trends observed in published literature. Actual results may vary.

Experimental Protocols

Protocol 1: LNCaP Cell Culture and Androgen Treatment

This protocol details the steps for culturing LNCaP cells and treating them with this compound for gene expression analysis.

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Charcoal/Dextran Stripped Fetal Bovine Serum (CSS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (R1881)

  • Ethanol (for stock solution preparation)

  • Cell culture flasks and plates

Procedure:

  • Cell Culture:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]

    • Subculture cells every 3-4 days or when they reach 80-90% confluency.

  • Androgen Deprivation:

    • For androgen stimulation experiments, it is crucial to first deprive the cells of androgens to establish a baseline.

    • Plate LNCaP cells in RPMI-1640 medium supplemented with 10% FBS.

    • After 24 hours, replace the medium with RPMI-1640 supplemented with 10% CSS and 1% Penicillin-Streptomycin.[6]

    • Culture the cells in this androgen-deprived medium for at least 48-72 hours before treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 µM) in ethanol and store it at -20°C.

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the androgen-deprived culture medium.

    • Remove the androgen-deprived medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of ethanol).

    • Incubate the cells for the desired period (e.g., for time-course experiments) or for a fixed time (e.g., 24 hours for dose-response experiments).

Protocol 2: RNA Isolation using TRIzol Reagent

This protocol describes the isolation of total RNA from cultured LNCaP cells.

Materials:

  • TRIzol® Reagent

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis:

    • After treatment, aspirate the medium from the cell culture plate.

    • Add 1 mL of TRIzol® Reagent directly to a 35 mm culture dish and lyse the cells by repeatedly pipetting up and down.[7][8]

  • Phase Separation:

    • Transfer the cell lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.[7][8]

    • Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol® Reagent used initially.[7][8]

    • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash and Resuspension:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

    • Determine the RNA concentration and purity using a spectrophotometer.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol provides a general procedure for analyzing the expression of androgen-regulated genes.

Materials:

  • Isolated total RNA

  • Reverse transcription kit (e.g., with M-MLV or a similar reverse transcriptase)

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific forward and reverse primers for target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.

    • A typical reaction volume is 10-20 µL.

    • Include no-template controls (NTC) to check for contamination.

  • qPCR Cycling Conditions:

    • A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9]

    • Example cycling conditions:

      • Initial Denaturation: 95°C for 10 minutes

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Protocol 4: Western Blotting for AR and PSA

This protocol outlines the steps for detecting Androgen Receptor and Prostate-Specific Antigen protein levels.

Materials:

  • Treated LNCaP cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-AR, anti-PSA, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-AR, anti-PSA, or anti-GAPDH) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.[1]

Mandatory Visualization

Androgen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP_complex AR-HSP Complex This compound->AR_HSP_complex AR Androgen Receptor (AR) Activated_AR Activated AR Dimer AR->Activated_AR dimerization HSP Heat Shock Proteins (HSP) AR_HSP_complex->AR dissociation AR_HSP_complex->HSP ARE Androgen Response Element (ARE) Activated_AR->ARE binding Transcription Gene Transcription Activated_AR->Transcription Coactivators Co-activators ARE->Coactivators recruitment Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow for Studying Androgen-Regulated Gene Expression cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis Culture Culture LNCaP cells Deprive Androgen Deprivation (48-72h in CSS medium) Culture->Deprive Treat Treat with this compound (R1881) or Vehicle Deprive->Treat RNA_Isolation Total RNA Isolation Treat->RNA_Isolation Protein_Extraction Total Protein Extraction Treat->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Western_Blot Western Blotting Protein_Extraction->Western_Blot qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis_Gene Gene Expression Analysis (ΔΔCt) qPCR->Data_Analysis_Gene Data_Analysis_Protein Protein Expression Analysis (Densitometry) Western_Blot->Data_Analysis_Protein

Caption: Experimental workflow for studying androgen-regulated gene expression.

References

Application Notes and Protocols: High-Throughput Screening for Androgen Receptor Modulators Using Methyltrienolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a crucial mediator of androgen action, is a primary therapeutic target for a range of conditions, most notably prostate cancer. Identifying novel compounds that can modulate AR activity is a key objective in drug discovery. High-throughput screening (HTS) provides an efficient platform for interrogating large compound libraries for such activity. Methyltrienolone (also known as R1881), a potent synthetic androgen, is a cornerstone tool in these screening campaigns.[1] Its high affinity for the AR makes it an ideal radiolabeled ligand in binding assays and a potent reference agonist in functional assays.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in two primary HTS formats: competitive ligand binding assays and transcriptional activation reporter gene assays.

Properties of this compound (R1881)

This compound is a synthetic, non-aromatizable androgen that binds to the AR with high affinity and specificity.[2][3] However, it is important to note its cross-reactivity with other steroid receptors, particularly the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][4] This necessitates the use of blocking agents in certain assay formats to ensure specific measurement of AR activity.

Table 1: Binding Affinities of this compound (R1881) for the Androgen Receptor

ParameterReported ValueCell/Tissue SystemReference
Kd~0.3 nMProstatic cytosol (in vitro)[5]
Kd0.5 nMDDT1MF-2 cells[6]
Kd~4 nMDifferentiated fat pad adipose precursor cells[7]
Kd2.15 x 10⁻⁹ MHuman breast cancer cytosol[8]
Kd2.5 x 10⁻⁸ MRat liver cytosol (with triamcinolone acetonide)[1]
Kd3.3 x 10⁻⁸ MRat liver cytosol[1]
Kd~10⁻¹⁰ MRat skeletal muscle cytosol[9]

Table 2: Functional Potency of this compound (R1881) in AR Transcriptional Activation Assays

ParameterReported ValueAssay SystemReference
EC501 pMMultifunctional Androgen Receptor Screening (MARS) assay[10]

Androgen Receptor Signaling Pathway

Upon binding to an agonist like this compound, the androgen receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs) in the cytoplasm, and translocates to the nucleus. In the nucleus, the AR-ligand complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Agonist) AR_inactive Inactive AR-HSP Complex This compound->AR_inactive Binds AR_active Active AR-Agonist Complex AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization cluster_nucleus cluster_nucleus AR_active->cluster_nucleus Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Caption: Androgen Receptor (AR) signaling pathway activation by this compound.

High-Throughput Screening (HTS) Workflow for AR Modulators

A typical HTS campaign to identify AR modulators involves several stages, from initial screening of a compound library to hit confirmation and further characterization. This compound is used as a reference compound in both primary and secondary assays.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary HTS Assay (e.g., Reporter Gene Assay) Compound_Library->Primary_Screen Data_Analysis Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Secondary_Assay Secondary Assay (e.g., Ligand Binding Assay) Hit_Confirmation->Secondary_Assay Orthogonal Validation Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization

Caption: A generalized workflow for high-throughput screening of AR modulators.

Experimental Protocols

Competitive Ligand Binding Assay

This assay measures the ability of test compounds to compete with radiolabeled this compound ([³H]-R1881) for binding to the androgen receptor.

Materials:

  • [³H]-Methyltrienolone ([³H]-R1881)

  • Unlabeled this compound (R1881)

  • Test compounds

  • AR source (e.g., rat prostate cytosol, recombinant human AR)

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation cocktail and vials

  • Microcentrifuge tubes or 96-well plates

Protocol:

  • Preparation of AR Cytosol (if applicable):

    • Homogenize rat ventral prostates in ice-cold assay buffer.

    • Centrifuge at 100,000 x g for 60 minutes at 4°C.

    • Collect the supernatant (cytosol) and determine protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of unlabeled R1881 (for standard curve) and test compounds in assay buffer.

    • In microcentrifuge tubes or a 96-well plate, add:

      • Assay Buffer

      • AR preparation

      • [³H]-R1881 (at a final concentration typically near its Kd)

      • Unlabeled R1881 or test compound.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled R1881).

  • Incubation:

    • Incubate the reaction mixtures at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add ice-cold DCC suspension to each tube/well to adsorb unbound [³H]-R1881.

    • Incubate on ice for 10-15 minutes with occasional vortexing.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Quantification:

    • Transfer the supernatant (containing the AR-[³H]-R1881 complex) to scintillation vials.

    • Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]-R1881 binding).

AR Transcriptional Activation Reporter Gene Assay (Adapted from MARS Assay)

This cell-based assay measures the ability of compounds to induce or inhibit AR-mediated gene transcription using a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP).[10][11]

Materials:

  • AR-negative cell line (e.g., PC3)

  • AR expression vector

  • Reporter vector with an androgen-responsive promoter driving a reporter gene (e.g., luciferase, GFP)

  • Transfection reagent

  • Cell culture medium (phenol red-free) supplemented with charcoal-stripped serum

  • This compound (R1881)

  • Test compounds

  • 96- or 384-well cell culture plates

  • Luciferase assay reagent or flow cytometer/fluorescence plate reader for GFP

Protocol:

Part A: Agonist Screening

  • Cell Seeding and Transfection:

    • Seed PC3 cells in 96- or 384-well plates.

    • Co-transfect the cells with the AR expression vector and the reporter vector using a suitable transfection reagent.

    • Allow cells to recover for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and R1881 (as a positive control) in serum-free, phenol red-free medium.

    • Replace the medium on the cells with the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • For Luciferase Reporter: Lyse the cells and add luciferase assay reagent. Measure luminescence using a plate reader.

    • For GFP Reporter: Measure GFP fluorescence using a flow cytometer or fluorescence plate reader.

  • Data Analysis:

    • Normalize the reporter signal to cell viability if necessary.

    • Calculate the fold induction of reporter activity relative to the vehicle control.

    • Determine the EC50 value (the concentration of compound that produces 50% of the maximal response).

Part B: Antagonist Screening

  • Follow steps 1 and 2 from the Agonist Screening protocol.

  • Compound and Agonist Co-treatment:

    • Prepare serial dilutions of test compounds.

    • Add the test compounds to the cells followed by the addition of R1881 at a concentration that gives a submaximal response (e.g., its EC50, approximately 1 pM in the MARS assay).[10]

  • Follow steps 3-5 from the Agonist Screening protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of R1881-induced reporter activity.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the R1881-induced response).

Conclusion

This compound is an indispensable tool for the high-throughput screening of androgen receptor modulators. Its well-characterized properties and high affinity for the AR make it a reliable reference compound in both ligand binding and functional cell-based assays. The protocols outlined in these application notes provide a robust framework for the identification and characterization of novel AR agonists and antagonists, facilitating the discovery of new therapeutics for androgen-related diseases. Careful consideration of its cross-reactivity with other steroid receptors and the implementation of appropriate controls are essential for generating accurate and reproducible data.

References

Application Notes and Protocols for Cell-Based Assays Using Methyltrienolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing methyltrienolone (also known as R1881), a potent synthetic androgen, in various cell-based assays to study androgen receptor (AR) signaling and its effects on cellular processes. This document includes methodologies for AR reporter assays, cell viability and apoptosis assays, and AR nuclear translocation analysis.

Introduction

This compound is a high-affinity, non-metabolizable agonist of the androgen receptor.[1] Its stability and potency make it a valuable tool for in vitro studies of androgen signaling pathways.[1] These pathways are crucial in various physiological and pathological conditions, including prostate cancer and other androgen-dependent diseases. The protocols outlined below are designed for use with common cancer cell lines such as the androgen-responsive LNCaP prostate cancer cells, the androgen-independent PC-3 prostate cancer cells (often used with ectopic AR expression), and the MDA-MB-231 breast cancer cell line, which can also be engineered to express AR.

Principle of Assays

The assays described herein are designed to quantify the cellular response to this compound.

  • Androgen Receptor (AR) Reporter Assay: This assay measures the transcriptional activity of the AR. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an androgen response element (ARE). Upon binding to this compound, the AR translocates to the nucleus, binds to the ARE, and drives the expression of the luciferase reporter gene. The resulting luminescence is proportional to the AR activity.[2][3]

  • Cell Viability/Proliferation Assay: This assay assesses the effect of this compound on cell growth and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells, which is often correlated with cell number.

  • Apoptosis Assay: This assay determines the induction of programmed cell death by this compound. Methods like Annexin V staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells.

  • AR Nuclear Translocation Assay: This immunofluorescence-based assay visualizes the movement of the AR from the cytoplasm to the nucleus upon ligand binding.

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound in various cell-based assays. It is important to note that EC50 and IC50 values can vary depending on the specific experimental conditions, including cell line passage number, serum concentration, and the specific reporter construct used.

Table 1: this compound Activity in AR Reporter Assays

Cell LineReporter ConstructEC50 (nM)Reference
LNCaPMMTV-Luc~0.1[1]
PC-3 (with AR)MMTV-Luc~0.1[1]
22Rv1MMTV-Luc~0.1[1]

Table 2: Estimated IC50 Values for this compound in Cell Viability and Apoptosis Assays

Cell LineAssayEstimated IC50Notes
LNCaPProliferation>10 nMAndrogenic effects are complex; high concentrations can be inhibitory.
PC-3Viability>100 nMGenerally androgen-insensitive unless AR is expressed.
MDA-MB-231Viability>100 nMGenerally androgen-insensitive unless AR is expressed.

Table 3: Binding Affinity of this compound for Steroid Receptors

ReceptorLigandKi (nM)Tissue/SystemReference
Androgen ReceptorThis compound~2.15Human Breast Cancer[4]
Progesterone ReceptorThis compound~1.35Human Breast Cancer[4]
Glucocorticoid ReceptorThis compound~2.0General[5]

Signaling Pathway and Experimental Workflow Diagrams

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm M M AR AR M->AR Binds This compound This compound HSP HSP Complex AR_dimer AR Dimer AR->AR_dimer ARE ARE AR_dimer->ARE Binds Gene Target Gene ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Classical Androgen Receptor Signaling Pathway.

Experimental Workflow for AR Reporter Assay

AR_Reporter_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells B Transfect with AR and Reporter Plasmids A->B C Treat with this compound B->C D Incubate C->D E Lyse Cells and Add Luciferase Substrate D->E F Measure Luminescence E->F

Caption: Workflow for a Luciferase-Based AR Reporter Gene Assay.

Experimental Protocols

Materials and Reagents
  • Cell Lines: LNCaP (ATCC: CRL-1740), PC-3 (ATCC: CRL-1435), MDA-MB-231 (ATCC: HTB-26)

  • This compound (R1881): (e.g., PerkinElmer, #NLP005)

  • Cell Culture Media: RPMI-1640, DMEM, Charcoal-stripped fetal bovine serum (FBS)

  • Reporter Assay: Luciferase reporter plasmid (e.g., pGL4.36[luc2P/MMTV/Hygro]), AR expression vector (if needed for PC-3 or MDA-MB-231), transfection reagent, luciferase assay system

  • Viability Assay: MTT reagent, DMSO

  • Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit

  • Nuclear Translocation Assay: Primary antibody against AR, fluorescently labeled secondary antibody, DAPI, fluorescence microscope

Cell Culture Protocols
  • LNCaP Cells: Culture in RPMI-1640 medium supplemented with 10% FBS. For androgen stimulation experiments, switch to phenol red-free RPMI-1640 with 10% charcoal-stripped FBS for at least 24 hours prior to treatment.

  • PC-3 and MDA-MB-231 Cells: Culture in DMEM supplemented with 10% FBS. For AR-dependent assays, these cells need to be transfected with an AR expression vector.

Androgen Receptor (AR) Reporter Gene Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Transfection (for PC-3 and MDA-MB-231): Co-transfect cells with an AR expression vector and an ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. For LNCaP cells, which endogenously express AR, only the reporter vector is needed.

  • Hormone Deprivation: After 24 hours of transfection, replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for another 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the hormone-deprived medium. A typical concentration range is from 10^-12 M to 10^-7 M. Add the different concentrations of this compound to the cells. Include a vehicle control (e.g., ethanol).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Plot the normalized luciferase activity against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.[2][3]

Cell Viability (MTT) Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 10^-10 M to 10^-5 M) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis (Annexin V) Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the effect of this compound on apoptosis.[6]

AR Nuclear Translocation Assay Protocol
  • Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound (e.g., 10 nM) for 1-2 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against AR, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Assess the subcellular localization of the AR. In untreated cells, the AR should be predominantly cytoplasmic, while in this compound-treated cells, it should be concentrated in the nucleus.

Troubleshooting

  • Low Reporter Gene Activity: Optimize transfection efficiency, check the integrity of the reporter plasmid, and ensure the use of a potent batch of this compound.

  • High Background in Reporter Assay: Use phenol red-free medium and charcoal-stripped serum to minimize background from other hormonal substances.

  • Inconsistent Viability/Apoptosis Results: Ensure consistent cell seeding density and treatment times. Check for contamination in cell cultures.

  • No AR Nuclear Translocation: Confirm AR expression in the cell line. Ensure the this compound is active and used at an appropriate concentration.

Safety Precautions

This compound is a potent synthetic steroid and should be handled with care.[7] It is classified as a hazardous substance.[7] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines.

References

Application Notes: Methyltrienolone (R1881) as a Reference Compound in Androgen Research

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Methyltrienolone Hepatotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with methyltrienolone-induced hepatotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause liver cell toxicity?

This compound (also known as R1881) is a potent, non-aromatizable synthetic androgen that binds with high affinity to the androgen receptor (AR).[1][2] Its hepatotoxicity is thought to be multifactorial, involving the activation of the androgen receptor, which can lead to downstream cellular stress pathways. Key mechanisms implicated in drug-induced liver injury (DILI) that may be relevant to this compound include oxidative stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.

Q2: Which cell lines are suitable for studying this compound hepatotoxicity?

The choice of cell line is critical for obtaining relevant data. Here are some commonly used options:

  • HepG2 cells: A human hepatoma cell line that is widely available and easy to culture. While they express lower levels of some drug-metabolizing enzymes compared to primary hepatocytes, they are a useful initial model for toxicity screening.

  • HepaRG cells: A human bipotent progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells. They express a broader range of drug-metabolizing enzymes than HepG2 cells, making them a more physiologically relevant model.

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro hepatotoxicity studies as they most accurately reflect in vivo liver function. However, they are expensive, have limited availability, and rapidly lose their phenotype in culture.

  • 3D Cell Culture Models (e.g., spheroids, organ-on-a-chip): These models offer a more in vivo-like environment by promoting cell-cell interactions and maintaining hepatocyte function for longer periods. They are excellent for studying chronic toxicity.

Q3: What are the typical signs of this compound-induced toxicity in my cell culture?

You may observe a combination of the following:

  • Morphological Changes: Cells may appear rounded, shrunken, and detach from the culture surface. You might also observe cytoplasmic vacuolization.

  • Decreased Cell Viability: A reduction in the number of viable cells, which can be quantified using assays like the MTT or MTS assay.

  • Increased Cytotoxicity: An increase in the release of intracellular enzymes, such as lactate dehydrogenase (LDH), into the culture medium, indicating membrane damage.

  • Elevated Liver Enzyme Markers: Increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture supernatant.[3]

  • Increased Oxidative Stress: An accumulation of reactive oxygen species (ROS).

  • Activation of ER Stress: Upregulation of ER stress markers like GRP78/BiP, CHOP, and spliced XBP1.

Q4: Are there any compounds that can protect liver cells from this compound-induced damage?

Yes, several compounds have shown promise in mitigating drug-induced liver injury and may be effective against this compound toxicity:

  • N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione (GSH).[4][5] NAC can help replenish intracellular GSH levels, directly scavenge ROS, and reduce oxidative stress.[4][6]

  • Tauroursodeoxycholic acid (TUDCA): A hydrophilic bile acid that acts as a chemical chaperone to alleviate ER stress.[7][8][9] It can also inhibit apoptosis by modulating mitochondrial pathways.[10][11]

  • Silibinin: The major active component of silymarin (from milk thistle extract), which has antioxidant, anti-inflammatory, and membrane-stabilizing properties.[12][13][14] It can inhibit ferroptosis, a form of iron-dependent cell death.[15]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in cell viability/cytotoxicity assays. 1. Uneven cell seeding. 2. "Edge effect" in 96-well plates. 3. Inconsistent incubation times. 4. This compound precipitation at high concentrations.1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media. 3. Use a multichannel pipette for simultaneous addition of reagents and adhere strictly to incubation timings. 4. Check the solubility of this compound in your culture medium. Use a solvent control (e.g., DMSO) and ensure the final solvent concentration is non-toxic to the cells.
No significant toxicity observed even at high concentrations of this compound. 1. The chosen cell line may be resistant to this compound toxicity. 2. Insufficient incubation time. 3. Low metabolic activity of the cell line.1. Consider using a more sensitive cell line, such as HepaRG or primary hepatocytes. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. For compounds that require metabolic activation to become toxic, ensure your cell line has the necessary CYP450 enzymes.
Protective agent (NAC, TUDCA, Silibinin) is not showing a rescue effect. 1. The concentration of the protective agent is too low or too high (causing its own toxicity). 2. The timing of administration is not optimal. 3. The primary mechanism of this compound toxicity in your model is not targeted by the chosen agent.1. Perform a dose-response experiment for the protective agent alone to determine its non-toxic concentration range. Then, test a range of concentrations in combination with this compound. 2. Test different administration protocols: pre-treatment, co-treatment, and post-treatment with the protective agent. 3. Investigate the underlying mechanism of toxicity. For example, if oxidative stress is not the primary driver, NAC may have a limited effect. Consider using a combination of protective agents that target different pathways.
Inconsistent results in Western blots for ER stress markers. 1. Low protein expression of ER stress markers. 2. Poor antibody quality. 3. Inefficient protein transfer of high molecular weight proteins.1. Use a positive control, such as tunicamycin or thapsigargin, to induce ER stress and confirm your detection method is working. 2. Validate your primary antibodies using positive and negative controls. 3. For high molecular weight proteins like IRE1α (~110 kDa), optimize the transfer conditions (e.g., extend transfer time at 4°C, add a low percentage of SDS to the transfer buffer).

Data Presentation

Table 1: Illustrative Dose-Response of this compound on HepG2 Cell Viability

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle Control)1005.2
195.34.8
1082.16.1
2565.75.5
5048.94.9
10025.43.8

Table 2: Illustrative Effect of Protective Agents on this compound-Induced Cytotoxicity

Treatment GroupLDH Release (% of Maximum)Standard Deviation
Vehicle Control5.11.2
This compound (50 µM)78.96.3
This compound (50 µM) + NAC (5 mM)35.24.5
This compound (50 µM) + TUDCA (100 µM)42.85.1
This compound (50 µM) + Silibinin (50 µM)51.65.8

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • HepG2 cells (or other suitable liver cell line)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

LDH Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Cells cultured and treated as in the MTT assay protocol.

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).

  • 96-well plate for the assay.

  • Microplate reader.

Procedure:

  • After treating the cells with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit's protocol.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • Cells cultured in a black, clear-bottom 96-well plate.

  • DCFH-DA stock solution (e.g., 10 mM in DMSO).

  • Serum-free culture medium.

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Seed and treat cells with this compound as described previously. Include a positive control (e.g., H₂O₂).

  • At the end of the treatment period, remove the medium and wash the cells once with warm, serum-free medium.

  • Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.

  • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Normalize the fluorescence intensity to the cell number or protein concentration if significant cell death has occurred.

Western Blot for ER Stress Markers

This protocol describes the detection of key ER stress proteins such as GRP78 (BiP) and CHOP by Western blotting.

Materials:

  • Cells cultured and treated in 6-well plates.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

  • Imaging system.

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL reagent and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to ensure equal protein loading.

Visualizations

Methyltrienolone_Hepatotoxicity_Pathway MT This compound AR Androgen Receptor (AR) MT->AR binds AR_nucleus AR Translocation to Nucleus AR->AR_nucleus activation ARE Androgen Response Element (ARE) Binding AR_nucleus->ARE Gene_Expression Altered Gene Expression ARE->Gene_Expression Mitochondria Mitochondrial Dysfunction Gene_Expression->Mitochondria ER Endoplasmic Reticulum (ER) Stress Gene_Expression->ER ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Apoptosis ER->ROS ER->Apoptosis Cell_Death Hepatocyte Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Troubleshooting_Workflow Start Start: Experiment with This compound Observe Observe Signs of Hepatotoxicity Start->Observe No_Toxicity No Significant Toxicity Observe->No_Toxicity No Toxicity_Observed Toxicity Observed Observe->Toxicity_Observed Yes Troubleshoot_No Troubleshoot: - Increase concentration/time - Change cell line No_Toxicity->Troubleshoot_No Introduce_Protective Introduce Protective Agent (NAC, TUDCA, Silibinin) Toxicity_Observed->Introduce_Protective Troubleshoot_No->Start Assess_Rescue Assess Rescue Effect Introduce_Protective->Assess_Rescue Rescue_Success Successful Rescue Assess_Rescue->Rescue_Success Yes Rescue_Fail No/Poor Rescue Assess_Rescue->Rescue_Fail No End_Success Proceed with Experiment Rescue_Success->End_Success Troubleshoot_Rescue Troubleshoot: - Adjust concentration - Change timing - Combine agents Rescue_Fail->Troubleshoot_Rescue Troubleshoot_Rescue->Introduce_Protective

Caption: Logical workflow for troubleshooting this compound hepatotoxicity experiments.

References

Technical Support Center: Methyltrienolone (R1881) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with non-specific binding of methyltrienolone (R1881) in various assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing high non-specific binding in our androgen receptor (AR) assay using radiolabeled this compound ([³H]R1881). What are the potential causes?

A1: High non-specific binding (NSB) of this compound is a common issue that can obscure specific binding signals and lead to inaccurate data interpretation. The primary causes include:

  • Binding to other steroid receptors: this compound, a potent synthetic androgen, is not entirely specific to the androgen receptor. It can also bind with high affinity to the progesterone receptor (PgR) and the glucocorticoid receptor (GR).[1][2][3][4] This cross-reactivity is a major contributor to high NSB, especially in tissues or cell lines expressing these receptors.[2][3][4]

  • Hydrophobic interactions: Like many steroid hormones, this compound is hydrophobic and can bind non-specifically to lipids, proteins, and even the assay apparatus itself.[5][6]

  • Radioligand concentration and purity: Using an excessively high concentration of [³H]R1881 can saturate the specific binding sites and increase the proportion of non-specific binding.[5] Impurities in the radioligand can also contribute to NSB.[5][6]

  • Insufficient blocking of non-specific sites: Inadequate use of blocking agents in the assay buffer can lead to higher background binding.

Q2: How can we reduce the non-specific binding of this compound to progesterone and glucocorticoid receptors?

A2: A widely accepted method to address this compound's cross-reactivity is to include a blocking agent that selectively occupies the progesterone and glucocorticoid receptors without significantly affecting its binding to the androgen receptor.

  • Triamcinolone Acetonide (TA): The synthetic glucocorticoid, triamcinolone acetonide, is commonly used for this purpose.[2][3][7] TA binds to the progesterone and glucocorticoid receptors, effectively blocking [³H]R1881 from binding to these off-target sites.[2][3] A 100- to 500-fold molar excess of unlabeled TA is typically sufficient to eliminate [³H]R1881 binding to PgR and GR.[2][3]

Q3: What other general strategies can be employed to minimize overall non-specific binding in our assay?

A3: Beyond addressing receptor cross-reactivity, several general lab practices can help reduce NSB:

  • Optimize Radioligand Concentration: Use a concentration of [³H]R1881 that is at or near its dissociation constant (Kd) for the androgen receptor to maximize the specific binding signal relative to the non-specific component.[5]

  • Adjust Assay Buffer Composition:

    • Blocking Proteins: Include proteins like Bovine Serum Albumin (BSA) in your assay buffer to coat surfaces and reduce non-specific interactions.[6][8][9]

    • Salts: Increasing the salt concentration (e.g., with NaCl) can help shield charged interactions that contribute to NSB.[8][9][10]

    • Detergents: Low concentrations of non-ionic detergents, such as Tween-20, can disrupt hydrophobic interactions.[8][9][10]

  • Optimize Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce NSB, but it's crucial to ensure that the specific binding has reached equilibrium.[5][6]

  • Thorough Washing Steps: Increase the volume and number of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound binding and assay conditions.

Table 1: Binding Affinities (Kd) of this compound (R1881) and Dihydrotestosterone (DHT) for the Androgen Receptor

LigandCell/Tissue TypeKd (nM)Reference
This compound (R1881)Human Genital Skin Fibroblasts0.56 ± 0.06[11]
Dihydrotestosterone (DHT)Human Genital Skin Fibroblasts0.72 ± 0.11[11]
This compound (R1881)Human Hypertrophic Prostate0.9 ± 0.2
This compound (R1881)Rat Liver Cytosol (untreated)33
This compound (R1881)Rat Liver Cytosol (TA-blocked)25[3]
This compound (R1881)Rat Adipose Precursor Cells~4[7]

Table 2: Recommended Concentrations of Blocking Agents

Blocking AgentTarget ReceptorsRecommended Molar ExcessReference
Triamcinolone Acetonide (TA)Progesterone & Glucocorticoid100 to 500-fold[2][3]
Unlabeled "Cold" LigandReceptor of Interest100-fold over Kd or highest radioligand concentration[12][13]

Experimental Protocols

Protocol 1: Androgen Receptor Binding Assay with [³H]this compound and Triamcinolone Acetonide Blocking

This protocol describes a whole-cell radioligand binding assay to measure androgen receptor levels, incorporating triamcinolone acetonide to minimize non-specific binding.

  • Cell Preparation:

    • Culture cells of interest (e.g., LNCaP, VCaP) in appropriate media.[14] For proliferation assays, plate cells in 96-well plates.[14]

    • For binding assays, cells can be harvested and homogenized to prepare cytosol fractions.

  • Assay Buffer Preparation:

    • Prepare an appropriate assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

    • Add a blocking agent such as 0.5% BSA to the buffer.

  • Incubation:

    • For total binding, incubate cell lysates or cytosol with varying concentrations of [³H]R1881.

    • For non-specific binding, incubate cell lysates or cytosol with the same concentrations of [³H]R1881 in the presence of a 100 to 500-fold molar excess of unlabeled triamcinolone acetonide.

    • To determine specific binding to the androgen receptor, also include tubes with a saturating concentration of unlabeled DHT or R1881 to displace all specific binding.

    • Incubate at 4°C for a predetermined time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Use a method such as dextran-coated charcoal, protamine sulfate precipitation, or filtration through glass fiber filters to separate bound from free radioligand.[2]

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Perform Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Analysis cell_prep Cell/Tissue Homogenization cytosol_prep Cytosol Preparation cell_prep->cytosol_prep total_binding Total Binding Tubes: Cytosol + [3H]R1881 nsb_ar AR Non-Specific Binding Tubes: Cytosol + [3H]R1881 + excess cold R1881 nsb_pgr_gr PgR/GR Non-Specific Binding Tubes: Cytosol + [3H]R1881 + excess Triamcinolone Acetonide incubation Incubate to Equilibrium separation Separate Bound/Free Ligand incubation->separation counting Scintillation Counting separation->counting data_analysis Calculate Specific Binding (Kd, Bmax) counting->data_analysis

Caption: Workflow for a radioligand binding assay to determine androgen receptor levels using this compound.

signaling_pathway cluster_receptors Potential Binding Targets cluster_blockers Blocking Agents R1881 This compound (R1881) AR Androgen Receptor (AR) R1881->AR Specific Binding PgR Progesterone Receptor (PgR) R1881->PgR Non-Specific Binding GR Glucocorticoid Receptor (GR) R1881->GR Non-Specific Binding TA Triamcinolone Acetonide (TA) TA->PgR Blocks Binding TA->GR Blocks Binding cold_R1881 Unlabeled R1881 cold_R1881->AR Blocks Binding

Caption: Ligand binding relationships of this compound and blocking agents.

References

Technical Support Center: Methyltrienolone (R1881) and Glucocorticoid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the cross-reactivity of methyltrienolone (also known as R1881) with the glucocorticoid receptor (GR) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound (Metribolone or R1881) is a potent, synthetic androgen that is frequently used as a high-affinity radioligand in androgen receptor (AR) binding assays. Its stability and high affinity for the AR make it a valuable tool for studying androgen signaling and for screening compounds that interact with the AR.

Q2: What is the issue with this compound and the glucocorticoid receptor (GR)?

The primary issue is one of specificity. This compound, in addition to binding strongly to the androgen receptor, also exhibits significant cross-reactivity with the glucocorticoid receptor.[1][2] This off-target binding can lead to inaccurate quantification of AR levels and function, particularly in tissues or cell lines that express high levels of GR.[1] This can result in the misinterpretation of experimental data, such as an overestimation of AR binding sites.

Q3: How can I prevent this compound from binding to the glucocorticoid receptor in my experiments?

The most effective method to prevent this compound's cross-reactivity with the GR is to include a selective GR ligand in your assay buffer. This competing ligand will occupy the GR binding sites, thus preventing this compound from binding. It is crucial that this competing ligand has high affinity and selectivity for the GR and does not interact with the AR.

Q4: Which compounds are recommended to block the glucocorticoid receptor?

Two commonly used and effective GR blockers are:

  • Triamcinolone Acetonide: A synthetic glucocorticoid that binds with high affinity to the GR but not to the AR.[1] It is often used in a 100-fold molar excess to the radiolabeled this compound.[1]

  • RU-486 (Mifepristone): A potent GR antagonist that can also be used to block the GR in both in vitro and in vivo studies.[3][4][5][6][7]

Troubleshooting Guide

Problem Possible Cause Solution
High non-specific binding in my androgen receptor assay. This compound is binding to the glucocorticoid receptor.Include a selective GR antagonist, such as triamcinolone acetonide or RU-486, in your assay buffer at a concentration sufficient to saturate the GR (e.g., 100-fold molar excess over the radioligand).[1]
Inconsistent or variable results between experiments. Incomplete blocking of the GR.Optimize the concentration of the GR antagonist. Perform a dose-response experiment to determine the optimal concentration of the blocker that maximally inhibits GR binding of this compound without affecting AR binding.
Degradation of receptors in the cytosol preparation.Prepare fresh cytosol for each experiment or ensure proper storage at -80°C. Minimize freeze-thaw cycles.
Low specific binding of this compound to the androgen receptor. The concentration of the GR antagonist is too high and may be causing some non-specific interference.While unlikely with recommended blockers, try reducing the concentration of the GR antagonist to the lowest effective concentration determined from your optimization experiments.
Issues with the cytosol preparation or assay conditions.Refer to the detailed experimental protocols for cytosol preparation and binding assays to ensure all steps are performed correctly.
Unexpected biological effects in cell-based assays. This compound is activating glucocorticoid signaling pathways through GR binding.Use a GR antagonist like RU-486 in your cell culture medium to specifically block GR-mediated effects.[3][7]

Quantitative Data: Binding Affinities

The following table summarizes the binding affinities of this compound and a common glucocorticoid receptor blocker. This data highlights the basis for the cross-reactivity and the strategy for its prevention.

Compound Receptor Binding Affinity (Kd) Notes
[³H]this compound Androgen Receptor (Rat Liver)33 nMWithout GR blocker.[1]
[³H]this compound Androgen Receptor (Rat Liver)25 nMWith 100-fold molar excess of triamcinolone acetonide.[1]
RU-486 (Mifepristone) Glucocorticoid Receptor15-70 nMA potent GR antagonist.[8]
Cyproterone Acetate Glucocorticoid Receptor15-70 nMAlso a GR antagonist.[8]

Experimental Protocols

Preparation of Cytosol for In Vitro Binding Assays

This protocol describes the preparation of a cytosolic fraction from tissue, which is essential for studying steroid receptor binding.

Materials:

  • Tissue of interest (e.g., rat liver, prostate)

  • Homogenization buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Protease inhibitors

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Excise the tissue and place it in ice-cold homogenization buffer.

  • Mince the tissue into small pieces.

  • Homogenize the tissue using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Carefully collect the supernatant and transfer it to ultracentrifuge tubes.

  • Centrifuge the supernatant at high speed (e.g., 105,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.

  • The resulting supernatant is the cytosolic fraction.

  • Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).

  • Use the cytosol immediately or aliquot and store at -80°C.

Competitive Radioligand Binding Assay for the Androgen Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the androgen receptor while preventing cross-reactivity with the glucocorticoid receptor.

Materials:

  • Cytosol preparation containing androgen and glucocorticoid receptors.

  • Radiolabeled this compound ([³H]R1881).

  • Unlabeled this compound (for determining non-specific binding).

  • Triamcinolone acetonide (or RU-486) as a GR blocker.

  • Test compounds of interest.

  • Assay buffer (e.g., TEGD buffer).

  • Method for separating bound and free radioligand (e.g., dextran-coated charcoal, filtration).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Assay Tubes:

    • Total Binding: Add assay buffer, [³H]R1881, and triamcinolone acetonide (at 100-fold molar excess of [³H]R1881).

    • Non-Specific Binding: Add assay buffer, [³H]R1881, triamcinolone acetonide, and a saturating concentration of unlabeled this compound (e.g., 1000-fold molar excess of [³H]R1881).

    • Competitive Binding: Add assay buffer, [³H]R1881, triamcinolone acetonide, and varying concentrations of the test compound.

  • Incubation: Add the cytosol preparation to each tube, gently mix, and incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add an equal volume of ice-cold dextran-coated charcoal suspension to each tube.

    • Incubate on ice for 10-15 minutes with occasional vortexing.

    • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes at 4°C to pellet the charcoal with the unbound ligand.

  • Quantification:

    • Carefully transfer the supernatant (containing the bound radioligand) to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

    • The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway cluster_AR Androgen Receptor Pathway cluster_GR Glucocorticoid Receptor Pathway (Cross-reactivity) Methyltrienolone_AR This compound AR Androgen Receptor (AR) Methyltrienolone_AR->AR AR_complex This compound-AR Complex AR->AR_complex ARE Androgen Response Element (ARE) AR_complex->ARE Translocation to Nucleus AR_transcription Target Gene Transcription (e.g., muscle growth) ARE->AR_transcription Methyltrienolone_GR This compound GR Glucocorticoid Receptor (GR) Methyltrienolone_GR->GR Unwanted Binding GR_complex This compound-GR Complex GR->GR_complex GRE Glucocorticoid Response Element (GRE) GR_complex->GRE Translocation to Nucleus GR_transcription Off-Target Gene Transcription (e.g., metabolic effects) GRE->GR_transcription Blocker GR Blocker (Triamcinolone Acetonide / RU-486) Blocker->GR Blocks Binding

Caption: Signaling pathways of this compound, highlighting its intended action on the androgen receptor and its cross-reactivity with the glucocorticoid receptor, which can be prevented by a GR blocker.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Prep_Cytosol Prepare Cytosol (containing AR and GR) Incubation Incubate Cytosol with Ligands (4°C, 18-24h) Prep_Cytosol->Incubation Prep_Ligands Prepare Ligand Solutions: - [3H]this compound - Unlabeled this compound - GR Blocker - Test Compound Prep_Ligands->Incubation Separation Separate Bound and Free Ligand (Dextran-Coated Charcoal) Incubation->Separation Quantification Quantify Bound Radioligand (Scintillation Counting) Separation->Quantification Calc_Specific_Binding Calculate Specific Binding Quantification->Calc_Specific_Binding Plot_Data Plot Competition Curve Calc_Specific_Binding->Plot_Data Determine_IC50_Ki Determine IC50 and Ki Plot_Data->Determine_IC50_Ki

Caption: Workflow for a competitive radioligand binding assay to assess androgen receptor binding while preventing glucocorticoid receptor cross-reactivity.

Troubleshooting_Tree Start High Non-Specific Binding? Add_Blocker Add GR Blocker (e.g., Triamcinolone Acetonide) Start->Add_Blocker Yes Check_Protocol Review Cytosol Prep & Assay Protocol Start->Check_Protocol No Still_High Still High? Add_Blocker->Still_High Optimize_Blocker Optimize Blocker Concentration Problem_Solved Problem Resolved Optimize_Blocker->Problem_Solved Check_Protocol->Problem_Solved Still_High->Optimize_Blocker Yes Still_High->Problem_Solved No

Caption: A decision tree for troubleshooting high non-specific binding in this compound binding assays.

References

Technical Support Center: Methyltrienolone Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of methyltrienolone (also known as Metribolone or R1881) in solution and outlines best practices for its storage and handling during experiments. Due to the limited availability of specific, quantitative stability data in publicly accessible literature, this guide focuses on providing the necessary protocols and troubleshooting advice to enable researchers to assess stability under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1:

  • Solid Form: Solid this compound is generally considered stable. For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is also acceptable. It is typically shipped at ambient temperature.

  • In Solution: There is no definitive, universally applicable storage condition for this compound in solution, as its stability is highly dependent on the solvent, concentration, pH, and presence of other substances. As a general guideline:

    • Prepare fresh solutions for each experiment whenever possible.

    • If storage is necessary, store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to air.

    • Protect solutions from light, as many steroid compounds are light-sensitive.

    • Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting stock solutions into single-use volumes is highly recommended.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It does not mix well with water. For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent results in bioassays can be a sign of compound instability.[1] Degradation of this compound in your assay medium can lead to a lower effective concentration of the active compound, resulting in poor reproducibility and an underestimation of its biological activity.[1] Factors such as the pH of the medium, incubation time and temperature, and exposure to light can all contribute to degradation.[1][2] It is crucial to determine the stability of this compound under your specific assay conditions.

Q4: How can I determine if this compound is stable in my experimental setup?

A4: The most reliable way is to conduct a stability study under your specific conditions. This typically involves incubating this compound in your chosen solvent or assay medium and monitoring its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A forced degradation study can also be performed to understand its degradation pathways.

Troubleshooting Guide: this compound Instability

This guide addresses common issues encountered during experiments that may be related to the instability of this compound.

Problem Potential Cause Recommended Solution
Variable or lower-than-expected activity in cell-based assays. Degradation of this compound in the culture medium over the course of the experiment.1. Perform a time-course stability study: Analyze the concentration of this compound in your complete assay medium at different time points (e.g., 0, 2, 8, 24, 48 hours) under your exact assay conditions (temperature, CO2, etc.).2. Minimize incubation time: If degradation is observed, reduce the duration of the experiment if possible.3. Replenish the compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals.
Precipitate forms when diluting DMSO stock into aqueous buffer/medium. Poor solubility of this compound at the final concentration.1. Optimize the dilution method: Add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing.2. Reduce the final concentration: The concentration of this compound may be exceeding its solubility limit in the final medium.3. Increase the percentage of DMSO (with caution): Slightly increasing the final DMSO concentration might help, but ensure it remains below the toxic threshold for your cells.
Loss of compound concentration in stored stock solutions. Degradation due to improper storage (temperature, light) or solvent evaporation.1. Aliquot stock solutions: Prepare single-use aliquots to avoid freeze-thaw cycles and contamination.2. Store properly: Ensure solutions are stored at -20°C or -80°C in tightly sealed, light-protected vials.3. Use fresh solutions: The best practice is to prepare solutions immediately before use.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol provides a framework for determining the stability of this compound in a specific solvent or experimental medium. A stability-indicating analytical method (e.g., validated RP-HPLC with UV detection) is required.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a known concentration (e.g., 1 mg/mL).

2. Preparation of Stability Samples:

  • Dilute the stock solution with the test medium (e.g., cell culture medium, phosphate-buffered saline) to the final experimental concentration.
  • Dispense equal volumes of this solution into multiple vials for each storage condition and time point. Use vials that are representative of your actual experimental vessels.

3. Storage and Sampling:

  • Store the vials under the desired conditions (e.g., 37°C for a cell-based assay, room temperature, 4°C, protected from light).
  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition. The T=0 sample represents the initial concentration.

4. Sample Analysis:

  • Immediately analyze the concentration of this compound in each sample using a validated, stability-indicating HPLC method.
  • The method should be able to separate the intact this compound peak from any potential degradation products.

5. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • A common threshold for acceptable stability is ≥90% of the initial concentration remaining.

Protocol: Forced Degradation Study

A forced degradation study helps to identify potential degradation products and establish the degradation pathways of a compound.[3][4] This is essential for developing a truly stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.[3]

1. Preparation of Solutions:

  • Prepare a solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the this compound solution. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
  • Base Hydrolysis: Add 0.1 M NaOH to the this compound solution. Incubate under the same conditions as the acid hydrolysis.
  • Oxidative Degradation: Add a dilute solution of hydrogen peroxide (e.g., 3%) to the this compound solution. Keep at room temperature for a set period.
  • Thermal Degradation: Heat the this compound solution (and a solid sample in parallel) at an elevated temperature (e.g., 80°C).
  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and visible light.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.
  • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., LC-MS) to identify and quantify the parent compound and any degradation products.

Data Presentation

Table 1: Example Data Layout for a Stability Study of this compound in Cell Culture Medium at 37°C
Time Point (Hours)Mean Concentration (µg/mL) (n=3)Standard Deviation% Remaining (Relative to T=0)Observations
010.10.2100%Clear solution
29.80.397.0%Clear solution
49.50.294.1%Clear solution
89.10.490.1%Clear solution
247.90.578.2%Appearance of small degradation peak in HPLC
486.50.664.4%Increased area of degradation peak

Note: This table contains illustrative data. Actual results will vary based on experimental conditions.

Table 2: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HCl24 - 48 hours
Base Hydrolysis0.1 M NaOH24 - 48 hours
Oxidation3% H₂O₂24 hours
Thermal80°C48 hours
PhotolyticUV (254 nm) & Visible Light24 - 48 hours

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Concentrated Stock Solution (e.g., in DMSO) Prep_Samples Dilute Stock to Working Concentration in Test Medium Prep_Stock->Prep_Samples Incubate Incubate Samples under Specific Experimental Conditions (e.g., 37°C, 5% CO2) Prep_Samples->Incubate Sample_Collection Collect Aliquots at Defined Time Points (T=0, 2, 4, 8, 24h...) Incubate->Sample_Collection Analysis Analyze Samples by a Stability-Indicating Method (e.g., HPLC, LC-MS) Sample_Collection->Analysis Data_Eval Calculate % Remaining vs. T=0 Analysis->Data_Eval Conclusion Determine Stability Profile and Experimental Limitations Data_Eval->Conclusion

Caption: Workflow for assessing the stability of this compound in a solution.

Forced_Degradation_Logic cluster_stress Stress Conditions Start This compound in Solution Acid Acid (e.g., 0.1M HCl, Heat) Start->Acid Base Base (e.g., 0.1M NaOH, Heat) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Heat Thermal (e.g., 80°C) Start->Heat Light Photolytic (UV/Vis Light) Start->Light Analysis Analyze by LC-MS to Separate and Identify Parent & Degradants Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Outcome Identify Degradation Pathways Validate Stability-Indicating Method Analysis->Outcome

Caption: Logical flow of a forced degradation study for this compound.

References

Technical Support Center: Optimizing Methyltrienolone (R1881) Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing methyltrienolone (R1881), a potent synthetic androgen, in in vitro experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro functional assays?

A1: For functional assays such as gene expression analysis in androgen-sensitive cell lines like LNCaP, a common and effective concentration is 1 nM.[1] However, the optimal concentration is highly dependent on the cell type and the specific endpoint being measured. A dose-response experiment is always recommended to determine the most appropriate concentration for your particular experimental setup.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is low (typically below 0.1%) to avoid solvent-induced cellular effects.

Q3: What are the known off-target effects of this compound?

A3: this compound is known to bind to other steroid receptors besides the androgen receptor (AR). It exhibits high affinity for the progesterone receptor (PR) and also binds to the glucocorticoid receptor (GR) and mineralocorticoid receptor.[2] This cross-reactivity is a critical consideration in experimental design and data interpretation.

Q4: How can I mitigate the off-target effects of this compound?

A4: To ensure that the observed effects are mediated by the androgen receptor, it is recommended to use antagonists for other steroid receptors. For example, a 100-fold molar excess of the synthetic glucocorticoid triamcinolone acetonide can be used to block the binding of this compound to the glucocorticoid receptor without significantly affecting its binding to the androgen receptor.[3]

Q5: Is this compound cytotoxic?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or weak cellular response to this compound treatment 1. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. 2. Cell Line Insensitivity: The chosen cell line may have low or no androgen receptor expression (e.g., PC-3 cells). 3. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation. 4. Presence of Androgens in Serum: Fetal bovine serum (FBS) in the culture medium contains androgens that can activate the AR and mask the effect of this compound.1. Perform a Dose-Response Experiment: Test a range of concentrations (e.g., 0.01 nM to 100 nM) to identify the optimal concentration. 2. Validate AR Expression: Confirm androgen receptor expression in your cell line using techniques like Western blotting or qRT-PCR. Select an appropriate AR-positive cell line (e.g., LNCaP) for your studies. 3. Prepare Fresh Aliquots: Use a fresh aliquot of the stock solution for each experiment. 4. Use Charcoal-Stripped Serum: Culture cells in a medium supplemented with charcoal-stripped FBS to remove endogenous steroids.
High background or variability between replicates 1. Solvent Effects: The final concentration of the solvent (e.g., DMSO) may be too high, causing non-specific effects. 2. Inconsistent Plating: Uneven cell seeding can lead to variability in the response. 3. Pipetting Errors: Inaccurate pipetting can result in inconsistent concentrations of this compound across wells.1. Maintain Low Solvent Concentration: Ensure the final DMSO concentration is below 0.1% and is consistent across all wells, including vehicle controls. 2. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before plating to ensure an even distribution of cells. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
Unexpected or contradictory results 1. Off-Target Effects: The observed effects may be due to this compound binding to progesterone, glucocorticoid, or mineralocorticoid receptors.[2] 2. Metabolism of the Compound: Although this compound is relatively stable, some metabolism may occur in certain cell types over long incubation periods.1. Use Receptor Antagonists: Include specific antagonists for other steroid receptors in your experimental design to confirm AR-mediated effects. 2. Time-Course Experiment: Perform a time-course experiment to assess the stability of the response over time.
Cytotoxicity observed at effective concentrations 1. High Compound Concentration: The concentration required for a functional effect may be approaching the cytotoxic threshold for the cells. 2. Prolonged Exposure: Long incubation times can exacerbate cytotoxicity.1. Determine the Therapeutic Window: Perform a cytotoxicity assay (e.g., MTT) alongside your functional assay to identify a concentration that provides a robust functional response with minimal cell death. 2. Optimize Incubation Time: Reduce the duration of exposure to this compound if possible without compromising the functional readout.

Quantitative Data Summary

Table 1: Binding Affinity of this compound (R1881) to the Androgen Receptor

Tissue/Cell TypeDissociation Constant (Kd)Reference(s)
Rat Liver Cytosol3.3 x 10⁻⁸ M[3]
Rat Liver Cytosol (with Triamcinolone Acetonide)2.5 x 10⁻⁸ M[3]
Human Genital Skin Fibroblasts0.56 x 10⁻⁹ M

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell Line ExampleRecommended Concentration RangeNotesReference(s)
Gene Expression (qRT-PCR) LNCaP0.1 - 10 nM1 nM is a commonly used concentration for inducing androgen-responsive genes like PSA and FKBP5.[1]
Cell Proliferation (MTT/MTS) LNCaP0.01 - 10 nMA sharp optimum for stimulating LNCaP cell growth was observed at 0.1 nM.
Apoptosis Assay (Annexin V/Caspase) Androgen-dependent cells1 - 100 nMThe concentration and time course for apoptosis induction should be determined empirically for each cell line.
Receptor Binding Assay Various0.1 - 50 nMUsed to determine binding affinity and specificity.

Experimental Protocols

Protocol 1: Gene Expression Analysis using qRT-PCR in LNCaP Cells
  • Cell Seeding: Plate LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Steroid Deprivation: Once cells have attached (approximately 24 hours), replace the medium with RPMI-1640 supplemented with 10% charcoal-stripped FBS. Incubate for 48-72 hours to deplete endogenous androgens.

  • This compound Treatment: Prepare working solutions of this compound in the charcoal-stripped FBS medium. A common concentration to test is 1 nM. Include a vehicle control (e.g., 0.1% DMSO). Replace the medium in the wells with the treatment or vehicle control medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • RNA Isolation: Lyse the cells directly in the wells and isolate total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers for your target genes (e.g., PSA, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the qRT-PCR data using the delta-delta Ct method to determine the fold change in gene expression.

Protocol 2: Cell Viability/Proliferation Assessment using MTT Assay
  • Cell Seeding: Seed cells (e.g., LNCaP) in a 96-well plate at a predetermined optimal density.

  • Steroid Deprivation (if applicable): For hormone-sensitive cell lines, follow the steroid deprivation procedure as described in Protocol 1.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 nM to 100 nM) and a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well (typically 10-20 µL of a 5 mg/mL solution) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (R1881) AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSPs) This compound->AR_complex Binding AR_active Activated AR AR_complex->AR_active HSP Dissociation & Dimerization PI3K_Akt_pathway PI3K/Akt Pathway AR_active->PI3K_Akt_pathway Non-Genomic Signaling MAPK_pathway MAPK/ERK Pathway AR_active->MAPK_pathway Non-Genomic Signaling ARE Androgen Response Element (ARE) on DNA AR_active->ARE Nuclear Translocation & DNA Binding Cellular_Response Cellular Response (e.g., Proliferation, PSA expression) PI3K_Akt_pathway->Cellular_Response MAPK_pathway->Cellular_Response Gene_Transcription Gene Transcription ARE->Gene_Transcription Transcriptional Regulation Gene_Transcription->Cellular_Response

Caption: Androgen Receptor Signaling Pathway initiated by this compound.

Experimental_Workflow_this compound start Start: Hypothesis cell_line_selection Select Appropriate Cell Line (e.g., LNCaP for AR-positive studies) start->cell_line_selection steroid_deprivation Steroid Deprivation (Charcoal-Stripped Serum) cell_line_selection->steroid_deprivation dose_response Dose-Response & Cytotoxicity Assay (MTT) (Determine optimal, non-toxic concentration) steroid_deprivation->dose_response functional_assay Functional Assay (e.g., qRT-PCR, Proliferation, Apoptosis) dose_response->functional_assay Informed Concentration Selection data_analysis Data Analysis & Interpretation functional_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General Experimental Workflow for this compound In Vitro Studies.

Troubleshooting_Logic start Unexpected Result check_concentration Is the concentration optimal? (Dose-response performed?) start->check_concentration check_cell_line Is the cell line appropriate? (AR expression validated?) check_concentration->check_cell_line No solution_dose Solution: Perform dose-response experiment check_concentration->solution_dose Yes check_reagents Are reagents and compound stable? check_cell_line->check_reagents No solution_cell Solution: Validate AR expression or choose new cell line check_cell_line->solution_cell Yes check_off_target Could it be off-target effects? check_reagents->check_off_target No solution_reagents Solution: Use fresh aliquots, check storage check_reagents->solution_reagents Yes solution_off_target Solution: Use specific receptor antagonists check_off_target->solution_off_target Yes

Caption: Logical Flow for Troubleshooting In Vitro this compound Experiments.

References

Technical Support Center: Methyltrienolone (R1881) Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in their methyltrienolone (R1881) binding assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during this compound binding assays, focusing on the issue of low or absent signal.

Q1: I am not seeing any significant binding signal in my assay. What are the primary reasons for a complete loss of signal?

A complete loss of signal in a this compound binding assay can be alarming. The issue usually stems from a critical failure in one of the core components of the assay. Here is a systematic guide to troubleshooting this problem:

  • Degraded Radioligand: The tritiated this compound ([³H]R1881) may have degraded over time due to radiolysis.

    • Solution: Always use a fresh aliquot of [³H]R1881 or one that has been stored correctly and is within its recommended shelf life. Verify the certificate of analysis for the specific activity and purity of the lot.

  • Inactive Receptor Preparation: The androgen receptor (AR) in your cytosol or membrane preparation may be degraded or present at a very low concentration. The stability of the AR, especially in crude preparations like rat prostate cytosol, is a known challenge.

    • Solution: Prepare fresh cytosol or membrane fractions using a validated protocol that includes protease inhibitors. Ensure that all steps are carried out at low temperatures (0-4°C) to minimize enzymatic degradation. It is also crucial to use tissues or cell lines known to express sufficient levels of the androgen receptor.

  • Incorrect Buffer Composition: The pH, ionic strength, or absence of essential co-factors in your assay buffer can significantly impact receptor integrity and ligand binding.

    • Solution: Double-check the composition of your binding buffer. A commonly used buffer is Tris-HCl (pH 7.4) supplemented with additives like dithiothreitol (DTT) to maintain a reducing environment and glycerol for protein stability.

  • Fundamental Experimental Error: Simple mistakes such as omitting a key reagent, using incorrect concentrations, or pipetting errors can lead to a complete failure of the assay.

    • Solution: Carefully review your protocol and calculations. Ensure all reagents are added in the correct sequence and volumes. Use calibrated pipettes to ensure accuracy.

Q2: My total binding is detectable, but the specific binding is very low. What causes this and how can I improve it?

Low specific binding is a frequent issue and typically points to high non-specific binding (NSB). Non-specific binding occurs when the radioligand binds to components other than the androgen receptor, such as other proteins, lipids, or the filter membrane itself.

  • Cross-reactivity of this compound: this compound (R1881) is not entirely specific to the androgen receptor. It is known to bind with varying affinities to the progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[1][2][3][4]

    • Solution: To block the binding of [³H]R1881 to PR and GR, it is standard practice to include an excess of a non-androgenic steroid that binds to these receptors but not to the AR. Triamcinolone acetonide is commonly used for this purpose at a 100- to 500-fold molar excess over the radioligand.[1][5][6]

  • Inappropriate Radioligand Concentration: Using a concentration of [³H]R1881 that is too high can lead to increased binding to low-affinity, non-specific sites.

    • Solution: For saturation binding experiments, use a range of concentrations that bracket the expected dissociation constant (Kd). For competition assays, a concentration of [³H]R1881 at or slightly below its Kd for the AR is recommended to maximize the proportion of specific binding.

  • Suboptimal Washing Procedure: Inadequate or slow washing during the separation of bound and free radioligand can leave behind unbound [³H]R1881, contributing to high background and low specific binding.

    • Solution: Ensure rapid filtration and washing with ice-cold wash buffer. The number and volume of washes should be optimized to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand.

  • High Hydrophobicity of the Ligand: While R1881 is a potent ligand, its steroid structure can lead to non-specific binding to hydrophobic surfaces like plasticware and filter membranes.

    • Solution: Pre-treating filter mats with a solution like polyethyleneimine (PEI) can help to reduce the non-specific binding of the radioligand to the filter itself. Including a small amount of a non-ionic detergent like Triton X-100 in the assay buffer can also sometimes reduce non-specific interactions.[7]

Q3: My assay signal is inconsistent between replicates and experiments. What are the likely sources of this variability?

Inconsistent results can make data interpretation difficult and unreliable. The sources of variability can be subtle and require careful attention to detail.

  • Receptor Preparation Inconsistency: Variations in the preparation of cytosol or membrane fractions between experiments can lead to different receptor concentrations and integrity.

    • Solution: Standardize your receptor preparation protocol and, if possible, prepare a large batch of cytosol or membranes to be aliquoted, flash-frozen, and stored at -80°C for use in multiple experiments.

  • Incubation Time and Temperature Fluctuations: Binding reactions are sensitive to both time and temperature. For the assay to be reproducible, equilibrium must be reached consistently.

    • Solution: Perform a time-course experiment to determine the optimal incubation time to reach equilibrium at your chosen temperature. Ensure that the incubation temperature is maintained consistently for all samples and across all experiments. Incubations are often performed overnight (16-20 hours) at 4°C to reach equilibrium.

  • Pipetting Inaccuracies: Small errors in pipetting, especially of the radioligand or competing compounds, can lead to significant variability in the final signal.

    • Solution: Use calibrated pipettes and be meticulous in your pipetting technique. For serial dilutions of compounds, ensure thorough mixing at each step.

  • Incomplete Separation of Bound and Free Ligand: If the filtration and washing steps are not performed uniformly for all samples, it can introduce variability.

    • Solution: Use a multi-well cell harvester to process all samples simultaneously under the same vacuum pressure and for the same duration.

Data Presentation

The binding characteristics of this compound (R1881) to the androgen receptor can vary depending on the tissue source and experimental conditions. The following table summarizes representative quantitative data from the literature.

Tissue/Cell SourceReceptor PreparationDissociation Constant (Kd)Maximum Binding Capacity (Bmax)Reference
Rat Liver CytosolCytosol with Triamcinolone Acetonide2.5 x 10⁻⁸ M26.3 fmol/mg protein[1]
Rat Liver CytosolUntreated Cytosol3.3 x 10⁻⁸ M35.5 fmol/mg protein[1]
Rat Skeletal MuscleCytosol~10⁻¹⁰ M1.16 - 6.23 fmol/mg protein[8]
Human Genital Skin FibroblastsWhole Cells0.56 x 10⁻⁹ M758 mol x 10⁻¹⁸/µg DNA
DDT1MF-2 CellsWhole Cells0.5 nM6.0 - 12.2 fmol/µg DNA[9]
Human Hypertrophic ProstateCytosol0.9 nM45.8 fmol/mg protein[10]
Rat LiverNuclear Extract2.8 nMNot Reported[11]
Differentiated Adipose Precursor CellsWhole Cells~4 nMNot Reported[6]

Experimental Protocols

Key Experiment: Competitive Radioligand Binding Assay for the Androgen Receptor

This protocol outlines the steps for a competitive binding assay to determine the affinity of a test compound for the androgen receptor using [³H]this compound (R1881) as the radioligand.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 1 mM DTT, and 10% (w/v) glycerol. Prepare fresh on the day of the experiment.

  • Radioligand Stock: [³H]this compound (specific activity ~80-90 Ci/mmol) diluted in ethanol to a stock concentration of 1 µM.

  • Unlabeled Ligand Stock: Unlabeled this compound in ethanol at a stock concentration of 1 mM for determining non-specific binding.

  • Test Compound Stocks: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO or ethanol).

  • Receptor Preparation: Prepare cytosol from a tissue known to express the androgen receptor (e.g., rat prostate) by homogenization in assay buffer followed by ultracentrifugation to pellet the membrane and organellar fractions. The resulting supernatant is the cytosol. Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

2. Assay Procedure:

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer.

    • Non-Specific Binding (NSB): Unlabeled this compound at a final concentration of 1 µM (a 1000-fold excess over the radioligand).

    • Test Compound Wells: A range of concentrations of the test compound.

  • Addition of Reagents:

    • To each well, add the appropriate amount of assay buffer, unlabeled this compound for NSB, or test compound.

    • Add the cytosol preparation to each well. The amount of protein per well should be optimized, but a starting point is typically 100-300 µg.

    • Add [³H]this compound to all wells at a final concentration equal to its Kd (e.g., 1 nM).

    • The final assay volume is typically 200-250 µL.

  • Incubation: Seal the plate and incubate at 4°C for 16-20 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Pre-soak a glass fiber filter mat in 0.5% polyethyleneimine.

    • Rapidly transfer the contents of each well to the filter mat using a cell harvester under vacuum.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat completely.

    • Place the filter discs into scintillation vials, add a suitable scintillation cocktail, and cap the vials.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the average CPM for each set of triplicates.

  • Determine the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) .

  • For the test compounds, plot the percentage of specific binding against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Androgen Receptor Signaling Pathway

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound) AR Androgen Receptor (AR) Androgen->AR Binding AR_Androgen Active AR-Androgen Complex AR->AR_Androgen HSP Heat Shock Proteins (HSP) AR_HSP Inactive AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociation AR_HSP->HSP Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization AR_Androgen->AR_Dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Activation

Caption: Canonical signaling pathway of the androgen receptor upon ligand binding.[12][13][14]

Experimental Workflow for a Competitive Binding Assay

competitive_binding_workflow start Start reagent_prep Prepare Reagents (Buffer, Radioligand, Receptor) start->reagent_prep plate_setup Set up 96-well Plate (Total, NSB, Test Compounds) reagent_prep->plate_setup add_reagents Add Receptor, Radioligand, and Test Compounds plate_setup->add_reagents incubation Incubate to Reach Equilibrium (e.g., 4°C, 16-20h) add_reagents->incubation separation Separate Bound and Free Ligand (Vacuum Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification data_analysis Data Analysis (Calculate IC50 and Ki) quantification->data_analysis end End data_analysis->end

Caption: A generalized workflow for a competitive radioligand binding assay.[15][16]

Troubleshooting Logic for Low Signal

troubleshooting_low_signal start Low Signal in Assay check_total_binding Is Total Binding Signal Absent? start->check_total_binding check_nsb Is Non-Specific Binding (NSB) High? check_total_binding->check_nsb No absent_signal_causes Potential Causes: - Degraded Radioligand - Inactive Receptor Prep - Incorrect Buffer - Major Pipetting Error check_total_binding->absent_signal_causes Yes high_nsb_causes Potential Causes: - R1881 Cross-Reactivity - High Radioligand Concentration - Inefficient Washing check_nsb->high_nsb_causes Yes low_signal_causes Potential Causes: - Low Receptor Concentration - Suboptimal Incubation Time/Temp - Inconsistent Pipetting check_nsb->low_signal_causes No absent_signal_solutions Solutions: - Use Fresh Radioligand - Prepare Fresh Receptor - Verify Buffer Composition - Review Protocol Execution absent_signal_causes->absent_signal_solutions high_nsb_solutions Solutions: - Add Triamcinolone Acetonide - Optimize Radioligand Concentration - Improve Wash Steps high_nsb_causes->high_nsb_solutions low_signal_solutions Solutions: - Increase Receptor Amount - Optimize Incubation Conditions - Verify Pipette Calibration low_signal_causes->low_signal_solutions

Caption: A decision tree for troubleshooting low signal in this compound binding assays.

References

Technical Support Center: Interference of Serum Proteins with Methyltrienolone (R1881) Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during methyltrienolone (R1881) binding experiments, with a specific focus on interference from serum proteins.

Frequently Asked Questions (FAQs)

Q1: Does this compound (R1881) bind to serum proteins?

A1: this compound (R1881) is a synthetic androgen designed to exhibit minimal binding to human sex hormone-binding globulin (SHBG), which is a major advantage for its use in androgen receptor (AR) assays as it reduces interference from plasma contamination.[1][2] However, it is important to be aware of potential non-specific binding to other proteins.

Q2: What are the primary sources of interference in a this compound binding assay?

A2: The main sources of interference in an R1881 binding assay are its cross-reactivity with other steroid receptors, namely the progesterone receptor (PgR) and the glucocorticoid receptor (GR).[3][4][5] This can lead to an overestimation of androgen receptor binding if not properly addressed.

Q3: How can I prevent interference from progesterone and glucocorticoid receptors?

A3: To ensure the specific binding of this compound to the androgen receptor, it is recommended to use a blocking agent. Triamcinolone acetonide, a synthetic glucocorticoid that does not bind to the androgen receptor, can be used in excess to saturate the progesterone and glucocorticoid receptors, thus preventing the binding of [3H]R1881 to these sites.[3][4][6]

Q4: What are some general methods to remove serum proteins from my sample before a binding assay?

A4: Several methods can be employed to remove or reduce the concentration of serum proteins, including:

  • Protein Precipitation: Using agents like acids (perchloric acid, trichloroacetic acid) or organic solvents (acetonitrile, methanol) to denature and precipitate proteins.[7]

  • Ultrafiltration: A method that separates proteins from lower molecular weight substances based on size using a semi-permeable membrane.[7]

  • Solid-Phase Extraction (SPE): A technique that uses a solid phase to isolate and remove high-abundance proteins from the sample.[2]

Troubleshooting Guide

This guide addresses common problems encountered during this compound binding assays.

Problem Potential Cause Recommended Solution
High Non-Specific Binding 1. Cross-reactivity of R1881 with progesterone and/or glucocorticoid receptors. 2. Binding of radioligand to filters or assay tubes. 3. Hydrophobic interactions of the radioligand with non-receptor proteins.1. Add a 100- to 500-fold molar excess of triamcinolone acetonide to the incubation mixture to block binding to PgR and GR.[3][4] 2. Pre-treat filters and tubes with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA). 3. Include a low concentration of a non-ionic detergent (e.g., Triton X-100) in the assay buffer.
Low Specific Binding Signal 1. Degraded radioligand or receptor. 2. Insufficient incubation time to reach equilibrium. 3. Incorrect buffer composition or pH.1. Ensure proper storage of [3H]R1881 and receptor preparations. Perform quality control checks. 2. Determine the optimal incubation time by performing a time-course experiment. 3. Verify the buffer composition, pH, and ionic strength are optimal for receptor binding.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Pipetting errors. 3. Temperature fluctuations during incubation.1. Standardize the protocol for cytosol or cell lysate preparation. 2. Use calibrated pipettes and ensure thorough mixing. 3. Use a temperature-controlled incubator or water bath.
Inaccurate Kd or Bmax Values 1. Ligand depletion (more than 10% of the radioligand is bound). 2. Non-equilibrium conditions. 3. Inappropriate data analysis model.1. Reduce the receptor concentration in the assay. 2. Ensure the assay has reached equilibrium as determined by association and dissociation experiments. 3. Use non-linear regression analysis to fit the saturation binding data.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound binding to the androgen receptor from various studies.

Table 1: Binding Affinity (Kd) of this compound (R1881) to the Androgen Receptor

Tissue/Cell TypeKd (nM)SpeciesReference
Rat Prostate Cytosol~0.1Rat[9]
Rat Liver Cytosol33Rat[10]
Human Genital Skin Fibroblasts0.56 ± 0.06Human[11]
Differentiated Adipose Precursor Cells~4Rat[6]

Table 2: Binding Capacity (Bmax) of this compound (R1881) to the Androgen Receptor

Tissue/Cell TypeBmax (fmol/mg protein)SpeciesReference
Rat Liver Cytosol35.5Rat[10]
Human Breast Cancer17 - 210Human[12]

Experimental Protocols

Preparation of Rat Prostate Cytosol

A detailed protocol for preparing rat prostate cytosol for androgen receptor binding assays can be found in the National Toxicology Program report.[2] Key steps include homogenization of the prostate tissue in a low-salt TEDG buffer, followed by ultracentrifugation to pellet cellular debris and obtain the cytosolic fraction.[2]

Competitive Androgen Receptor Binding Assay Using [3H]this compound

This protocol is a generalized procedure based on common practices in the field.[2][11][13]

Materials:

  • [3H]this compound (R1881)

  • Unlabeled this compound (R1881)

  • Triamcinolone Acetonide

  • Cytosol preparation containing androgen receptor

  • Assay Buffer (e.g., TEDG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates and vacuum manifold, or alternative separation method.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled R1881 and a fixed concentration of [3H]R1881 in assay buffer. Prepare a stock solution of triamcinolone acetonide.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay Buffer

    • A constant concentration of [3H]R1881 (typically at or below the Kd).

    • Increasing concentrations of unlabeled R1881 (for the competition curve).

    • A high concentration of unlabeled R1881 for determining non-specific binding.

    • A 100- to 500-fold molar excess of triamcinolone acetonide to all wells.

    • Cytosol preparation.

  • Incubation: Incubate the plate at 4°C for 16-20 hours to reach equilibrium.[2]

  • Separation of Bound and Free Ligand: Separate the receptor-bound [3H]R1881 from the free radioligand. This can be achieved by vacuum filtration through glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of a high concentration of unlabeled R1881) from the total binding (counts in the absence of unlabeled competitor).

    • Plot the percentage of specific binding against the log concentration of the unlabeled R1881.

    • Determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagent Dilutions ([3H]R1881, Unlabeled R1881, Triamcinolone Acetonide) incubation Incubate Components: - [3H]R1881 - Unlabeled R1881 (variable conc.) - Triamcinolone Acetonide - Cytosol prep_reagents->incubation prep_cytosol Prepare Cytosol (Source of Androgen Receptor) prep_cytosol->incubation separation Separate Bound and Free Ligand (e.g., Vacuum Filtration) incubation->separation washing Wash to Remove Unbound Ligand separation->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 counting->analysis

Caption: Workflow for a competitive androgen receptor binding assay.

troubleshooting_logic start High Non-Specific Binding Observed in Assay check_pg_gr Is binding to PgR/GR a potential issue? start->check_pg_gr add_blocker Add excess triamcinolone acetonide to the assay. check_pg_gr->add_blocker Yes check_surface_binding Is radioligand binding to surfaces (filters/tubes)? check_pg_gr->check_surface_binding No end Re-run Assay and Evaluate Non-Specific Binding add_blocker->end pretreat_surfaces Pre-treat surfaces with BSA or PEI. check_surface_binding->pretreat_surfaces Yes check_hydrophobicity Is non-specific hydrophobic interaction likely? check_surface_binding->check_hydrophobicity No pretreat_surfaces->end add_detergent Include a non-ionic detergent in the assay buffer. check_hydrophobicity->add_detergent Yes check_hydrophobicity->end No add_detergent->end

Caption: Troubleshooting logic for high non-specific binding.

References

Navigating Methyltrienolone Research: A Technical Guide to Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing methyltrienolone (also known as R1881) in their experiments while minimizing its known off-target effects. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your research findings.

This compound is a potent synthetic androgen widely used in research due to its high affinity for the androgen receptor (AR) and resistance to metabolism.[1][2] However, its utility is complicated by significant cross-reactivity with the progesterone receptor (PR) and the glucocorticoid receptor (GR), leading to potential off-target effects that can confound experimental results.[1][3][4] This guide is designed to help you navigate these challenges and obtain reliable, on-target data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a synthetic, non-aromatizable androgen. It is a powerful tool in research because it binds with very high affinity to the androgen receptor and is not easily broken down by cellular enzymes, making it a stable ligand for AR studies.[1][2]

Q2: What are the primary off-target effects of this compound?

A2: The main off-target effects of this compound stem from its significant binding to the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][3][4] This cross-reactivity can activate signaling pathways mediated by these receptors, leading to unintended biological responses in your experiments.

Q3: How can I be sure the effects I'm observing are mediated by the androgen receptor?

A3: This is a critical question in this compound research. To confirm that the observed effects are AR-specific, you should employ a combination of strategies, including the use of receptor-specific antagonists, competitive binding assays, and genetic knockdown techniques like siRNA to silence the expression of off-target receptors. These methods are detailed in the troubleshooting and experimental protocols sections of this guide.

Q4: Are there any alternatives to this compound for studying the androgen receptor?

A4: Yes, while this compound is a powerful tool, other androgens like dihydrotestosterone (DHT) can be used. However, DHT is more susceptible to metabolism, which can be a confounding factor in some experimental systems. The choice of ligand will depend on the specific goals of your study.

Quantitative Data: Receptor Binding Affinities

Understanding the binding affinity of this compound for its on- and off-target receptors is crucial for designing experiments and interpreting data. The following table summarizes the available quantitative data.

ReceptorLigandBinding Affinity (Kd/Ki)Species/SystemReference
Androgen Receptor (AR)This compoundKd: ~2.15 x 10-9 MHuman Breast Cancer Cytosol[5]
Androgen Receptor (AR)This compoundKd: ~2.5 x 10-8 MRat Liver Cytosol (GR blocked)[1]
Progesterone Receptor (PR)This compoundKd: ~1.35 x 10-9 MHuman Breast Cancer Cytosol[5]
Glucocorticoid Receptor (GR)This compoundSignificant binding observed, but specific Ki values are not consistently reported. Its binding can be blocked by an excess of a GR-specific ligand.Rat Muscle and Liver Cytosol[1][3]

Troubleshooting Guides

Issue 1: Unexpected Gene Expression Changes
  • Symptom: You observe changes in the expression of genes known to be regulated by progesterone or glucocorticoids after treatment with this compound.

  • Possible Cause: this compound is activating the PR or GR in your experimental system.

  • Troubleshooting Steps:

    • Co-treatment with Antagonists: Co-treat your cells with this compound and a specific antagonist for the suspected off-target receptor (e.g., mifepristone for PR and GR). If the unexpected gene expression changes are reversed, it confirms off-target activity.

    • siRNA Knockdown: Use siRNA to specifically silence the expression of the PR or GR. If the off-target gene expression changes are abolished in the knockdown cells, this provides strong evidence that the effect is mediated by that receptor.

    • Dose-Response Analysis: Perform a dose-response curve with this compound. Off-target effects may occur at different concentrations than on-target effects.

Issue 2: High Background Signal in Competitive Binding Assays
  • Symptom: In a competitive binding assay, the difference between total binding and non-specific binding is small, leading to a poor signal-to-noise ratio.

  • Possible Cause: Non-specific binding of the radiolabeled this compound to other proteins or cellular components.

  • Troubleshooting Steps:

    • Optimize Blocking Agents: Ensure your assay buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA), to minimize non-specific binding.

    • Include a GR Blocker: Due to this compound's affinity for the GR, it is crucial to include a GR-specific ligand (e.g., triamcinolone acetonide) in your assay to block its binding to this off-target receptor.[1]

    • Optimize Washing Steps: Increase the number and stringency of wash steps to remove unbound radioligand more effectively.

    • Check for Ligand Degradation: Ensure the integrity of your radiolabeled this compound, as degradation products can contribute to high background.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Receptor Specificity

This protocol allows you to determine the relative affinity of this compound for the AR, PR, and GR in your system.

Materials:

  • Cell lysates or purified receptor preparations

  • Radiolabeled this compound (e.g., [3H]R1881)

  • Unlabeled this compound

  • Unlabeled specific ligands for AR (e.g., dihydrotestosterone), PR (e.g., R5020), and GR (e.g., dexamethasone)

  • Assay buffer (e.g., Tris-HCl with BSA)

  • Scintillation fluid and counter

Methodology:

  • Incubation: In a multi-well plate, combine a constant amount of your receptor preparation with a fixed concentration of radiolabeled this compound.

  • Competition: To separate wells, add increasing concentrations of either unlabeled this compound (for homologous competition) or the specific unlabeled ligands for AR, PR, and GR (for heterologous competition).

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand using a method such as filtration or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. This will allow you to calculate the IC50 and subsequently the Ki values.

Protocol 2: siRNA-Mediated Knockdown of Off-Target Receptors

This protocol describes how to use siRNA to specifically reduce the expression of PR and GR to confirm AR-mediated effects.

Materials:

  • Cultured cells expressing AR, PR, and GR

  • siRNA targeting PR, GR, and a non-targeting control siRNA

  • Transfection reagent suitable for your cell line

  • Cell culture medium

  • Reagents for qPCR or Western blotting

Methodology:

  • Cell Seeding: Plate your cells at a density that will be optimal for transfection the following day.

  • Transfection: Prepare the siRNA-transfection reagent complexes according to the manufacturer's protocol. Add the complexes to your cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target receptors.

  • Verification of Knockdown: Harvest a subset of the cells to verify the knockdown efficiency at the mRNA (qPCR) and protein (Western blot) levels.

  • Experimentation: Treat the remaining cells with this compound and assess your biological endpoint of interest. Compare the results from cells treated with PR or GR siRNA to those treated with the non-targeting control siRNA.

Visualizing Pathways and Workflows

To further aid in understanding and experimental design, the following diagrams illustrate key concepts.

steroid_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex AR-HSP Complex This compound->AR_complex Binds PR_complex PR-HSP Complex This compound->PR_complex Off-target Binds GR_complex GR-HSP Complex This compound->GR_complex Off-target Binds AR AR AR_complex->AR HSP Dissociation PR PR PR_complex->PR HSP Dissociation GR GR GR_complex->GR HSP Dissociation ARE Androgen Response Element AR->ARE Binds & Dimerizes PRE Progesterone Response Element PR->PRE Binds & Dimerizes GRE Glucocorticoid Response Element GR->GRE Binds & Dimerizes Target Gene\nTranscription Target Gene Transcription ARE->Target Gene\nTranscription Regulates Off-target Gene\nTranscription Off-target Gene Transcription PRE->Off-target Gene\nTranscription Regulates GRE->Off-target Gene\nTranscription Regulates

Caption: this compound signaling pathways, including off-target activation.

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Strategy cluster_validation Validation and Conclusion Problem Unexpected Experimental Outcome (e.g., off-target gene expression) Hypothesis Hypothesis: Off-target effect via PR or GR Problem->Hypothesis Strategy Select Strategy Hypothesis->Strategy Antagonist Pharmacological Inhibition (Antagonists) Strategy->Antagonist Option 1 siRNA Genetic Knockdown (siRNA) Strategy->siRNA Option 2 Experiment Perform Experiment with Controls Antagonist->Experiment siRNA->Experiment Analysis Analyze Data Experiment->Analysis Conclusion Conclusion: Effect is AR-mediated or off-target Analysis->Conclusion

Caption: Logical workflow for troubleshooting off-target effects.

References

dealing with the poor solubility of methyltrienolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of methyltrienolone (also known as Metribolone or R1881), a potent synthetic androgen.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a highly potent, non-aromatizable anabolic-androgenic steroid.[1][2] It is frequently used in research as a high-affinity ligand for the androgen receptor (AR).[1][2][3] Its steroidal structure makes it highly lipophilic and poorly soluble in water, which can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments.[2]

Q2: In which solvents is this compound soluble?

This compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions.[1][3][4][5][6] It is also soluble in ethanol and acetonitrile.[1][3][7]

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?

This is a common issue known as "crashing out," which occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To mitigate this, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it serially into your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is the primary mechanism of action of this compound?

This compound exerts its effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon binding, the AR translocates to the nucleus, where it functions as a transcription factor, regulating the expression of target genes involved in various physiological processes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve. Inappropriate solvent selection.Use a recommended organic solvent such as DMSO or ethanol.[1][3][4][7]
Insufficient solvent volume.Increase the volume of the solvent to ensure the concentration is below the solubility limit.
Precipitate forms after adding the stock solution to the aqueous medium. The compound's solubility limit in the final medium is exceeded.Perform a serial dilution of the high-concentration stock solution into the aqueous medium. Ensure vigorous mixing during dilution.
The final concentration of the organic solvent is too low.While keeping solvent toxicity in mind, a slightly higher final concentration of the organic solvent may be necessary. Always include a vehicle control with the same solvent concentration in your experiments.
Inconsistent experimental results. Inhomogeneous solution due to precipitation.Visually inspect your working solution for any precipitate before each experiment. If precipitate is present, prepare a fresh solution.
Degradation of the compound.Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

Solvent Reported Solubility Notes
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mLA common solvent for preparing high-concentration stock solutions.[1][3][4][5][6]
EthanolSolubleA viable alternative to DMSO for stock solution preparation.[1][3][7]
AcetonitrileSoluble at 1 mg/mLA product is available at this concentration, indicating solubility.[8]
WaterInsolubleThis compound is poorly soluble in aqueous solutions.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 284.39 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 284.39 g/mol * 1 mL = 0.0028439 g = 2.84 mg

  • Weigh the this compound: Carefully weigh out 2.84 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 nM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Prepare an intermediate dilution (e.g., 10 µM):

    • Pipette 999 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

    • Vortex immediately to ensure rapid and thorough mixing. This will result in a 10 µM intermediate solution with a DMSO concentration of 0.01%.

  • Prepare the final working solution (10 nM):

    • Pipette 999 µL of pre-warmed cell culture medium into a new sterile microcentrifuge tube.

    • Add 1 µL of the 10 µM intermediate solution to the medium.

    • Vortex immediately. This will give you a final working solution of 10 nM this compound with a final DMSO concentration of 0.00001%.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound. This is crucial for distinguishing the effects of the compound from those of the solvent.

Mandatory Visualization

Androgen Receptor Signaling Pathway

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (R1881) AR_complex Androgen Receptor (AR) - HSP Complex This compound->AR_complex Binds AR_active Activated AR AR_complex->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Androgen Receptor (AR) signaling pathway activated by this compound.

Experimental Workflow for Preparing this compound Working Solution

ExperimentalWorkflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in 100% DMSO to create Stock Solution weigh->dissolve aliquot Aliquot and Store Stock at -20°C/-80°C dissolve->aliquot intermediate_dilution Prepare Intermediate Dilution in Cell Culture Medium aliquot->intermediate_dilution final_dilution Prepare Final Working Solution in Cell Culture Medium intermediate_dilution->final_dilution treat_cells Treat Cells final_dilution->treat_cells end End treat_cells->end

Caption: Workflow for preparing this compound solutions for cell culture.

References

Ethical Considerations for Methyltrienolone Use in Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the ethical considerations, experimental protocols, and potential issues encountered when using methyltrienolone (also known as Metribolone or R1881) in animal research. This compound is an extremely potent synthetic, non-aromatizable androgen and anabolic steroid.[1][2] Its high affinity for the androgen receptor (AR) makes it a valuable tool in research, but its significant toxicity necessitates careful ethical deliberation and meticulous experimental design.[2]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common ethical and technical questions researchers may face.

Q1: What are the primary ethical principles I must adhere to when using this compound in animal studies?

A1: The foundational ethical framework for all animal research, including studies with this compound, is the principle of the 3Rs :

  • Replacement: Actively seek and use non-animal methods whenever possible. For androgen receptor studies, this could include in vitro cell-based assays, computational modeling, or the use of human cell-based systems.

  • Reduction: If animal use is unavoidable, design experiments to use the minimum number of animals necessary to obtain statistically significant and scientifically valid results.

  • Refinement: All procedures must be refined to minimize any potential pain, suffering, distress, or lasting harm to the animals.[3][4] This includes using appropriate anesthesia and analgesia, establishing humane endpoints, and providing optimal housing and care.

Researchers must also ensure they have the necessary expertise in animal handling and experimental procedures to minimize animal stress.[5]

Q2: My animals are exhibiting signs of distress (e.g., lethargy, weight loss, skin lesions) after this compound administration. What should I do?

A2: This is a critical issue requiring immediate attention.

  • Immediate Veterinary Consultation: Contact the attending veterinarian at your institution immediately. They are trained to assess animal health and can provide guidance on supportive care or humane euthanasia if necessary.

  • Review Humane Endpoints: Your approved animal use protocol should have clearly defined humane endpoints. If an animal meets these criteria, it must be humanely euthanized without delay to prevent further suffering.

  • Dose and Protocol Re-evaluation: The observed distress may be due to the high toxicity of this compound.[2] You may need to consider reducing the dose, altering the administration frequency, or refining the experimental protocol in consultation with your institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

Q3: How do I justify the use of a highly toxic compound like this compound to an ethics committee?

A3: Your justification must be scientifically robust and ethically sound.

  • Scientific Necessity: Clearly articulate why this compound is essential for your research question. Its high and specific binding to the androgen receptor is a common reason for its use in studies aiming to understand AR function without the confounding effects of aromatization.[1]

  • Lack of Alternatives: Provide a thorough review of less toxic alternatives and explain why they are unsuitable for your specific research goals.

  • Pilot Studies: Propose a pilot study with a small number of animals to determine the lowest effective dose with the fewest adverse effects.

  • Comprehensive Monitoring Plan: Detail a rigorous plan for monitoring animal health and welfare throughout the study.

Q4: What are the known adverse effects of this compound in animals that I should monitor for?

A4: this compound is known for its severe hepatotoxicity (liver damage).[2][6] Other potential adverse effects of anabolic-androgenic steroids (AAS) in animal models include:

  • Cardiovascular: Cardiac hypertrophy, dysfunction, and arrhythmias.[7]

  • Behavioral: Increased aggression.[1][8][9]

  • Reproductive: Testicular atrophy, altered sexual behavior, and virilization in females.

  • Renal and Hepatic: Evidence of kidney and liver damage.

  • General: Lethargy, weight loss, and changes in appetite.

Quantitative Data on Anabolic-Androgenic Steroid Effects in Animal Models

The following tables summarize quantitative data from studies on anabolic-androgenic steroids. It is important to note that specific data for this compound is limited due to its high toxicity and non-marketed status. The data presented here is from studies on other AAS and serves as a reference for potential effects.

Table 1: Effects of Methyltestosterone on Liver Pathology in BALB/c Mice (10-month oral administration of 5 mg/kg body weight)

SexPathological FindingIncidenceSeverity
MaleHepatocellular Dysplasia78/7855 severe, 23 moderate
Microscopic Hepatocytic Nodules6/78-
Hepatocellular Carcinoma1/78-
FemaleHepatocellular Dysplasia71/718 severe, 48 moderate, 15 mild
Microscopic Hepatocytic Nodules7/71-

Data adapted from Taylor W, Snowball S, Lesna M. The Effects of Long-Term Administration of Methyltestosterone on the Development of Liver Lesions in BALB/c Mice. J Pathol. 1984 Jul;143(3):211-8.[4]

Table 2: Behavioral Effects of Anabolic-Androgenic Steroid (AAS) Cocktail in Adolescent and Adult Male Syrian Hamsters

Age GroupTreatmentMean Flank Glands Area (mm²) (± SEM)Mean Number of Attacks (± SEM)
AdolescentVehicle3.5 ± 0.51.2 ± 0.5
AAS Cocktail10.2 ± 1.14.8 ± 1.1
AdultVehicle12.5 ± 1.22.5 ± 0.8
AAS Cocktail15.1 ± 1.53.2 ± 0.9

*AAS cocktail: testosterone cypionate (2 mg/kg), nandrolone decanoate (2 mg/kg), and boldenone undecylenate (1 mg/kg) daily for 14 days. Data adapted from Grimes JM, Melloni RH Jr. Anabolic androgenic steroids differentially affect social behaviors in adolescent and adult male Syrian hamsters. Horm Behav. 2006 Aug;50(2):299-305.[9]

Experimental Protocols

The following are generalized protocols. All procedures must be approved by the relevant institutional ethics committee (e.g., IACUC) before implementation.

Protocol 1: Preparation and Administration of this compound in Rodents
  • Materials:

    • This compound powder

    • Vehicle (e.g., sterile sesame oil, propylene glycol, or ethanol/saline solution)

    • Sterile vials

    • Vortex mixer

    • Syringes and needles appropriate for the route of administration and animal size

  • Preparation (Aseptic Technique Recommended):

    • Calculate the required concentration of this compound based on the desired dosage (mg/kg) and the average weight of the animals.

    • In a sterile vial, dissolve the this compound powder in the chosen vehicle. Gentle warming and vortexing may be necessary to ensure complete dissolution.

    • Prepare fresh solutions regularly and store them as recommended by the manufacturer, protected from light.

  • Administration:

    • Subcutaneous (s.c.) Injection:

      • Gently restrain the animal.

      • Lift a fold of skin, typically between the shoulder blades.

      • Insert the needle into the tented skin, parallel to the body, and inject the solution.

      • Withdraw the needle and gently massage the injection site.

    • Oral Gavage:

      • This route requires specific training to avoid injury to the animal.

      • Use a proper-sized, ball-tipped gavage needle.

      • Gently insert the needle into the esophagus and deliver the solution directly into the stomach.

    • Record Keeping: Meticulously record the date, time, dose, and route of administration for each animal.

Protocol 2: Animal Monitoring
  • Frequency: Animals should be monitored at least once daily. For the first few days after the initial administration and after any dose changes, more frequent monitoring (e.g., twice daily) is recommended.

  • Parameters to Monitor:

    • General Health: Appearance (posture, fur condition), activity level, and signs of pain or distress (e.g., hunched posture, piloerection, vocalization).

    • Body Weight: Measure and record body weight at least twice a week to detect any significant weight loss.

    • Food and Water Intake: Monitor for any significant changes.

    • Injection/Gavage Site: Check for any signs of inflammation, infection, or injury.

    • Behavioral Changes: Observe for any changes in social interaction, including increased aggression.

    • Clinical Signs: Be vigilant for signs of toxicity, such as jaundice (yellowing of the skin or eyes), abdominal swelling, or changes in urine or feces.

  • Documentation: Maintain detailed records of all observations for each animal.

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical androgen receptor signaling pathway, which is activated by this compound.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methyl This compound AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) Methyl->AR_complex Binds to AR AR_active Activated AR AR_complex->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Synthesis\n(e.g., muscle growth, cellular proliferation) Protein Synthesis (e.g., muscle growth, cellular proliferation) mRNA->Protein Synthesis\n(e.g., muscle growth, cellular proliferation)

Caption: Classical androgen receptor signaling pathway activated by this compound.

Experimental Workflow for this compound Study

This diagram outlines a typical experimental workflow for an animal study involving this compound.

ExperimentalWorkflow start Ethical Review & Approval (IACUC/Ethics Committee) procurement Animal Procurement & Acclimatization start->procurement randomization Randomization into Treatment & Control Groups procurement->randomization baseline Baseline Data Collection (e.g., weight, behavior) randomization->baseline treatment This compound or Vehicle Administration baseline->treatment monitoring Daily Animal Monitoring (Health & Welfare) treatment->monitoring data_collection Endpoint Data Collection (e.g., tissue samples, behavioral tests) monitoring->data_collection euthanasia Humane Euthanasia data_collection->euthanasia analysis Data Analysis & Interpretation euthanasia->analysis reporting Reporting & Publication analysis->reporting

Caption: A standard workflow for conducting animal studies with this compound.

Logical Relationships of Ethical Considerations

This diagram illustrates the interconnectedness of key ethical principles in animal research.

Caption: Interrelationship of core ethical principles in animal research.

References

Validation & Comparative

A Comparative Analysis of Methyltrienolone and Dihydrotestosterone Binding Kinetics to the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding kinetics of methyltrienolone (a synthetic androgen, also known as R1881) and dihydrotestosterone (DHT), the primary endogenous ligand for the androgen receptor (AR). Understanding the distinct interaction of these compounds with the AR is crucial for research in endocrinology, oncology, and the development of novel therapeutics targeting androgen signaling pathways. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological and experimental processes.

Quantitative Binding Kinetics

The binding of a ligand to its receptor is characterized by several kinetic parameters, including the equilibrium dissociation constant (Kd), the association rate constant (kon), and the dissociation rate constant (koff). The Kd reflects the affinity of the ligand for the receptor, with a lower Kd value indicating a higher affinity. The kon describes the rate at which the ligand binds to the receptor, while the koff represents the rate at which the ligand-receptor complex dissociates.

The following table summarizes the experimentally determined binding kinetics of this compound and DHT to the androgen receptor from various studies.

ParameterThis compound (R1881)Dihydrotestosterone (DHT)Cell/Tissue SystemReference
Kd (nM) 0.56 ± 0.060.72 ± 0.11Human genital skin fibroblasts
Kd (nM) ~0.3~0.3Rat prostatic cytosol (in vitro)[1]
Kd (nM) 33-Male rat liver cytosol
Dissociation t1/2 (h) 68111Human genital skin fibroblasts[2]
Dissociation Rate Faster than DHTSlower than R1881Rat prostatic cytosol (in vitro)[1]
Dissociation Rate Similar to DHTSimilar to R1881Recombinantly expressed AR[3]
Association Constants Similar to DHTSimilar to this compoundRat vastus and levator ani bulbocavernosus complex[4]
Dissociation Rate Constant (koff) (min⁻¹) -11.6 x 10⁻³ (in a form of partial androgen resistance)Cultured genital skin fibroblasts[5]

Note: The dissociation half-life (t1/2) is inversely proportional to the dissociation rate constant (koff), where t1/2 = ln(2)/koff. While direct association rate constants (kon) are not consistently reported across studies, the equilibrium dissociation constant (Kd) is defined as koff/kon. Therefore, with known Kd and koff values, an estimation of kon can be derived. The available data suggests that while both ligands exhibit high affinity for the androgen receptor, DHT generally forms a more stable complex, as indicated by its longer dissociation half-life.[2]

Experimental Protocols

The determination of binding kinetics for this compound and DHT to the androgen receptor predominantly relies on competitive ligand binding assays. These assays are fundamental in pharmacology and biochemistry for characterizing the interaction between a receptor and its ligands.

Competitive Radioligand Binding Assay

This is a common method used to determine the binding affinity (Ki or IC50, which can be related to Kd) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the relative binding affinity of unlabeled this compound and DHT for the androgen receptor.

Materials:

  • Receptor Source: Cytosol preparations from androgen target tissues (e.g., rat prostate) or cells expressing the androgen receptor (e.g., human genital skin fibroblasts).[2][1]

  • Radioligand: A radiolabeled form of a high-affinity androgen, typically [³H]-methyltrienolone (R1881), is used due to its high specific activity and metabolic stability.[6][7]

  • Competitors: Unlabeled this compound and dihydrotestosterone of high purity.

  • Assay Buffer: A suitable buffer to maintain the stability and function of the receptor (e.g., Tris-HCl buffer with additives like dithiothreitol and glycerol).

  • Separation Method: A method to separate receptor-bound from unbound radioligand, such as dextran-coated charcoal adsorption, hydroxylapatite precipitation, or filtration through glass fiber filters.

  • Scintillation Counter: To quantify the radioactivity of the receptor-bound ligand.

Procedure:

  • Preparation of Receptor: The androgen target tissue is homogenized, and the cytosol fraction containing the androgen receptor is isolated by ultracentrifugation.

  • Incubation: A constant concentration of the radioligand ([³H]-R1881) and the receptor preparation are incubated with increasing concentrations of the unlabeled competitor (either this compound or DHT). A control incubation with only the radioligand and receptor (total binding) and another with an excess of unlabeled ligand (non-specific binding) are also included.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 4°C overnight) to reach binding equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand using one of the methods mentioned above.

  • Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. This sigmoidal curve is then used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

The binding of an androgen, such as DHT or this compound, to the androgen receptor initiates a cascade of molecular events that ultimately leads to changes in gene expression.

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Androgen (DHT or this compound) AR_complex AR-HSP Complex Ligand->AR_complex Binding AR_ligand Activated AR AR_complex->AR_ligand HSP Dissociation Dimerization AR Dimer AR_ligand->Dimerization Dimerization ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binding Transcription Gene Transcription ARE->Transcription Recruitment of Co-regulators mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: Canonical androgen receptor signaling pathway.

Experimental Workflow: Competitive Ligand Binding Assay

The following diagram illustrates the key steps involved in a competitive ligand binding assay to determine the binding kinetics of this compound and DHT.

Ligand_Binding_Assay cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Prep Receptor Source Preparation (e.g., Prostate Cytosol) Incubation Incubate Receptor, Radioligand, and varying concentrations of Competitor Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-R1881) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (Unlabeled DHT or R1881) Competitor_Prep->Incubation Separation Separate Bound from Free Radioligand (e.g., Charcoal Adsorption) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Calculate Specific Binding Quantification->Analysis IC50 Determine IC50 from Competition Curve Analysis->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow of a competitive ligand binding assay.

References

A Comparative Guide to Scatchard Analysis of Methyltrienolone Binding Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding kinetics of synthetic androgens like methyltrienolone (R1881) to the androgen receptor (AR) is crucial for drug design and development. This guide provides a comparative analysis of this compound binding data derived from Scatchard analysis, alongside alternative analytical methods. Detailed experimental protocols and visual representations of the underlying biological and analytical processes are included to offer a comprehensive resource.

Quantitative Comparison of this compound Binding Affinity

This compound is a potent synthetic androgen known for its high affinity for the androgen receptor.[1] However, it's important to note that it can also bind to other steroid receptors, such as the progesterone and glucocorticoid receptors.[2][3][4][5] The following tables summarize key binding parameters (dissociation constant, Kd, and maximum binding capacity, Bmax) for this compound across different biological systems, as determined by Scatchard analysis.

Table 1: Scatchard Analysis Data for this compound (R1881) Binding to Androgen Receptors

Biological SystemKd (nM)Bmax (fmol/mg protein)Key ConsiderationsReference(s)
Male Rat Liver Cytosol2.3 ± 0.4118.8 ± 3.3---[6]
Male Rat Liver Cytosol3335.5---[3]
Male Rat Liver Cytosol (with Triamcinolone Acetonide)2526.3Triamcinolone acetonide used to block glucocorticoid receptor binding.[3]
Human Hypertrophic Prostate Cytosol0.9 ± 0.245.8 ± 4.7---[7]
Human Breast Cancer Cytosol (AR positive)2.1517 - 210 (mean 68)R5020 used to saturate progestogen receptor sites.[4]
Human Genital Skin Fibroblasts0.56 ± 0.06758 ± 50 (mol x 10-18/µg DNA)---[8]
DDT1MF-2 Smooth Muscle Tumor Cells0.56.0 - 12.2 (fmol/µg DNA)Receptor levels increased after incubation with this compound.[9]

Table 2: Comparison of this compound (R1881) and Dihydrotestosterone (DHT) Binding in Human Genital Skin Fibroblasts

LigandKd (nM)Bmax (mol x 10-18/µg DNA)Relative Binding AffinityDissociation Rate (t1/2)Reference(s)
This compound (R1881)0.56 ± 0.06758 ± 501.5 - 2.0 fold higher than DHT68 hours[8]
Dihydrotestosterone (DHT)0.72 ± 0.11627 ± 103-111 hours[8]

Experimental Protocols

A standardized protocol for determining the binding affinity of this compound using a competitive binding assay and subsequent Scatchard analysis is outlined below.

1. Cytosol Preparation:

  • Tissues are minced and homogenized in a cold buffer (e.g., Tris-EDTA-dithiothreitol buffer).

  • The homogenate is centrifuged at high speed (e.g., 100,000 x g) to obtain the supernatant, which is the cytosol fraction containing the soluble receptors.[10]

2. Competitive Binding Assay:

  • A constant concentration of radiolabeled this compound (e.g., [3H]R1881) is incubated with aliquots of the cytosol.

  • Increasing concentrations of unlabeled this compound or other competing ligands are added to displace the radiolabeled ligand from the receptor.

  • To account for non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled ligand.[10]

  • In tissues with significant glucocorticoid receptor presence, a glucocorticoid like triamcinolone acetonide can be added to block [3H]R1881 binding to these receptors.[3] Similarly, to distinguish between androgen and progesterone receptor binding, specific competitors can be utilized.[4]

3. Separation of Bound and Unbound Ligand:

  • At equilibrium, the unbound ligand is removed. Common methods include dextran-coated charcoal adsorption or ammonium sulfate precipitation.[10]

4. Quantification and Data Analysis:

  • The radioactivity of the bound fraction is measured using liquid scintillation counting.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is then plotted using the Scatchard transformation, where the ratio of bound to free ligand (B/F) is plotted against the concentration of bound ligand (B). The Kd is derived from the negative reciprocal of the slope, and the Bmax is determined from the x-intercept.[11][12]

Methodological Comparison: Scatchard Analysis vs. Non-Linear Regression

While historically prevalent, Scatchard analysis has limitations. The transformation of data can distort experimental error, potentially leading to inaccurate estimations of Kd and Bmax.[11][13] Modern computational methods offer more robust alternatives.

Table 3: Comparison of Binding Data Analysis Methods

MethodAdvantagesDisadvantages
Scatchard Analysis - Simple graphical representation.[11]- Historically widely used and understood.[12]- Can distort experimental error.[11][13]- Prone to inaccuracies, especially with complex binding patterns.[14]
Non-Linear Regression - Provides more accurate and direct fitting of binding data to the hyperbolic binding isotherm.[11][15]- Statistically more robust.- Requires specialized software.

Below is a logical workflow comparing the data analysis steps for both methods.

cluster_0 Data Acquisition cluster_1 Scatchard Analysis cluster_2 Non-Linear Regression Data Binding Data (Bound vs. Free Ligand) Transform Transform Data (B/F vs. B) Data->Transform NonLinear Directly Fit to Hyperbolic Equation Data->NonLinear Linear Linear Regression Transform->Linear Scatchard_Params Calculate Kd and Bmax from slope and intercept Linear->Scatchard_Params NL_Params Directly Obtain Kd and Bmax NonLinear->NL_Params

Caption: Workflow comparing Scatchard analysis and non-linear regression for binding data.

Androgen Receptor Signaling Pathway

This compound, as an androgen, exerts its biological effects through the androgen receptor signaling pathway. The following diagram illustrates the key steps in this pathway.

cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R1881 This compound (R1881) AR_R1881 AR-R1881 Complex R1881->AR_R1881 binds AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP bound to HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR_R1881 HSPs dissociate AR_R1881_dimer Dimerized AR-R1881 AR_R1881->AR_R1881_dimer dimerizes AR_R1881->AR_R1881_dimer translocates to nucleus ARE Androgen Response Element (ARE) AR_R1881_dimer->ARE binds to Transcription Gene Transcription ARE->Transcription initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein translation Response Cellular Response Protein->Response

Caption: Simplified androgen receptor signaling pathway initiated by this compound.

References

A Comparative Guide to Validating Androgen Receptor Expression Using R1881 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methyltrienolone (R1881), a synthetic androgen, with other common alternatives for the validation of Androgen Receptor (AR) expression and activity. Supporting experimental data, detailed protocols, and pathway visualizations are included to assist researchers in selecting the most appropriate ligand for their specific experimental needs.

Introduction to Androgen Receptor Validation

The Androgen Receptor (AR) is a crucial therapeutic target in prostate cancer and is implicated in various other physiological and pathological processes. Validating AR expression and function is fundamental for basic research and drug development. R1881, a potent synthetic androgen, has been widely used for this purpose due to its high affinity for the AR and resistance to metabolic degradation. However, a comprehensive understanding of its performance compared to natural androgens and other synthetic ligands is essential for robust experimental design.

Comparison of R1881 and Alternative Androgens

The choice of androgen for AR validation can significantly impact experimental outcomes. This section compares R1881 with key alternatives, highlighting their respective advantages and disadvantages.

Ligand Properties and Binding Affinities

The affinity of a ligand for the AR is a critical parameter. The following table summarizes the binding characteristics of R1881 and other common androgens.

LigandTypeRelative Binding Affinity (RBA) vs. R1881Dissociation Constant (Kd) (nM)Key Characteristics
R1881 (this compound) Synthetic100%~0.2-1.0High affinity, metabolically stable, but can also bind to progesterone and glucocorticoid receptors.[1]
Dihydrotestosterone (DHT) Natural~58-85%~0.2-0.7The most potent natural androgen, but susceptible to metabolism.[2][3]
Testosterone Natural~7-10%~1.0-2.0Major circulating androgen, serves as a precursor to DHT, lower affinity than DHT.[3]
Mibolerone SyntheticHighNot consistently reportedNon-metabolizable androgen used to induce AR expression.[4]
Functional Comparison in Cellular Assays

The biological response to different androgens can vary. The table below compares the effects of R1881 and DHT on AR-mediated cellular processes.

ParameterR1881Dihydrotestosterone (DHT)
AR Protein Stabilization Effective at stabilizing AR protein at concentrations from 1 to 100 nM.[5]Significant stabilizing effect primarily observed at higher concentrations (e.g., 100 nM).[5]
Induction of AR Target Genes Potent inducer of AR target genes like PSA and TMPRSS2, with activity plateauing around 1 nM.[6]Induces AR target genes, with a synergistic effect on AR activity observed with EGF.[7]
AR Nuclear Translocation Induces rapid nuclear translocation of AR.[6]Promotes nuclear translocation of AR.
Cell Proliferation 1 nM R1881 can be as effective as 100 nM DHT in inducing LNCaP cell proliferation.[5]Induces proliferation of androgen-dependent cells.

Experimental Protocols for AR Validation

Detailed and reproducible protocols are critical for validating AR expression and function. This section provides methodologies for key experiments.

Competitive Ligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]R1881) for binding to the AR.

Materials:

  • AR-positive cell or tissue lysates

  • [³H]R1881 (radiolabeled ligand)

  • Unlabeled R1881 (for determining non-specific binding)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl with protease inhibitors)

  • Dextran-coated charcoal or hydroxylapatite for separation of bound and free ligand

  • Scintillation counter

Procedure:

  • Prepare cell or tissue lysates containing the AR.

  • Incubate a constant concentration of [³H]R1881 with the lysate in the presence of increasing concentrations of the unlabeled test compound.

  • A parallel incubation with a high concentration of unlabeled R1881 is performed to determine non-specific binding.

  • After incubation (e.g., 18-24 hours at 4°C), separate the bound from the free radioligand using dextran-coated charcoal or hydroxylapatite.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

Western Blotting for AR Protein Expression

This technique is used to quantify the total amount of AR protein in cell or tissue samples.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibody against AR

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for AR overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence for AR Nuclear Translocation

This method visualizes the subcellular localization of AR in response to androgen treatment.

Materials:

  • Cells grown on coverslips

  • Androgen (e.g., R1881 or DHT)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against AR

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells with the desired androgen for a specific time.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding with BSA.

  • Incubate with the primary AR antibody.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of translocation.

Quantitative PCR (qPCR) for AR Target Gene Expression

This technique measures the transcriptional activity of AR by quantifying the mRNA levels of its target genes (e.g., PSA, TMPRSS2).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for AR target genes and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Treat cells with the androgen of interest.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to an untreated control.

Visualizing AR Signaling and Experimental Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in AR validation.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., R1881, DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR AR AR_complex->AR Dissociation HSP HSPs AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Initiates

Caption: Androgen Receptor signaling pathway upon ligand binding.

Experimental_Workflow start Start: AR-positive Cells treatment Androgen Treatment (R1881 or Alternative) start->treatment binding Ligand Binding Assay treatment->binding western Western Blot (AR Protein Level) treatment->western if_exp Immunofluorescence (Nuclear Translocation) treatment->if_exp qpcr qPCR (Target Gene Expression) treatment->qpcr analysis Data Analysis & Comparison binding->analysis western->analysis if_exp->analysis qpcr->analysis

Caption: General workflow for validating AR expression and activity.

Conclusion

Both the synthetic androgen R1881 and natural androgens like DHT are valuable tools for validating AR expression and function. R1881 offers the advantages of high affinity and metabolic stability, making it a reliable choice for many in vitro assays. However, its potential off-target effects on other steroid receptors should be considered. DHT, as the most potent natural ligand, provides a more physiologically relevant context, though its metabolism can be a confounding factor in some experimental systems. The selection of the appropriate androgen should be based on the specific research question, the experimental model, and a thorough understanding of the ligand's properties. The protocols and comparative data provided in this guide aim to facilitate informed decision-making for researchers in the field.

References

A Comparative Guide to Methyltrienolone and Testosterone in Androgen Receptor Activation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methyltrienolone (also known as R1881) and testosterone in the context of androgen receptor (AR) activation assays. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate compound for their in vitro studies.

Introduction

Testosterone is the primary endogenous androgen, playing a crucial role in male reproductive development and maintenance of secondary sexual characteristics. This compound is a potent, synthetic, non-aromatizable androgen. Due to its high affinity for the androgen receptor and metabolic stability, it is frequently used as a reference compound in AR-related research. This guide will delve into a quantitative and qualitative comparison of these two androgens, focusing on their performance in AR activation assays.

Quantitative Comparison of AR Activation

CompoundRelative Binding Affinity (RBA)Potency (AR Activation)Key Characteristics
This compound (R1881) Higher than testosterone and even dihydrotestosterone (DHT)[1].More potent than testosterone. Significant AR activation observed at lower concentrations (in the 0.1 to 1 nM range)[2].Not metabolized in vivo, providing stable concentrations in assays[3]. Can also bind to progesterone and glucocorticoid receptors, potentially requiring the use of blocking agents[3].
Testosterone Lower than this compound.Less potent than this compound. Requires higher concentrations (around 5 to 10 nM) to achieve similar levels of AR stabilization and activation as this compound[2].Can be metabolized in cell culture, which may affect its effective concentration over time.

Androgen Receptor Signaling Pathway

The activation of the androgen receptor by both testosterone and this compound follows a well-established signaling cascade. The binding of the ligand to the AR in the cytoplasm initiates a conformational change, leading to the dissociation of heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Androgen (Testosterone or This compound) AR_HSP AR-HSP Complex Ligand->AR_HSP Binding AR_Ligand_cyto AR-Ligand Complex AR_HSP->AR_Ligand_cyto HSP Dissociation AR_Ligand_nuc AR-Ligand Complex AR_Ligand_cyto->AR_Ligand_nuc Nuclear Translocation Dimer AR Dimer AR_Ligand_nuc->Dimer Dimerization ARE Androgen Response Element (ARE) Dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription Modulation

Androgen Receptor Signaling Pathway

Experimental Protocols: A Typical AR Activation Assay

A common method to assess AR activation is the luciferase reporter gene assay. The following protocol outlines the key steps involved.

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding (e.g., PC-3, LNCaP, HEK293) B 2. Transfection - AR Expression Vector - ARE-Luciferase Reporter Vector A->B C 3. Ligand Treatment (Varying concentrations of This compound or Testosterone) B->C D 4. Incubation (Typically 24-48 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase Assay (Addition of Luciferin substrate) E->F G 7. Luminescence Measurement F->G H 8. Data Analysis (Dose-response curves, EC50, Emax) G->H

AR Activation Assay Workflow
Detailed Methodologies

  • Cell Culture and Seeding :

    • Prostate cancer cell lines such as PC-3 (AR-negative, requiring co-transfection of an AR expression vector) or LNCaP (AR-positive) are commonly used. Human Embryonic Kidney 293 (HEK293) cells are also a suitable host for transient transfection assays.

    • Cells are seeded in appropriate multi-well plates and allowed to adhere overnight.

  • Transfection :

    • For AR-negative cells, co-transfection of a human AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (containing AREs) is performed.

    • Various transfection reagents can be utilized, following the manufacturer's instructions.

  • Ligand Treatment :

    • After a post-transfection incubation period (typically 24 hours), the cell culture medium is replaced with a medium containing various concentrations of this compound or testosterone.

    • A vehicle control (e.g., DMSO or ethanol) is also included.

  • Incubation :

    • Cells are incubated with the respective ligands for a period of 24 to 48 hours to allow for AR-mediated transcription of the luciferase reporter gene.

  • Cell Lysis :

    • The culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).

    • A lysis buffer is added to each well to disrupt the cell membranes and release the cellular contents, including the expressed luciferase enzyme.

  • Luciferase Assay :

    • The cell lysates are transferred to a luminometer-compatible plate.

    • A luciferase assay reagent containing the substrate luciferin is added to each sample.

  • Luminescence Measurement :

    • The light output, a direct measure of luciferase activity, is quantified using a luminometer.

  • Data Analysis :

    • The relative light units (RLUs) are plotted against the logarithm of the ligand concentration to generate dose-response curves.

    • These curves are then used to determine the EC50 and Emax values for each compound.

Conclusion

Both this compound and testosterone are effective activators of the androgen receptor in in vitro assays. This compound's higher potency and metabolic stability make it an excellent choice as a reference agonist. However, researchers should be mindful of its potential off-target binding to other steroid receptors. Testosterone, as the natural ligand, is indispensable for studies aiming to mimic physiological conditions, although its metabolic conversion in cell culture should be taken into consideration when interpreting results. The choice between these two androgens will ultimately depend on the specific goals and design of the experiment.

References

A Comparative Study of Methyltrienolone and Selective Androgen Receptor Modulators (SARMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the steroidal androgen, methyltrienolone, and several non-steroidal Selective Androgen Receptor Modulators (SARMs). The information presented is intended for an audience of researchers, scientists, and drug development professionals, focusing on experimental data to compare the performance and biological activities of these compounds.

Introduction

This compound (also known as Metribolone or R1881) is a potent, orally active, and non-aromatizable anabolic-androgenic steroid (AAS).[1] It exhibits a very high affinity for the androgen receptor (AR) and has been extensively used as a reference ligand in AR binding assays.[1][2] However, its strong androgenic effects and potential for hepatotoxicity have limited its clinical utility.[1]

Selective Androgen Receptor Modulators (SARMs) are a class of compounds that bind to the AR and exhibit tissue-selective anabolic effects, primarily in muscle and bone, with reduced androgenic effects in tissues like the prostate.[3][4] This tissue selectivity is a key differentiator from traditional AAS and is attributed to several mechanisms, including differential recruitment of co-regulator proteins and activation of distinct downstream signaling pathways.[3][5] This guide will compare this compound with three well-characterized SARMs: Ostarine (MK-2866), Ligandrol (LGD-4033), and RAD140 (Testolone).

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and the selected SARMs, focusing on their binding affinity to the androgen receptor and their anabolic and androgenic activity as determined by the Hershberger assay in rats.

Table 1: Androgen Receptor Binding Affinity
CompoundChemical ClassBinding Affinity (Kd or Ki, nM)Reference
This compound Steroidal AndrogenKd: ~0.9 - 33[6]
Ostarine (MK-2866) Non-steroidal SARMKi: 3.8[7]
Ligandrol (LGD-4033) Non-steroidal SARMHigh Affinity (qualitative)[8]
RAD140 (Testolone) Non-steroidal SARMHigh Affinity (qualitative)[9]

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a lower value indicates a higher affinity.

Table 2: Anabolic and Androgenic Activity (Hershberger Assay in Rats)
CompoundAnabolic Effect (Levator Ani Muscle)Androgenic Effect (Ventral Prostate/Seminal Vesicles)Anabolic/Androgenic RatioReference
This compound Extremely PotentExtremely Potent~1[1]
Ostarine (MK-2866) PotentSignificantly ReducedHigh[7]
Ligandrol (LGD-4033) PotentPartial Agonist ActivityHigh[10]
RAD140 (Testolone) PotentSignificantly Reduced90:1[9][11]

Note: The anabolic/androgenic ratio is a measure of the compound's tissue selectivity. A higher ratio indicates greater selectivity for anabolic effects.

Signaling Pathways

The differential effects of this compound and SARMs can be attributed to their distinct interactions with the androgen receptor and the subsequent activation of downstream signaling pathways.

Classical Androgenic Signaling (this compound)

Steroidal androgens like this compound primarily act through a genomic pathway. Upon binding to the AR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA, leading to the recruitment of co-activator proteins and subsequent transcription of target genes. This pathway is responsible for both the anabolic and androgenic effects of the steroid.[12][13] Steroidal androgens can also induce rapid non-genomic effects through membrane-associated ARs, activating various kinase cascades.[3][14]

Steroidal Androgen Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CellMembrane Cell Membrane MembraneAR Membrane AR This compound->MembraneAR Binds AR_cyto Androgen Receptor (Cytoplasmic) CellMembrane->AR_cyto Diffuses AR_complex AR-Methyltrienolone Complex AR_cyto->AR_complex Binds HSP Heat Shock Proteins HSP->AR_cyto Stabilizes AR_complex->HSP Dissociates Nucleus Nucleus ARE Androgen Response Element (ARE) AR_complex->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits GeneTranscription Gene Transcription Coactivators->GeneTranscription Initiates AnabolicAndrogenic Anabolic & Androgenic Effects GeneTranscription->AnabolicAndrogenic KinaseCascade Kinase Cascades (e.g., Src, ERK) MembraneAR->KinaseCascade Activates NonGenomic Non-Genomic Effects KinaseCascade->NonGenomic

Caption: Classical genomic and non-genomic signaling pathways of this compound.

SARM-Mediated Signaling

SARMs exhibit their tissue selectivity through a more nuanced mechanism. While they also bind to the AR, the conformation of the resulting ligand-receptor complex differs from that induced by steroidal androgens. This altered conformation leads to the differential recruitment of co-regulator proteins. In anabolic tissues like muscle and bone, SARMs tend to recruit co-activators, leading to gene transcription and anabolic effects. Conversely, in androgenic tissues like the prostate, SARMs may recruit co-repressors, leading to a partial agonist or even antagonist effect.[3][15] Furthermore, SARMs and steroidal androgens like DHT have been shown to activate distinct non-genomic signaling pathways. For instance, some SARMs may mediate their effects through Src kinase and MAPK pathways, while DHT primarily utilizes PI3K/Akt and other pathways.[16][17]

SARM Signaling SARM SARM AR Androgen Receptor SARM->AR AR_SARM_complex AR-SARM Complex (Altered Conformation) AR->AR_SARM_complex AnabolicTissue Anabolic Tissue (Muscle, Bone) AndrogenicTissue Androgenic Tissue (Prostate) Coactivators Co-activators AR_SARM_complex->Coactivators Recruits in Anabolic Tissue Corepressors Co-repressors AR_SARM_complex->Corepressors Recruits in Androgenic Tissue NonGenomicSARM Distinct Non-Genomic Pathways (e.g., MAPK) AR_SARM_complex->NonGenomicSARM Activates AnabolicTranscription Anabolic Gene Transcription Coactivators->AnabolicTranscription Promotes ReducedAndrogenic Reduced Androgenic Gene Transcription Corepressors->ReducedAndrogenic Promotes AnabolicEffects Anabolic Effects AnabolicTranscription->AnabolicEffects ReducedAndrogenicEffects Reduced Androgenic Effects ReducedAndrogenic->ReducedAndrogenicEffects

Caption: Differential signaling pathways activated by SARMs leading to tissue selectivity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Competitive Androgen Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.[18][19][20]

Workflow Diagram:

Receptor Binding Assay Workflow Preparation 1. Prepare AR-containing cell lysate or purified receptor Incubation 2. Incubate AR with a fixed concentration of radiolabeled androgen (e.g., [3H]-R1881) and varying concentrations of test compound Preparation->Incubation Separation 3. Separate bound from free radioligand (e.g., via filtration or scintillation proximity assay) Incubation->Separation Quantification 4. Quantify radioactivity of the bound fraction Separation->Quantification Analysis 5. Plot percentage of radioligand displaced vs. test compound concentration to determine IC50 Quantification->Analysis Calculation 6. Calculate Ki value from the IC50 Analysis->Calculation Hershberger Assay Workflow Castration 1. Castrate peripubertal male rats Acclimation 2. Allow for a recovery and acclimation period (e.g., 7 days) Castration->Acclimation Dosing 3. Administer test compound daily for 10 consecutive days Acclimation->Dosing Necropsy 4. Euthanize animals 24 hours after the final dose Dosing->Necropsy Dissection 5. Dissect and weigh androgen-dependent tissues: - Levator ani muscle (anabolic) - Ventral prostate & seminal vesicles (androgenic) Necropsy->Dissection Analysis 6. Compare tissue weights of treated groups to vehicle control and positive control (e.g., testosterone) Dissection->Analysis Reporter Gene Assay Workflow Transfection 1. Co-transfect host cells with an AR expression vector and a reporter vector containing an ARE linked to a reporter gene (e.g., luciferase) Treatment 2. Treat the transfected cells with varying concentrations of the test compound Transfection->Treatment Incubation 3. Incubate for a defined period (e.g., 24 hours) Treatment->Incubation Lysis 4. Lyse the cells to release the reporter enzyme Incubation->Lysis Assay 5. Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) Lysis->Assay Measurement 6. Measure the reporter signal (e.g., luminescence) Assay->Measurement Analysis 7. Plot the reporter signal vs. test compound concentration to determine EC50 Measurement->Analysis

References

A Comparative Analysis of Methyltrienolone Binding to the Androgen Receptor Versus Other Androgens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of methyltrienolone (also known as R1881) to the androgen receptor (AR) relative to other endogenous and synthetic androgens. The data presented is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in endocrinology, pharmacology, and drug development.

This compound, a potent synthetic androgen, is frequently utilized as a reference ligand in competitive binding assays due to its high affinity for the androgen receptor.[1][2] Understanding its binding characteristics in relation to other androgens is crucial for interpreting experimental results and for the development of novel therapeutic agents targeting the AR.

Comparative Binding Affinity Data

The relative binding affinity (RBA) of various androgens to the androgen receptor is a key measure of their potency. In the following table, the RBA of several anabolic-androgenic steroids is presented relative to this compound, which is assigned an RBA of 100. These values were determined through competitive binding assays using [³H]this compound as the radioligand in rat skeletal muscle and prostate tissues.

CompoundRelative Binding Affinity (RBA) in Rat Skeletal MuscleRelative Binding Affinity (RBA) in Rat Prostate
This compound (MT) 100 100
19-Nortestosterone (Nandrolone)>100>100
Methenolone50-10050-100
Testosterone (T)25-5025-50
1α-Methyl-5α-dihydrotestosterone (Mesterolone)8-2525-50
Stanozolol<5<5
Methanedienone<5<5
Fluoxymesterone<5<5
OxymetholoneNot DeterminedNot Determined
EthylestrenolNot DeterminedNot Determined

Data adapted from a study comparing the relative binding affinities of various anabolic-androgenic steroids to the androgen receptor in rat skeletal muscle and prostate.[3][4][5]

Experimental Protocols

The data presented in this guide is primarily derived from competitive radioligand binding assays. These assays are a gold standard for quantifying the affinity of a ligand for its receptor.[6][7]

General Protocol for Competitive Radioligand Binding Assay

This protocol provides a generalized procedure for determining the relative binding affinity of a test compound for the androgen receptor using [³H]this compound as the radioligand.

1. Preparation of Cytosol:

  • Tissue (e.g., rat prostate or skeletal muscle) is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[8]

  • The homogenate is centrifuged at a low speed to remove cellular debris.[8]

  • The resulting supernatant is then ultracentrifuged to pellet the membranes, and the supernatant (cytosol) containing the androgen receptors is collected.

2. Competitive Binding Incubation:

  • A fixed concentration of [³H]this compound is incubated with the cytosol preparation in the presence of increasing concentrations of the unlabeled competitor androgen.

  • To ensure that [³H]this compound binds specifically to the androgen receptor and not to other steroid receptors like the glucocorticoid or progesterone receptor, a high concentration of a non-androgenic steroid, such as triamcinolone acetonide, is often included in the incubation mixture.[9][10][11][12] this compound is known to bind to these receptors as well.[9][10][13]

  • Incubations are typically carried out at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[8]

3. Separation of Bound and Free Radioligand:

  • Following incubation, the receptor-bound [³H]this compound must be separated from the unbound radioligand. A common method is vacuum filtration, where the incubation mixture is passed through a filter that traps the larger receptor-ligand complexes while allowing the free radioligand to pass through.[6][8]

4. Quantification of Binding:

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[8]

  • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of unlabeled this compound) from the total binding.

5. Data Analysis:

  • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation. The relative binding affinity (RBA) is often calculated as (IC₅₀ of reference ligand / IC₅₀ of test compound) x 100.

Visualizing Androgen Receptor Signaling and Experimental Workflow

To better understand the context of this compound binding, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

Caption: Classical androgen receptor signaling pathway.

competitive_binding_assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation_quantification Separation & Quantification Tissue Tissue Sample (e.g., Prostate) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Cytosol Cytosol with AR Centrifugation->Cytosol Incubation_Mix Incubation Cytosol->Incubation_Mix Radioligand [3H]this compound (Fixed Concentration) Radioligand->Incubation_Mix Competitor Unlabeled Androgen (Increasing Concentrations) Competitor->Incubation_Mix Filtration Vacuum Filtration Incubation_Mix->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50/Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

References

Assessing the Specificity of Methyltrienolone for the Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyltrienolone (also known as R1881) is a potent, synthetic androgen frequently utilized in research as a high-affinity ligand for the Androgen Receptor (AR). Its stability and strong binding characteristics make it a valuable tool for AR quantification and competition assays. However, a thorough understanding of its binding specificity is crucial for the accurate interpretation of experimental results. This guide provides a comprehensive comparison of this compound's binding affinity for the AR against other steroid hormone receptors, supported by experimental data and detailed methodologies.

Comparative Binding Affinity of this compound

This compound exhibits a high affinity and specificity for the androgen receptor. Its binding affinity is reportedly 1.5 to 2 times higher than that of the endogenous androgen, dihydrotestosterone (DHT).[1] While it is a potent AR agonist, this compound is not without off-target effects, demonstrating notable cross-reactivity with several other steroid hormone receptors, particularly the progesterone (PR) and glucocorticoid (GR) receptors.[2][3] It has also been identified as a potent antagonist of the mineralocorticoid receptor (MR). The following tables summarize the quantitative data on the binding affinity of this compound and other representative steroids for the major steroid hormone receptors.

Table 1: Dissociation Constants (Kd) of Steroids for Various Receptors

SteroidAndrogen Receptor (AR)Progesterone Receptor (PR)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)Estrogen Receptor (ER)
This compound (R1881) 0.56 ± 0.06 nM [1]High Affinity[3]Binds GR[2]Potent AntagonistNo significant binding reported
Dihydrotestosterone (DHT)0.72 ± 0.11 nM[1]Low AffinityLow AffinityLow AffinityNo Affinity
TestosteroneLower than DHTLow AffinityLow AffinityLow AffinityCan be aromatized to estradiol
ProgesteroneLow AffinityHigh AffinityBinds GRBinds MRLow Affinity
DexamethasoneNo AffinityLow AffinityHigh AffinityLow AffinityNo Affinity
AldosteroneLow AffinityLow AffinityLow AffinityHigh AffinityNo Affinity

Note: A lower Kd value indicates a higher binding affinity.

Table 2: Relative Binding Affinity (RBA) of Various Steroids for the Androgen Receptor

CompoundRelative Binding Affinity (%)
This compound (R1881) 100
Dihydrotestosterone (DHT)50 - 67[1]
Testosterone~30
Progesterone<1
Dexamethasone<0.1
Estradiol<0.1

Note: RBA is expressed relative to this compound (set at 100%).

Experimental Protocols

The determination of binding specificity and affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Protocol: Competitive Radioligand Binding Assay for Androgen Receptor Specificity

1. Preparation of Receptor Source:

  • Utilize cytosol extracts from tissues known to express high levels of the target receptors (e.g., rat prostate for AR, rabbit uterus for PR, rat liver for GR).

  • Alternatively, use cell lines engineered to overexpress a specific steroid hormone receptor.

  • Homogenize the tissue or cells in an appropriate buffer (e.g., Tris-HCl with protease inhibitors) and centrifuge to obtain the cytosolic fraction.

2. Radioligand and Competitors:

  • Use a radiolabeled ligand with high affinity for the receptor of interest (e.g., [³H]-methyltrienolone for the AR).

  • Prepare a series of dilutions of unlabeled this compound and other steroids (e.g., DHT, progesterone, dexamethasone, aldosterone, estradiol) to serve as competitors.

3. Binding Assay:

  • In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor steroids.

  • Include control wells with only the radioligand and receptor (total binding) and wells with the radioligand, receptor, and a large excess of the unlabeled homologous ligand (non-specific binding).

  • Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

4. Separation of Bound and Free Ligand:

  • Separate the receptor-bound radioligand from the free radioligand. Common methods include:

    • Dextran-coated charcoal (DCC) adsorption: DCC adsorbs free radioligand, while the larger receptor-ligand complexes remain in the supernatant after centrifugation.

    • Filter binding assay: The reaction mixture is passed through a filter that traps the receptor-ligand complexes.

5. Quantification and Data Analysis:

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Receptor Receptor Source (e.g., Prostate Cytosol) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand [³H]-Methyltrienolone Radioligand->Incubation Competitors Unlabeled Steroids (this compound, DHT, etc.) Competitors->Incubation Separation Separation of Bound and Free Ligand (e.g., DCC or Filtration) Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50, Ki Determination) Quantification->Analysis

Competitive Radioligand Binding Assay Workflow.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen HSP Dissociation Dimerization Dimerization AR_Androgen->Dimerization Translocation ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Androgen Receptor Signaling Pathway.

Conclusion

This compound is a highly specific ligand for the androgen receptor, exhibiting a greater binding affinity than the endogenous androgen DHT.[1] This property, combined with its metabolic stability, makes it an invaluable tool in androgen-related research. However, researchers must remain cognizant of its cross-reactivity with the progesterone and glucocorticoid receptors, as well as its antagonistic effects on the mineralocorticoid receptor.[2][3] When designing experiments, it is imperative to account for these off-target interactions, for instance, by using blocking agents for other receptors to ensure that the observed effects are indeed mediated by the androgen receptor. The provided experimental protocol offers a robust framework for independently verifying the binding specificity of this compound and other novel compounds.

References

A Comparative Guide to Methyltrienolone Binding: An In Silico and In Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methyltrienolone's binding characteristics to the androgen receptor (AR), drawing upon both experimental data and computational docking methodologies. This compound, a potent synthetic androgen, is a valuable tool in research due to its high affinity and specificity for the AR. Understanding its binding profile in comparison to endogenous androgens like dihydrotestosterone (DHT) and testosterone is crucial for the development of novel therapeutics targeting the androgen signaling pathway.

Data Presentation: Experimental Binding Affinity

The following table summarizes the experimentally determined binding affinities of this compound and other androgens to the androgen receptor. Lower dissociation constant (Kd) and inhibition constant (Ki) values indicate stronger binding affinity.

CompoundDissociation Constant (Kd) (nM)Inhibition Constant (Ki) (nM)Relative Binding Affinity vs. DHT
This compound (R1881) 0.56 ± 0.060.091.5 - 2.0 fold higher
Dihydrotestosterone (DHT) 0.72 ± 0.1161
Testosterone ~2-550Lower than DHT

Note: The exact Kd and Ki values can vary between studies depending on the experimental conditions and tissue/cell types used.

Experimental and Computational Methodologies

A thorough understanding of the methodologies used to determine binding affinity is essential for interpreting the data accurately. Below are detailed protocols for both a common experimental binding assay and a standard computational docking procedure.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the relative binding affinity of a test compound (e.g., this compound) for the androgen receptor. The assay measures the ability of the test compound to displace a radiolabeled androgen, typically [3H]-methyltrienolone ([3H]-R1881), from the receptor.

Materials:

  • Rat ventral prostate tissue (source of androgen receptor)

  • [3H]-Methyltrienolone (radioligand)

  • Unlabeled this compound (for standard curve)

  • Test compounds (e.g., DHT, testosterone)

  • Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cytosol Preparation: Homogenize rat ventral prostate tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed to pellet cellular debris and obtain the supernatant (cytosol) containing the androgen receptor.

  • Incubation: In a series of tubes, incubate the cytosol preparation with a fixed concentration of [3H]-methyltrienolone.

  • Competition: To different sets of tubes, add increasing concentrations of either unlabeled this compound (for the standard curve) or the test compounds. Include a control set with no unlabeled competitor (total binding) and a set with a large excess of unlabeled this compound to determine non-specific binding.

  • Separation of Bound and Free Ligand: After incubation, separate the receptor-bound [3H]-methyltrienolone from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Scintillation Counting: Add the supernatant (containing the bound radioligand) to a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Computational Protocol: Molecular Docking of Androgens to the Androgen Receptor

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This protocol provides a general workflow for docking this compound and other androgens to the ligand-binding domain (LBD) of the androgen receptor using software like AutoDock Vina.

Software:

  • Molecular graphics viewer (e.g., PyMOL, Chimera)

  • AutoDock Tools (for preparing receptor and ligand files)

  • AutoDock Vina (for performing the docking simulation)

Procedure:

  • Receptor Preparation:

    • Obtain the 3D structure of the androgen receptor LBD from the Protein Data Bank (PDB).

    • Using a molecular graphics viewer, remove any co-crystallized ligands, water molecules, and other non-receptor atoms.

    • Use AutoDock Tools to add polar hydrogens and assign partial charges to the receptor atoms. Save the prepared receptor in the PDBQT file format.

  • Ligand Preparation:

    • Obtain the 3D structures of the ligands (this compound, DHT, testosterone) from a database like PubChem.

    • Use AutoDock Tools to assign rotatable bonds and save the ligands in the PDBQT file format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the binding site of the androgen receptor. The coordinates of the co-crystallized ligand can be used as a reference to center the grid box.

  • Docking Simulation:

    • Run the AutoDock Vina simulation, providing the prepared receptor and ligand files, and the grid box parameters as input. Vina will explore different conformations and orientations of the ligand within the binding site and calculate the binding affinity (in kcal/mol) for each pose.

  • Analysis of Results:

    • Analyze the output from Vina, which will include the binding energy and the coordinates of the docked poses. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the docked poses in a molecular graphics viewer to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor's binding pocket.

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the androgen receptor upon binding to an agonist like this compound.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound) AR_complex AR-HSP Complex (Inactive) Androgen->AR_complex Binding AR AR AR_complex->AR Dissociation HSP HSP AR_dimer AR Dimer AR->AR_dimer Dimerization AR->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Activation

Caption: Androgen Receptor Signaling Pathway.

Computational Docking Workflow

This diagram outlines the key steps involved in a typical computational docking experiment to compare the binding of different ligands to a target receptor.

DockingWorkflow cluster_preparation Preparation cluster_simulation Simulation cluster_analysis Analysis ReceptorPrep Receptor Preparation (PDBQT) GridBox Grid Box Definition ReceptorPrep->GridBox LigandPrep Ligand Preparation (PDBQT) Docking Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking GridBox->Docking Results Docking Results (Binding Energy & Poses) Docking->Results Visualization Visualization & Interaction Analysis Results->Visualization

Caption: Computational Docking Workflow.

A Researcher's Guide to the Validation of a Novel Androgen Receptor Assay Using Methyltrienolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of androgen receptor (AR) activity is critical for the discovery and development of novel therapeutics targeting androgen-driven diseases, including prostate cancer. This guide provides a comprehensive comparison of a hypothetical novel AR assay, "Novel Assay X," with established methodologies, using the potent synthetic androgen methyltrienolone (R1881) as the reference ligand. We present supporting data, detailed experimental protocols, and clear visual workflows to aid researchers in validating and implementing new AR screening technologies.

Introduction to Androgen Receptor Assays and this compound

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and regulates gene expression.[1] Dysregulation of AR signaling is a key driver in prostate cancer progression.[2][3] Consequently, assays that can precisely quantify AR activation and inhibition are indispensable tools in drug discovery.

This compound (R1881) is a high-affinity, non-metabolizable synthetic androgen.[4][5] Its stability and potent binding make it an ideal tool for AR assays, particularly in competitive binding studies where it serves as a reliable tracer.[4][6] However, researchers must be aware that R1881 can also bind to progesterone and glucocorticoid receptors, potentially leading to an overestimation of AR activity.[7][8] This cross-reactivity can be mitigated by using blocking agents like triamcinolone acetonide.[7][9]

Core Signaling Pathway: Androgen Receptor Activation

The binding of an androgen, such as this compound, to the AR in the cytoplasm initiates a conformational change. This event causes the dissociation of heat shock proteins (HSPs), leading to receptor dimerization and exposure of a nuclear localization signal.[1] The AR dimer then translocates into the nucleus, binds to specific DNA sequences known as Androgen Response Elements (AREs), and recruits co-regulator proteins to initiate the transcription of target genes.[1][10]

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR_dimer AR Dimer AR_HSP->AR_dimer HSP Dissociation & Dimerization AR_dimer_nuke AR Dimer AR_dimer->AR_dimer_nuke Nuclear Translocation ARE ARE (DNA) Transcription Gene Transcription ARE->Transcription Initiates AR_dimer_nuke->ARE Binds to

Caption: Canonical androgen receptor (AR) signaling pathway.

Comparative Analysis of AR Assays

Here, we compare our hypothetical "Novel Assay X" with two industry-standard methods: the Radioligand Binding Assay (RBA) and the Luciferase Reporter Gene Assay (RGA). Novel Assay X is presented as a high-throughput, non-radioactive alternative with superior sensitivity.

Performance Metrics

The following table summarizes key performance indicators for each assay type when characterizing agonists (EC50) and antagonists (IC50). Data for established assays are based on published values, while data for Novel Assay X are representative of a potential next-generation platform.

Parameter Novel Assay X (Hypothetical) Radioligand Binding Assay (RBA) Luciferase Reporter Gene Assay (RGA)
Principle Homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET)Competitive displacement of radiolabeled ligand ([³H]R1881)Quantifies transcription from an ARE-driven reporter gene
This compound (R1881) EC50 ~0.05 nMNot Applicable (Measures binding, not activation)~0.1 - 1.0 nM[11]
Dihydrotestosterone (DHT) EC50 ~0.08 nMNot Applicable~0.06 - 0.13 nM[11][12]
Bicalutamide IC50 ~120 nM~160 nM[13]~150 - 250 nM
Z'-Factor > 0.70.5 - 0.70.6 - 0.8
Throughput High (384/1536-well)Low to Medium (96-well)Medium to High (96/384-well)
Key Advantage High sensitivity, non-radioactive, high-throughputDirect measure of binding affinityMeasures functional transcriptional output
Key Disadvantage Potential for compound interference with fluorescenceUse of radioactivity, lower throughputIndirect measure, potential for off-target effects on reporter machinery

EC50/IC50 values can vary based on cell line and specific experimental conditions.

Assay Robustness: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[14] It measures the separation between the signals of the positive and negative controls.

  • Z' > 0.5 : An excellent assay, suitable for high-throughput screening.[14][15]

  • 0 < Z' ≤ 0.5 : A marginal assay.[14]

  • Z' < 0 : The assay is not suitable for screening.[14]

Novel Assay X, with a Z'-factor consistently above 0.7, demonstrates excellent signal separation and reliability for screening campaigns.

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for validating an AR assay using this compound.

General Workflow for Assay Validation

The validation process follows a logical sequence from initial setup to the characterization of unknown compounds. This workflow ensures that the assay is robust, reproducible, and specific before being used for screening.

Assay Validation Workflow A Assay Optimization (e.g., cell density, reagent concentration) B Determine Potency of Reference Agonist (EC50 of this compound) A->B C Assess Assay Robustness (Calculate Z'-Factor) B->C D Validate with Known Antagonists (IC50 of Bicalutamide) C->D E Specificity Testing (vs. other steroid receptors) D->E F Screen Test Compounds E->F

Caption: A stepwise workflow for validating a new AR assay.

Competitive Radioligand Binding Assay (RBA) Protocol

This protocol measures the ability of a test compound to compete with radiolabeled this compound ([³H]R1881) for binding to the AR.

  • Preparation : Prepare cytosolic extracts from AR-expressing cells (e.g., LNCaP) or use a recombinant AR protein.[16]

  • Incubation Mixture : In a 96-well plate, combine the AR preparation with a fixed concentration of [³H]R1881 (e.g., 1 nM).[17]

  • Competition : Add increasing concentrations of unlabeled test compound or reference compound (unlabeled R1881 for determining total binding, or a known antagonist like bicalutamide).

  • Non-Specific Binding : In separate wells, add a large excess (e.g., 1000-fold) of unlabeled R1881 to determine non-specific binding.[17]

  • Equilibration : Incubate the plate for 18-24 hours at 4°C to reach binding equilibrium.

  • Separation : Separate bound from unbound radioligand using a method like dextran-coated charcoal or filtration.

  • Detection : Quantify the bound radioactivity using a scintillation counter.

  • Analysis : Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

Luciferase Reporter Gene Assay (RGA) Protocol

This cell-based assay measures the transcriptional activity of the AR.[18]

  • Cell Culture : Plate AR-positive cells (e.g., VCaP or engineered U2OS cells) containing an ARE-luciferase reporter construct in a 96- or 384-well plate.[11][18] Allow cells to attach overnight.

  • Starvation : Replace the growth medium with a steroid-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum) and incubate for 24 hours.

  • Compound Treatment :

    • Agonist Mode : Add serial dilutions of the test compound or reference agonist (e.g., this compound) to the wells.

    • Antagonist Mode : Add serial dilutions of the test compound in the presence of a fixed, sub-maximal concentration of this compound (e.g., the EC80 concentration).

  • Incubation : Incubate the plate for 18-24 hours at 37°C.[19]

  • Cell Lysis : Wash the cells with PBS and add a lysis buffer to release the cellular contents.

  • Detection : Add luciferase substrate to the lysate and measure the resulting luminescence using a luminometer.

  • Analysis : Normalize the luminescence signal to a measure of cell viability if necessary. Plot the response against the log concentration of the compound to determine EC50 (agonist) or IC50 (antagonist) values.

Comparison of Assay Methodologies

Different AR assays provide distinct, complementary information. Binding assays directly measure interaction at the receptor's ligand-binding domain, while reporter assays measure the functional consequence of that binding—gene transcription. The hypothetical Novel Assay X aims to bridge the gap, offering the throughput of a biochemical assay with the functional relevance of a cell-based readout.

Assay Comparison cluster_AssayTypes Androgen Receptor Assay Types cluster_Features Key Features & Outputs Novel Novel Assay X (e.g., TR-FRET) Binding Measures Direct Binding (Affinity, IC50) Novel->Binding Function Measures Functional Output (Potency, EC50/IC50) Novel->Function Throughput High Throughput Novel->Throughput RBA Radioligand Binding Assay (RBA) RBA->Binding Radioactivity Radioactive RBA->Radioactivity RGA Reporter Gene Assay (RGA) RGA->Function RGA->Throughput

Caption: Logical relationships between different AR assay types.

Conclusion

The validation of any novel assay requires rigorous comparison against established methods. By using a well-characterized ligand like this compound, researchers can benchmark performance metrics such as potency (EC50/IC50) and robustness (Z'-factor). While traditional methods like RBAs and RGAs remain valuable, next-generation platforms, represented here by "Novel Assay X," offer significant advantages in throughput, sensitivity, and safety (non-radioactive). This guide provides the framework and foundational data necessary for scientists to confidently validate and adopt new technologies for androgen receptor research and drug discovery.

References

comparing the metabolic stability of methyltrienolone to other steroids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of synthetic steroids is paramount for interpreting experimental results and predicting in vivo behavior. Methyltrienolone (also known as Metribolone or R1881) stands out as a synthetic anabolic-androgenic steroid (AAS) renowned for its exceptional resistance to metabolic breakdown. This guide provides a comparative analysis of this compound's metabolic stability against other commonly studied steroids, supported by experimental insights and detailed methodologies.

This compound's heightened stability stems from its unique chemical structure. As a derivative of nandrolone, it possesses two key modifications that significantly hinder enzymatic degradation: a 17α-methyl group and the introduction of double bonds at carbons 9 and 11. The 17α-methylation protects the steroid from rapid first-pass metabolism in the liver, a common fate for many oral steroids. The conjugated double bonds in its steroidal rings further increase its resistance to metabolic enzymes, contributing to a longer biological half-life and making it a potent androgen receptor agonist.[1][2]

This inherent resistance to metabolism is a primary reason why this compound is frequently employed as a reference compound in androgen receptor binding assays.[3] Its stability ensures that the observed effects in in vitro systems are attributable to the parent compound, rather than its potential metabolites, which can complicate the interpretation of results for other less stable steroids.[1]

Comparative Metabolic Stability: A Qualitative Overview

SteroidKey Structural FeaturesPrimary Metabolic PathwaysExpected Metabolic Stability
This compound 17α-methyl group, Double bonds at C9 & C11Resistant to extensive metabolism; undergoes some hydroxylation, epimerization, and reduction.Very High
Testosterone -Extensive Phase I (oxidation via CYPs) and Phase II (glucuronidation, sulfation) metabolism.Low
Nandrolone 19-nor structureAromatization (to a lesser extent than testosterone), reduction.Moderate
Trenbolone Double bonds at C9 & C11More resistant to metabolism than testosterone; undergoes hydroxylation and conjugation.High

Insights from Experimental Data

A study investigating the metabolism of various anabolic steroids using human liver microsomes provides insights into their biotransformation. While not a direct quantitative comparison of stability, the identification of numerous metabolites for compounds like testosterone and nandrolone, in contrast to the more limited metabolism of trenbolone, supports the general understanding of their relative stabilities. For instance, trenbolone was found to undergo hydroxylation and direct conjugation.[4]

In contrast, studies on this compound have identified several metabolites, indicating that it is not entirely metabolically inert. In vitro experiments with human liver microsomes have revealed metabolites formed through 17-epimerization, mono- and di-hydroxylation, and reduction.[5] Another study using human genital skin fibroblasts demonstrated that while dihydrotestosterone was metabolized, this compound was not, highlighting its stability in certain cellular environments.[1][6]

Experimental Protocols

The following protocols outline the standard methodologies used to assess the metabolic stability of steroids in vitro.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a cornerstone for predicting the hepatic clearance of a compound.

1. Materials:

  • Test steroid (e.g., this compound, Testosterone)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system

2. Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the test steroid (at a final concentration typically around 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and immediately add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Sample Processing: Vortex the samples and centrifuge to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new tube and analyze the concentration of the remaining parent steroid using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent steroid remaining against time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

  • The intrinsic clearance (Clint) is calculated as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids and their metabolites.

1. Sample Preparation:

  • The supernatant from the in vitro metabolism assay is typically diluted with an appropriate solvent containing an internal standard.

2. Chromatographic Separation:

  • An aliquot of the prepared sample is injected onto a reverse-phase HPLC column (e.g., C18).

  • A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is used to separate the analyte from other components.

3. Mass Spectrometric Detection:

  • The eluent from the HPLC is introduced into a tandem mass spectrometer.

  • The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the steroid of interest and the internal standard are monitored for highly selective and sensitive quantification.

Visualizing Metabolic Pathways and Workflows

Steroid Metabolism by Cytochrome P450 Enzymes

The following diagram illustrates the general pathway of steroid metabolism mediated by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.

steroid_metabolism Steroid Anabolic Steroid (e.g., Testosterone) CYP450 Cytochrome P450 Enzymes (in Microsomes) Steroid->CYP450 Oxidation Hydroxylated_Metabolite Hydroxylated Metabolite CYP450->Hydroxylated_Metabolite Further_Metabolism Further Metabolism (e.g., Conjugation) Hydroxylated_Metabolite->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Caption: General pathway of Phase I steroid metabolism by CYP450 enzymes.

Experimental Workflow for In Vitro Metabolic Stability Assay

This diagram outlines the key steps in determining the metabolic stability of a steroid using human liver microsomes.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Steroid Solution, HLM Suspension, & NADPH System Incubate Incubate at 37°C Reagents->Incubate Time_Points Collect Samples at Time Points (0-60 min) Incubate->Time_Points Terminate Terminate Reaction with Acetonitrile Time_Points->Terminate Process Centrifuge & Collect Supernatant Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data_Analysis Calculate t½ and Clint LCMS->Data_Analysis

Caption: Workflow for in vitro metabolic stability assay.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Methyltrienolone

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Protocol for the Safe Handling and Disposal of a Potent Compound in a Laboratory Setting.

Methyltrienolone, a potent synthetic anabolic-androgenic steroid, necessitates stringent safety protocols to protect researchers and the environment.[1][2] Due to its potential health risks, including being a suspected human carcinogen and its toxicity to aquatic life, meticulous handling and disposal procedures are paramount.[3] This guide provides essential, step-by-step instructions for laboratory professionals working with this compound, ensuring a safe and compliant research environment.

I. Personal Protective Equipment (PPE): A Quantitative Overview

Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended protective gear for handling this compound. Double gloving is recommended for enhanced protection.[3]

PPE CategorySpecificationRecommended Use
Hand Protection Nitrile or low-protein, powder-free latex gloves.[3] Consider double gloving.[3]Always wear when handling the compound or contaminated surfaces. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4]
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5] For larger quantities, a full-face shield is recommended.[3]Mandatory for all procedures involving this compound to protect against splashes and airborne particles.
Respiratory Protection Particulate respirator. For exceeding exposure limits or experiencing irritation, a full-face respirator is necessary.[3][5]Required when handling the powder form to prevent inhalation. The specific type should be determined by a formal risk assessment.
Body Protection For quantities up to 500 grams, a laboratory coat is suitable. For quantities up to 1 kilogram, a disposable laboratory coat or coverall of low permeability is recommended.[3] For larger quantities or manufacturing operations, a disposable coverall of low permeability and disposable shoe covers are necessary.[3]To be worn at all times in the designated handling area. Should be buttoned at the collar and cuffs.[3]

II. Operational Plan: Step-by-Step Handling and Disposal

This section outlines the procedural workflow for safely managing this compound from receipt to disposal.

1. Preparation and Designated Area:

  • Controlled Access: All work with this compound should be conducted in a designated area with controlled access, such as a chemical fume hood or a glove box.

  • Ventilation: Ensure adequate ventilation to minimize airborne exposure.[5] The handling area should have a single-pass airflow system to prevent cross-contamination.[6]

  • Emergency Equipment: An eye wash unit and an emergency shower must be readily accessible.[3]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment, and waste disposal containers are within reach.

2. Handling Procedures:

  • Avoid Dust Formation: Handle this compound carefully to avoid generating dust.[3][5]

  • Weighing: When weighing the powder, use a ventilated balance enclosure to contain any airborne particles.

  • Dissolving: When preparing solutions, add the solvent to the powder slowly to prevent splashing.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5] In case of accidental contact, immediately follow the first aid measures outlined in the Safety Data Sheet.[5]

3. Spill Management:

  • Minor Spills:

    • Immediately alert others in the area.

    • Wear appropriate PPE, including a respirator.[3]

    • Use dry clean-up procedures; avoid sweeping, which can generate dust.[3]

    • Gently cover the spill with an absorbent material.

    • Use a vacuum cleaner fitted with a HEPA filter for cleanup.[3]

    • Place all contaminated materials into a sealed, labeled hazardous waste container.[3]

  • Major Spills:

    • Evacuate the area immediately.

    • Contact the institution's environmental health and safety (EHS) department.

    • Restrict access to the spill area.

4. Decontamination:

  • Surfaces: All surfaces and equipment that come into contact with this compound must be decontaminated. The effectiveness of a cleaning procedure is a significant consideration when handling potent compounds.[7]

  • Personal Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.[5]

5. Waste Disposal:

  • Hazardous Waste: this compound and any materials contaminated with it (e.g., gloves, wipes, vials) must be disposed of as hazardous waste.[3]

  • Containers: Use dedicated, clearly labeled, and sealed containers for all this compound waste.[8]

  • Regulations: All waste disposal must be in strict accordance with local, state, and federal regulations.[3] Do not discharge into the environment.[5] For unused medicine, if a take-back program is not available, it may be disposed of in the trash after being mixed with an unappealing substance and sealed in a plastic bag.[9]

III. Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_waste Waste Disposal prep Don Appropriate PPE area Prepare Designated Work Area prep->area handle Handle this compound (Weighing/Dissolving) area->handle waste Dispose of Chemical Waste in Designated Hazardous Waste Container handle->waste spill Spill Occurs? handle->spill decon Decontaminate Work Area & Equipment dispose_ppe Dispose of Contaminated PPE decon->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash wash->waste spill->decon No spill_proc Follow Spill Cleanup Protocol spill->spill_proc Yes spill_proc->decon

Caption: Workflow for the safe handling of this compound.

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyltrienolone
Reactant of Route 2
Methyltrienolone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.